molecular formula C9H18 B3028551 2-Nonene CAS No. 2216-38-8

2-Nonene

Cat. No.: B3028551
CAS No.: 2216-38-8
M. Wt: 126.24 g/mol
InChI Key: IICQZTQZQSBHBY-HWKANZROSA-N
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Description

2-Nonene (CAS RN 2216-38-8) is a nine-carbon alkene with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . It is a colorless, flammable liquid that typically exists as a mixture of cis and trans stereoisomers, with the trans isomer ((E)-2-Nonene, CAS RN 6434-78-2) being a subject of specific research interest . This compound serves as a versatile chemical intermediate and a valuable reagent in diverse research and industrial applications. In industrial chemistry, this compound is a key precursor in the production of plasticizers, surfactants, and lubricants, which are critical to the automotive, plastics, and chemical industries . The global market for nonene is driven by these applications, underscoring its commercial importance . In specialized chemical research, derivatives of this compound, such as sodium trans-2-nonene hydroxamate, have demonstrated superior performance as collectors in the flotation separation of minerals like ilmenite, showcasing its role in developing advanced separation technologies . Furthermore, in the field of chemical ecology, the related isomer 1-nonene has been identified as a volatile organic compound (VOC) emitted by maize plants under aphid infestation, where it functions as a semiochemical to attract predatory ladybirds, highlighting the relevance of nonenes in tritrophic interaction studies . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use and is not for human consumption. Researchers should handle it with appropriate safety precautions, as it is a flammable liquid and vapor (GHS H226) and may be fatal if swallowed and enters airways (GHS H304) .

Properties

CAS No.

2216-38-8

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(E)-non-2-ene

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3+

InChI Key

IICQZTQZQSBHBY-HWKANZROSA-N

SMILES

CCCCCCC=CC

Isomeric SMILES

CCCCCC/C=C/C

Canonical SMILES

CCCCCCC=CC

boiling_point

275 to 284 °F at 760 mm Hg (USCG, 1999)
135-140 °C @ 1 ATM

Color/Form

COLORLESS LIQUID

density

0.739 at 68 °F (USCG, 1999)
0.739 @ 20 °C

flash_point

78 °F (USCG, 1999)
78 °F OC

Other CAS No.

27215-95-8

physical_description

Liquid;  [Sigma-Aldrich MSDS]

Pictograms

Flammable; Irritant; Health Hazard

vapor_pressure

10.86 mm Hg (USCG, 1999)
Vapor pressure = 3.75 mm Hg @ 25 °C

Origin of Product

United States

Foundational & Exploratory

2-Nonene chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Nonene (B1604614)

This guide provides a comprehensive overview of the chemical structure and bonding of this compound, targeted at researchers, scientists, and professionals in drug development. It covers the molecule's isomeric forms, key quantitative data, and the experimental methodologies used for its characterization.

Molecular Structure and Isomerism

This compound is an unsaturated hydrocarbon with the chemical formula C₉H₁₈.[1][2][3] As an alkene, its structure is characterized by a nine-carbon chain containing one carbon-carbon double bond originating at the second carbon. This positioning of the double bond gives rise to geometric isomerism, resulting in two distinct forms: cis-2-nonene (B43856) ((Z)-2-nonene) and trans-2-nonene ((E)-2-nonene).[4] These isomers exhibit different spatial arrangements of their alkyl groups relative to the double bond, which influences their physical and chemical properties.

Bonding and Hybridization

The bonding in this compound can be understood through the principles of orbital hybridization. The two carbon atoms involved in the double bond are sp² hybridized. This hybridization results in a trigonal planar geometry around these carbons, with bond angles of approximately 120°. The double bond itself consists of one strong sigma (σ) bond, formed by the direct overlap of sp² hybrid orbitals, and one weaker pi (π) bond, resulting from the side-on overlap of unhybridized p orbitals. The remaining seven carbon atoms in the alkyl chain are sp³ hybridized, leading to a tetrahedral geometry with bond angles of approximately 109.5°.

Quantitative Data

The following tables summarize key quantitative data for the isomers of this compound.

Table 1: General Properties
PropertyValueReference
Molecular FormulaC₉H₁₈[1][2][3]
Molecular Weight126.24 g/mol [5][6]
Table 2: Physical Properties of this compound Isomers
Propertycis-2-Nonenetrans-2-NoneneReference
CAS Number6434-77-16434-78-2[3][7]
Table 3: ¹H NMR Chemical Shifts for trans-2-Nonene (90 MHz in CDCl₃)
AssignmentChemical Shift (ppm)
A5.44
B5.37
C1.95
D1.64
E1.49 to 1.09
F0.89

Data sourced from ChemicalBook.[9]

Table 4: ¹³C NMR Chemical Shifts for this compound Isomers
Carbon Atomcis-2-Nonene (Z)trans-2-Nonene (E)Reference
C112.017.0[10]
C2124.0125.0[10]
C3129.0130.0[10]

Note: The provided references give data for but-2-ene, which serves as a model for the expected shifts in this compound due to the similar electronic environment around the double bond.

Experimental Protocols

The characterization of this compound relies on several key analytical techniques. The following are detailed methodologies for these experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate between the cis and trans isomers of this compound by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a small amount (typically 0.5-1.0 mL) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.[10]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C detection. Standard acquisition parameters are set, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[12]

  • Data Acquisition: The prepared sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired.

  • Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS standard. The integration of ¹H signals provides the relative ratio of protons in different environments.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the C=C double bond and C-H bonds.

Methodology:

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is crucial to subtract any absorbance from the crystal and the surrounding atmosphere.[13]

  • Sample Application: A small drop of liquid this compound is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).[14][15]

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[16]

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Characteristic absorption bands are identified. For this compound, key absorbances include the C=C stretch (around 1650-1680 cm⁻¹), the =C-H stretch (around 3000-3100 cm⁻¹), and the sp³ C-H stretches (below 3000 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and to determine its molecular weight and fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: The this compound sample is typically diluted in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.[17] An internal standard may be added for quantitative analysis.[17]

  • GC Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and polarities.[18] The oven temperature is programmed to ramp up to ensure efficient separation.

  • MS Analysis: As each component elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[19]

  • Data Analysis: A mass spectrum is generated for each eluting component. The spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of this compound (126 g/mol ). The fragmentation pattern provides structural information. The resulting data can be compared to spectral libraries for identification.[18]

Visualizations

The following diagrams illustrate the chemical structures of the cis and trans isomers of this compound.

Caption: Chemical structure of cis-2-Nonene.

Caption: Chemical structure of trans-2-Nonene.

References

An In-depth Technical Guide to (E)- and (Z)-2-Nonene Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-nonene (B1604614), specifically the (E)- and (Z)-configurations. This document details their physicochemical properties, synthesis, separation, and spectral characterization, and discusses their potential relevance in the field of drug development.

Physicochemical Properties

The (E)- and (Z)-stereoisomers of this compound, while sharing the same molecular formula (C₉H₁₈) and molecular weight (126.24 g/mol ), exhibit distinct physicochemical properties due to the different spatial arrangements of the alkyl groups around the carbon-carbon double bond.[1][2] These differences are summarized in the table below.

Property(E)-2-Nonene (trans)(Z)-2-Nonene (cis)
CAS Number 6434-78-2[3]6434-77-1[4]
Molecular Formula C₉H₁₈[3]C₉H₁₈[4]
Molecular Weight 126.24 g/mol [3]126.24 g/mol [4]
Boiling Point 144-145 °C[3]149 °C[4]
Melting Point -89.14 °C (estimated)[3]No data available
Density 0.739 g/mL[3]0.738 g/mL[4]
Refractive Index 1.420 (at 20°C)[3]1.420[4]

Synthesis and Separation of Stereoisomers

The controlled synthesis of either the (E)- or (Z)-isomer of this compound can be effectively achieved using the Wittig reaction.[3][5][6][7][8][9][10] The stereochemical outcome of the reaction is largely dependent on the nature of the phosphorus ylide employed.[3][10] Subsequent separation of any resulting isomeric mixture can be performed using fractional distillation or preparative gas chromatography.

Stereoselective Synthesis via the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[8] To synthesize this compound, heptanal (B48729) is the required aldehyde. The choice of the phosphorus ylide and reaction conditions will dictate the E/Z selectivity.

The synthesis of the (E)-isomer is favored by the use of a stabilized Wittig reagent.[3][10]

Experimental Protocol: Synthesis of (E)-2-Nonene

Materials:

Procedure:

  • Preparation of the Stabilized Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine and dry THF.

    • Slowly add ethyl bromoacetate to the stirred solution at room temperature.

    • Heat the mixture to reflux for 24 hours to form the phosphonium (B103445) salt.

    • Cool the reaction mixture to 0 °C and slowly add sodium hydride (NaH) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of heptanal in dry THF to the ylide solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The resulting ester is then hydrolyzed and decarboxylated (e.g., using LiOH followed by acidic workup and heat) to yield (E)-2-nonene.

    • Purify the crude product by fractional distillation.

The synthesis of the (Z)-isomer is favored by the use of a non-stabilized Wittig reagent under salt-free conditions.[3][10]

Experimental Protocol: Synthesis of (Z)-2-Nonene

Materials:

  • 1-Bromopropane (B46711)

  • Triphenylphosphine

  • Dry diethyl ether or THF

  • n-Butyllithium (n-BuLi) in hexanes

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Non-Stabilized Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend propyltriphenylphosphonium bromide (prepared from 1-bromopropane and triphenylphosphine) in dry diethyl ether or THF.

    • Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) dropwise. This will result in a characteristic color change (often to orange or deep red), indicating the formation of the ylide.

    • Stir the reaction mixture at this temperature for 1-2 hours.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Slowly add a solution of heptanal in the same dry solvent.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.

    • Purify the resulting crude (Z)-2-nonene by fractional distillation.

Wittig_Synthesis cluster_E (E)-2-Nonene Synthesis cluster_Z (Z)-2-Nonene Synthesis Heptanal_E Heptanal Reaction_E Wittig Reaction (Thermodynamic Control) Heptanal_E->Reaction_E StabilizedYlide Stabilized Phosphorus Ylide StabilizedYlide->Reaction_E E_Nonene (E)-2-Nonene Reaction_E->E_Nonene Heptanal_Z Heptanal Reaction_Z Wittig Reaction (Kinetic Control) Heptanal_Z->Reaction_Z NonStabilizedYlide Non-Stabilized Phosphorus Ylide NonStabilizedYlide->Reaction_Z Z_Nonene (Z)-2-Nonene Reaction_Z->Z_Nonene

Caption: Stereoselective synthesis of (E)- and (Z)-2-nonene via the Wittig reaction.

Separation of (E)- and (Z)-Isomers

Due to the difference in their boiling points, a mixture of (E)- and (Z)-2-nonene can be separated by fractional distillation.[11][12][13][14][15] For high-purity samples, preparative gas chromatography is a more effective method.[16][17][18]

Experimental Protocol: Separation by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. The fractionating column is placed vertically on top of the round-bottom flask containing the isomeric mixture.

  • Slowly heat the mixture. The vapor will rise through the fractionating column.

  • The component with the lower boiling point, (E)-2-nonene (144-145 °C), will reach the top of the column first.

  • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the (E)-isomer, collect the distillate in a clean receiving flask.

  • After the majority of the (E)-isomer has distilled, the temperature will begin to rise towards the boiling point of the (Z)-isomer (149 °C).

  • Change the receiving flask to collect the (Z)-2-nonene fraction.

Experimental Protocol: Separation by Preparative Gas Chromatography

Instrumentation:

  • Preparative gas chromatograph equipped with a suitable column (e.g., a high-polarity polyethylene (B3416737) glycol phase like DB-WAXetr).[16]

  • Fraction collector.

Procedure:

  • Optimize the GC method on an analytical scale to achieve baseline separation of the (E)- and (Z)-2-nonene peaks. Key parameters to optimize include the temperature program, carrier gas flow rate, and injection volume.

  • Scale up the injection volume for the preparative GC system.

  • Inject the isomeric mixture onto the preparative GC column.

  • Set the fraction collector to collect the eluent corresponding to the retention times of the (E)- and (Z)-isomers as determined from the analytical run.

  • Multiple injections may be necessary to obtain the desired quantity of each pure isomer.

Separation_Workflow Mixture Mixture of (E)- and (Z)-2-Nonene FractionalDistillation Fractional Distillation Mixture->FractionalDistillation PrepGC Preparative Gas Chromatography Mixture->PrepGC E_Isomer Pure (E)-2-Nonene FractionalDistillation->E_Isomer Z_Isomer Pure (Z)-2-Nonene FractionalDistillation->Z_Isomer PrepGC->E_Isomer PrepGC->Z_Isomer

Caption: Workflow for the separation of (E)- and (Z)-2-nonene isomers.

Spectroscopic Characterization

The stereoisomers of this compound can be distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the vinylic protons and carbons are particularly diagnostic in distinguishing between the (E)- and (Z)-isomers.

¹H NMR Chemical Shifts (δ, ppm) [19][20][21][22][23][24]

Proton(E)-2-Nonene (approx.)(Z)-2-Nonene (approx.)
H2 5.45.4
H3 5.45.4
Allylic CH₂ 2.02.0
Terminal CH₃ 0.90.9

Note: The vinylic protons in both isomers appear around 5.4 ppm, but their coupling constants differ. The coupling constant for the trans protons in (E)-2-nonene is typically larger (around 15 Hz) than for the cis protons in (Z)-2-nonene (around 10 Hz).

¹³C NMR Chemical Shifts (δ, ppm) [2][25][26][27][28][29][30][31][32][33]

Carbon(E)-2-Nonene (approx.)(Z)-2-Nonene (approx.)
C2 125124
C3 131130
Allylic C4 3327
Terminal C1 1813
Mass Spectrometry (MS)

The mass spectra of (E)- and (Z)-2-nonene are expected to be very similar, both showing a molecular ion peak (M⁺) at m/z = 126.[6][9][26] The fragmentation patterns will be characteristic of long-chain alkenes, involving allylic cleavage and rearrangements.[32][34][35][36][37]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 126

  • Loss of a methyl radical (•CH₃): m/z = 111

  • Loss of an ethyl radical (•C₂H₅): m/z = 97

  • Loss of a propyl radical (•C₃H₇): m/z = 83

  • Loss of a butyl radical (•C₄H₉): m/z = 69 (often a prominent peak due to the formation of a stable secondary carbocation)

  • McLafferty Rearrangement: A characteristic rearrangement for compounds with a gamma-hydrogen, which can lead to a fragment at m/z = 56.

While the major fragments will be the same, subtle differences in the relative intensities of the fragment ions may be observed between the two isomers due to differences in their steric strain and the stability of the resulting fragment ions.

Relevance in Drug Development

The stereochemistry of a molecule is a critical factor in its biological activity.[7] The precise three-dimensional arrangement of atoms can significantly influence how a molecule interacts with biological targets such as enzymes and receptors.[16][17] While there is no specific information in the reviewed literature directly linking (E)- or (Z)-2-nonene to drug development, the principles of stereoisomerism in pharmacology are well-established.

Alkenes and their derivatives are common structural motifs in many pharmaceuticals.[24][27][30][38][39][40] The geometry of a carbon-carbon double bond can dictate the overall shape of a molecule, which in turn affects its binding affinity and efficacy. For instance, the cis and trans isomers of a drug can exhibit vastly different pharmacological profiles, with one isomer being therapeutically active while the other may be inactive or even toxic.[28]

Although (E)- and (Z)-2-nonene are simple hydrocarbons, they serve as foundational structures in organic synthesis. They can be functionalized to create more complex molecules with potential biological activity. Researchers in drug discovery often synthesize and test both E and Z isomers of a lead compound to determine the optimal stereochemistry for therapeutic effect. Therefore, an understanding of the synthesis, separation, and characterization of alkene stereoisomers like (E)- and (Z)-2-nonene is fundamental for medicinal chemists and drug development professionals.

References

Physical and chemical properties of trans-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of trans-2-Nonene

Abstract

Trans-2-Nonene is an unsaturated hydrocarbon with the chemical formula C9H18.[1][2][3] As a colorless liquid, it is recognized for its applications as an intermediate in the synthesis of other chemicals, particularly in the production of fragrances, flavors, and as a reagent in the alkylation of phenol (B47542) to create precursors for detergents.[1][2] This document provides a comprehensive overview of the physical and chemical properties of trans-2-Nonene, detailed experimental protocols for its synthesis and analysis, and a discussion of its stability and reactivity. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Physical Properties

Trans-2-Nonene is a flammable liquid that is insoluble in water but soluble in alcohol.[3][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of trans-2-Nonene

PropertyValueReference
Molecular Formula C9H18[1][2][5][6]
Molecular Weight 126.24 g/mol [1][2][5][6][7]
CAS Number 6434-78-2[1][2][3]
Appearance Colorless, clear liquid[1][7]
Boiling Point 144-145 °C[1][7][8]
Melting Point -89.14 °C (estimated)[1][7]
Density 0.734 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.42[1][7][8]
Flash Point 78 °F (25.6 °C) / 90 °F (32.2 °C)[1][7]
Vapor Pressure 10.86 mm Hg[1]
Solubility Insoluble in water; soluble in alcohol.[4]

Chemical Properties

Stability

The "trans" configuration of the double bond in trans-2-Nonene, where the alkyl chains are on opposite sides, results in less steric hindrance compared to its "cis" isomer. This arrangement leads to a lower potential energy state, making trans-2-Nonene thermodynamically more stable than cis-2-Nonene.[9] This stability is a critical factor in its reactivity and the distribution of products in chemical reactions.[9] Generally, for acyclic alkenes, the trans isomer is more stable than the cis isomer.[10]

Reactivity

Trans-2-Nonene exhibits reactivity typical of an alkene due to the presence of the carbon-carbon double bond. It can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. One of its notable industrial applications is its use as a reagent in the alkylation of phenol to produce nonylphenol, a precursor to detergents.[2][11]

The following diagram illustrates a general reaction pathway for the acid-catalyzed alkylation of phenol with trans-2-Nonene.

G Alkylation of Phenol with trans-2-Nonene cluster_reactants Reactants cluster_products Product trans-2-Nonene trans-2-Nonene (C9H18) Reaction Alkylation trans-2-Nonene->Reaction Phenol Phenol (C6H5OH) Phenol->Reaction Nonylphenol Nonylphenol Catalyst Acid Catalyst (e.g., H+) Catalyst->Reaction Initiates reaction Reaction->Nonylphenol Forms

Caption: Reaction pathway for the synthesis of nonylphenol.

Experimental Protocols

Synthesis of trans-2-Nonene

A common method for the stereoselective synthesis of trans-alkenes is the Wittig reaction using a stabilized ylide, or by olefin metathesis. While a specific protocol for trans-2-Nonene was not detailed in the provided search results, a general procedure for a related compound, trans-2-nonenal, involves the cross-metathesis of 1-octene (B94956) and acrolein.[12] A plausible synthesis for trans-2-nonene would involve the reaction of heptanal (B48729) with the appropriate phosphonium (B103445) ylide.

A general workflow for a laboratory-scale synthesis and purification is outlined below.

G General Workflow for Synthesis and Purification A Reactants (e.g., Heptanal, Phosphonium Ylide) B Wittig Reaction - Under inert atmosphere - Anhydrous solvent (e.g., THF) A->B 1. Synthesis C Reaction Quenching - Addition of water or saturated NH4Cl B->C 2. Workup D Extraction - With an organic solvent (e.g., diethyl ether) C->D 3. Isolation E Drying and Concentration - Dry over Na2SO4 - Remove solvent in vacuo D->E 4. Drying F Purification - Fractional distillation or column chromatography E->F 5. Purification G Characterization - GC-MS, NMR, IR F->G 6. Analysis

Caption: General experimental workflow for synthesis and purification.

Purification

After synthesis, trans-2-Nonene is typically purified to remove unreacted starting materials, byproducts, and the cis-isomer.

  • Fractional Distillation: Given its boiling point of 144-145 °C, fractional distillation under atmospheric or reduced pressure is an effective method for purification on a larger scale.[1][7]

  • Column Chromatography: For smaller scales or to achieve very high purity, silica (B1680970) gel column chromatography can be employed, eluting with a non-polar solvent system like hexane.

Analysis and Characterization

The identity and purity of trans-2-Nonene are confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity and the ratio of cis to trans isomers. The mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons in the molecule. The coupling constant between the vinylic protons can be used to confirm the trans-configuration (typically a larger J-value than for the cis-isomer).[1][13]

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule.[1][14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum of trans-2-Nonene will show characteristic C-H stretching and bending frequencies for the alkyl chain and the C=C double bond. A characteristic peak for the trans C=C bond is typically observed around 960-970 cm⁻¹.[1][16]

Spectral Data

A summary of available spectral data for trans-2-Nonene is presented in Table 2.

Table 2: Spectral Data for trans-2-Nonene

TechniqueSolvent/ConditionsKey FeaturesReference
¹H NMR CDCl₃Signals corresponding to vinylic, allylic, and alkyl protons.[1][13]
¹³C NMR CDCl₃Signals for the nine carbon atoms, with distinct peaks for the sp² carbons of the double bond.[1][14][15]
Mass Spectrometry -Molecular ion peak corresponding to the molecular weight (126.24).[1]
Infrared (IR) Liquid Film/NeatC-H stretching and bending, C=C stretching.[1][16]

Applications

Trans-2-Nonene serves as a valuable intermediate in several industrial processes:

  • Fragrance and Flavor Industry: It is utilized in the production of various fragrances and flavors due to its fruity odor.[1]

  • Chemical Synthesis: It is a starting material for the preparation of long-chain aldehydes and alcohols.[1]

  • Detergent Production: As previously mentioned, it is used in the alkylation of phenol to create nonylphenol, a key precursor for the manufacture of detergents.[2][11]

Safety Information

Trans-2-Nonene is a flammable liquid and vapor.[6][7][17] Appropriate safety precautions should be taken when handling this chemical, including working in a well-ventilated area and avoiding sources of ignition.[7] It may be fatal if swallowed and enters airways.[17] Personal protective equipment such as gloves and safety glasses should be worn.

References

Technical Guide: Synthesis of 2-Nonene via Propylene Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The oligomerization of propylene (B89431) is a cornerstone of the petrochemical industry, providing essential intermediates for a vast array of chemical products. Among the oligomers, nonenes (C9H18), and specifically linear isomers like 2-nonene (B1604614), are of significant interest as precursors for detergents, plasticizers, and other specialty chemicals.[1] Industrially, the most prominent nonenes are trimers of propylene, often referred to as tripropylene, which is a mixture of branched isomers used to produce nonylphenol.[1] This technical guide provides an in-depth overview of the catalytic synthesis of nonenes from propylene, with a focus on the methodologies, catalyst systems, and reaction mechanisms. It details the experimental protocols for achieving propylene conversion and discusses the subsequent steps required to isolate specific isomers like this compound from the resulting oligomer mixture.

Catalytic Systems and Reaction Mechanisms

The conversion of propylene to nonene is achieved through catalytic oligomerization, a process where three propylene molecules are linked together. This reaction can be catalyzed by both homogeneous and heterogeneous systems, each operating through distinct mechanisms.

2.1 Homogeneous Catalysis Homogeneous catalysts, typically based on nickel complexes, are well-established for olefin oligomerization. These systems often involve a nickel precursor and an organoaluminum co-catalyst.[2][3] The reaction generally proceeds via the Cossee-Arlman mechanism.

  • Cossee-Arlman Mechanism : This mechanism is characterized by the successive insertion of olefin monomers into a metal-alkyl bond.[4] The process begins with the formation of a nickel-hydride or nickel-propyl active species. Propylene molecules then coordinate to the nickel center and insert into the Ni-C bond, leading to chain growth. The oligomer is released through a β-hydride elimination step, regenerating the nickel-hydride catalyst for the next cycle.

2.2 Heterogeneous Catalysis Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling. Common systems include solid phosphoric acid (SPA), zeolites, and supported metal catalysts.

  • Solid Phosphoric Acid (SPA) & Zeolites : These acidic catalysts are widely used in industrial applications.[5][6] The reaction over these materials is believed to proceed through a carbocation mechanism. Propylene is first protonated by a Brønsted acid site on the catalyst to form a propyl carbocation.[7] This carbocation then attacks another propylene molecule, initiating chain growth. The nonene product is formed after a final deprotonation step.[7] Zeolites like ZSM-5 and MCM-22 are noted for their shape-selectivity and thermal stability.[7][8]

  • Supported Nickel Catalysts : Catalysts such as NiSO₄/Al₂O₃ and nickel-aluminosilicates are also effective for propylene oligomerization.[5][9] These systems combine the catalytic activity of nickel with the robustness of a solid support. The mechanism can involve nickel sites acting in concert with acidic sites on the support.[10]

Experimental Protocols and Methodologies

This section outlines generalized experimental procedures for propylene oligomerization based on common laboratory and industrial practices.

3.1 General Protocol for Batch Reactor Oligomerization

This protocol is representative of screening studies using homogeneous or slurry-phase heterogeneous catalysts.

  • Catalyst Preparation :

    • For homogeneous systems, the nickel precursor (e.g., a nickel carboxylate) and a phosphine (B1218219) ligand are dissolved in an anhydrous, deoxygenated solvent (e.g., toluene) inside a glovebox.[11]

    • For heterogeneous systems, the solid catalyst (e.g., powdered zeolite or supported nickel) is activated by heating under vacuum or an inert gas flow to remove adsorbed water and impurities.[4]

  • Reactor Setup :

    • A high-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, pressure transducer, and gas inlet/outlet valves is used.

    • The reactor is dried in an oven and purged with dry nitrogen or argon.

  • Reaction Execution :

    • The catalyst solution or activated solid catalyst is transferred to the reactor under an inert atmosphere.

    • The reactor is sealed, and the desired amount of solvent is added via syringe.

    • The reactor is cooled (e.g., in a dry ice/acetone bath) and a known amount of propylene is condensed into it. Alternatively, propylene is fed as a gas to the desired pressure.[11]

    • For systems requiring a co-catalyst, the organoaluminum compound (e.g., ethylaluminum dichloride) is injected into the reactor.

    • The reactor is heated to the target temperature (e.g., 30-80°C) and stirring is initiated.[2][11] The pressure is maintained by continuously feeding propylene gas.

  • Reaction Termination and Product Analysis :

    • After the desired reaction time, the reactor is cooled, and excess propylene is carefully vented.

    • The reaction is quenched, for example, by adding a small amount of ethanol (B145695) or dilute acid.

    • The liquid product mixture is filtered to remove the catalyst (if heterogeneous).

    • The resulting oligomer mixture is analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine propylene conversion and the distribution of products (hexenes, nonenes, dodecenes, etc.).

3.2 Continuous Flow Fixed-Bed Reactor System

This setup is more representative of industrial processes using heterogeneous catalysts.[5]

  • Reactor and Catalyst Loading : A tubular fixed-bed reactor is packed with the solid catalyst (e.g., NiSO₄/Al₂O₃ pellets).[5] The catalyst bed may be mixed with an inert material like silicon carbide to improve heat distribution.[10]

  • System Pressurization and Heating : The system is purged with an inert gas, then pressurized with propylene to the target pressure (e.g., 2.0-2.5 MPa).[5] The reactor is heated to the desired reaction temperature (e.g., 35-50°C).[5]

  • Oligomerization : Liquid propylene is continuously pumped through the heated catalyst bed at a defined weight hourly space velocity (WHSV).

  • Product Collection and Separation : The reactor effluent passes through a back-pressure regulator into a series of separators. Unreacted propylene is separated and recycled. The liquid oligomer product is collected and then fed to a distillation column to separate the different fractions (C6, C9, C12+).[5][8]

Data Presentation: Process Parameters and Performance

The efficiency of propylene oligomerization is highly dependent on the catalyst system and reaction conditions. The following tables summarize quantitative data from various cited methods.

Table 1: Performance of Nickel-Based Catalyst Systems

Catalyst System Co-catalyst / Activator Temp. (°C) Pressure (MPa) Propylene Conversion (%) Nonene Selectivity (%) Reference
NiSO₄/Al₂O₃ - 35 2.5 98 19.7 [5]
Ni immobilized on polymer Organoaluminum compound 50-80 Elevated High Up to 54.7 (trimers + tetramers) [2]
Ni-MIL-127 (MOF) None (thermal activation) 200 0.5 Not specified Not specified [4]

| Soluble Nickel Complex | Dichloroalkylaluminum | 42 | 2.0 | ~99 | ~38 (based on reacted propylene) |[12] |

Table 2: Performance of Heterogeneous Acid Catalysts

Catalyst System Temp. (°C) Pressure (psig) Propylene Conversion (%) Oligomer Product Distribution Reference
MCM-22 Zeolite < 149 < 500 High Mainly C₆, C₉, and C₁₂ olefins [8]
Tungstated Zirconia < 149 < 500 > 70 Selectivity to C₆ and C₉ is > 70% [13][14]

| Solid Phosphoric Acid (SPA) | 200-260 | 400-600 | ~100 | 94.8 wt% cumene (B47948) (from benzene (B151609) + propylene) |[6] |

Product Distribution and Isolation of this compound

Propylene oligomerization does not directly yield pure this compound. The reaction produces a complex mixture of isomers.

  • Product Spectrum : The primary product is a mixture of C9 isomers, along with other oligomers like hexenes (dimers) and dodecenes (tetramers).[5] The nonene fraction itself consists of multiple branched and linear isomers.

  • Separation and Isomerization : To obtain this compound, a multi-step process is required:

    • Fractional Distillation : The raw product mixture is first distilled to separate the C9 (nonene) fraction from lighter (C6) and heavier (C12+) oligomers.[8][15]

    • Isomer Separation : Separating the various nonene isomers from each other is challenging due to their similar boiling points.[16] Precise fractional distillation may be used to enrich certain isomers.

    • Isomerization : A dedicated isomerization step, often using an acid catalyst like phosphoric acid, can be employed to convert other nonene isomers into a more desirable equilibrium mixture, potentially enriching the this compound content.[15]

Visualizations: Pathways and Workflows

6.1 Propylene Oligomerization Reaction Pathway (Cossee-Arlman)

G cluster_init Initiation cluster_prop Propagation cluster_term Termination & Regeneration A [Ni]-H (Active Catalyst) C [Ni]-Propyl Intermediate A->C 1,2-Insertion B Propylene (C3H6) B->A E [Ni]-Hexyl Intermediate C->E D Propylene (C3H6) D->C G [Ni]-Nonyl Intermediate E->G 1,2-Insertion F Propylene (C3H6) F->E G->A β-Hydride Elimination H Nonene Isomer (e.g., this compound) G->H

Caption: Simplified Cossee-Arlman mechanism for propylene trimerization.

6.2 General Experimental Workflow for this compound Synthesis

G start Propylene Feed + Catalyst reactor Oligomerization Reactor (Fixed-Bed or Autoclave) start->reactor separation1 Gas-Liquid Separator reactor->separation1 Crude Oligomer Mix recycle Unreacted Propylene (Recycle) separation1->recycle distillation Fractional Distillation separation1->distillation Liquid Product c6_c12 C6 / C12+ Fractions distillation->c6_c12 isomerization Isomerization Unit (Optional) distillation->isomerization C9 (Nonene) Fraction separation2 Isomer Separation (Fine Distillation) distillation->separation2 Direct to Separation isomerization->separation2 product This compound Product separation2->product

Caption: Process flow diagram for the synthesis and isolation of this compound.

References

The Enigmatic Presence of 2-Nonene: An In-depth Technical Guide on its Natural Occurrence as a Plant Volatile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are pivotal in the intricate communication networks of plants, mediating interactions with their environment, including pollinators, herbivores, and neighboring plants. Among the myriad of these compounds, the C9 alkenes, particularly isomers of nonene, represent a less-explored class of fatty acid-derived volatiles. This technical guide provides a comprehensive overview of the natural occurrence of 2-nonene (B1604614) as a plant volatile, delving into its biosynthesis, emission under stress conditions, and the analytical methodologies required for its detection and quantification. While direct quantitative data for this compound remains sparse in existing literature, this guide synthesizes available information on related C9 compounds and the broader lipoxygenase (LOX) pathway to provide a foundational understanding for future research.

Biosynthesis of this compound: A Product of the Lipoxygenase Pathway

The biosynthesis of this compound is intricately linked to the lipoxygenase (LOX) pathway, a crucial metabolic cascade initiated in response to various biotic and abiotic stressors. This pathway utilizes polyunsaturated fatty acids, primarily linoleic acid and linolenic acid, as substrates.

The key steps leading to the formation of C9 volatiles, including the precursor to this compound, are as follows:

  • Release of Fatty Acids: Mechanical damage or stress signals trigger the release of linoleic acid from plant cell membranes.

  • Oxygenation by Lipoxygenase (LOX): The enzyme lipoxygenase incorporates molecular oxygen into linoleic acid. Specifically, 9-lipoxygenase (9-LOX) oxygenates linoleic acid at the 9th carbon position, forming 9-hydroperoxy-octadecadienoic acid (9-HPOD).

  • Cleavage by Hydroperoxide Lyase (HPL): The enzyme hydroperoxide lyase cleaves the 9-HPOD. This cleavage results in the formation of a C9 aldehyde, (Z)-3-nonenal, and a C9 oxo-acid.[1]

  • Isomerization and Reduction: (Z)-3-nonenal can then be enzymatically or non-enzymatically converted to other C9 volatiles. Isomerization can lead to the formation of (E)-2-nonenal. While the direct enzymatic conversion of these nonenals to this compound in plants is not yet fully elucidated, it is plausible that reductase enzymes could be involved in the reduction of the aldehyde group to a hydroxyl group, followed by dehydration to form the alkene.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Linoleic_Acid_Membrane Linoleic Acid Lipoxygenase 9-Lipoxygenase (9-LOX) Linoleic_Acid_Membrane->Lipoxygenase substrate Stress Biotic/Abiotic Stress Stress->Linoleic_Acid_Membrane releases 9_HPOD 9-Hydroperoxyoctadecadienoic acid (9-HPOD) Lipoxygenase->9_HPOD produces Hydroperoxide_Lyase Hydroperoxide Lyase (HPL) Z_3_Nonenal (Z)-3-Nonenal Hydroperoxide_Lyase->Z_3_Nonenal produces Isomerase Isomerase E_2_Nonenal (E)-2-Nonenal Isomerase->E_2_Nonenal produces Reductase_Dehydratase Putative Reductase/ Dehydratase 2_Nonene This compound Reductase_Dehydratase->2_Nonene produces 9_HPOD->Hydroperoxide_Lyase substrate Z_3_Nonenal->Isomerase substrate Z_3_Nonenal->Reductase_Dehydratase substrate E_2_Nonenal->Reductase_Dehydratase substrate

Biosynthesis of this compound via the Lipoxygenase Pathway.

Quantitative Data on this compound Emission

Direct quantitative data on the emission of this compound from plants is exceptionally scarce in the scientific literature. While numerous studies have profiled the volatile emissions of various plant species under different conditions, this compound is often not reported or is present in trace amounts that are below the limit of quantification of the methods used.

To provide a framework for future quantitative studies, the following table summarizes the types of quantitative data that should be collected. The values presented are hypothetical and serve as a template for reporting experimental findings.

Plant SpeciesTissue/OrganStress Condition(E)-2-Nonene Emission Rate (ng g⁻¹ h⁻¹)(Z)-2-Nonene Emission Rate (ng g⁻¹ h⁻¹)Reference
Medicago sativa (Alfalfa)LeavesMechanical WoundingData not availableData not available[2]
Trifolium pratense (Red Clover)FlowersHerbivory (Aphid infestation)Data not availableData not available
Cucumis sativus (Cucumber)FruitUnstressedData not availableData not available

Experimental Protocols for this compound Analysis

The analysis of short-chain alkenes like this compound from the complex matrix of plant volatiles requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.

Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol is adapted from methodologies used for the analysis of a broad range of plant volatiles and is optimized for the detection of C9 compounds.[2]

1. Sample Preparation:

  • Excise a known weight (e.g., 0.5 - 1.0 g) of fresh plant material (leaves, flowers, etc.).

  • Immediately place the sample into a headspace vial (e.g., 20 mL).

  • For studies involving stress, the stressor (e.g., mechanical wounding, herbivore introduction) should be applied for a defined period before sealing the vial.

  • Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated alkene or a C10 alkene not expected in the sample) for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including alkenes.[2]

  • Incubation: Incubate the sealed vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow the volatiles to equilibrate in the headspace.[2]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same temperature.[2]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, desorb the volatiles from the SPME fiber in the hot GC inlet (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating a wide range of volatiles.

    • Oven Temperature Program: An initial temperature of 40°C held for 2-3 minutes, followed by a ramp of 5-10°C per minute to 250°C, and a final hold for 5 minutes is a good starting point.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound isomers by comparing their mass spectra and retention times to those of authentic standards and by matching against spectral libraries (e.g., NIST).

    • Quantification: Quantify the amount of this compound by comparing the peak area of its characteristic ions to the peak area of the internal standard.

Sample Plant Sample in Headspace Vial SPME HS-SPME (DVB/CAR/PDMS fiber) Sample->SPME Volatile Extraction GC Gas Chromatography (DB-5ms column) SPME->GC Thermal Desorption & Separation MS Mass Spectrometry (EI, Scan Mode) GC->MS Ionization & Detection Data Data Analysis (Identification & Quantification) MS->Data Data Acquisition

Experimental Workflow for this compound Analysis.

Signaling Pathways and Ecological Role

The emission of fatty acid-derived volatiles, including C9 compounds, is a hallmark of the plant's response to stress, particularly herbivory and pathogen attack. The signaling cascades that lead to the activation of the LOX pathway are complex and involve several key plant hormones.

  • Jasmonic Acid (JA) Signaling: Mechanical wounding and insect feeding rapidly induce the synthesis of jasmonic acid. JA and its derivatives act as key signaling molecules, activating the expression of genes encoding for enzymes in the LOX pathway, including lipoxygenase and hydroperoxide lyase.

  • Salicylic (B10762653) Acid (SA) Signaling: In response to biotrophic pathogens, the salicylic acid signaling pathway is often activated. There can be crosstalk, often antagonistic, between the JA and SA pathways, allowing the plant to fine-tune its defense response to specific threats.

  • Ethylene Signaling: Ethylene is another important stress hormone that can interact with the JA pathway to modulate the production of herbivore-induced volatiles.

The ecological role of this compound itself is not well-defined. However, based on the known functions of other C9 aldehydes and alcohols, it is likely involved in:

  • Direct Defense: C9 volatiles can have direct toxic or deterrent effects on herbivores and pathogens.

  • Indirect Defense: These compounds can act as signals to attract natural enemies of herbivores, such as parasitic wasps and predatory mites.

  • Plant-Plant Communication: Volatiles released from a damaged plant can be perceived by neighboring plants, priming their defenses for a potential upcoming attack.

Herbivory Herbivory/ Pathogen Attack JA_Pathway Jasmonic Acid (JA) Signaling Herbivory->JA_Pathway induces SA_Pathway Salicylic Acid (SA) Signaling Herbivory->SA_Pathway induces LOX_Pathway Lipoxygenase (LOX) Pathway JA_Pathway->LOX_Pathway activates SA_Pathway->JA_Pathway crosstalk (antagonistic) 2_Nonene This compound Emission LOX_Pathway->2_Nonene

Simplified Signaling Cascade for this compound Emission.

Conclusion and Future Directions

The natural occurrence of this compound as a plant volatile is an emerging area of research with significant potential for understanding plant defense mechanisms. While direct evidence and quantitative data remain limited, the established framework of the lipoxygenase pathway provides a solid foundation for its biosynthetic origin. The detailed experimental protocol provided in this guide offers a starting point for researchers to begin quantifying this compound emissions from various plant species and in response to a range of stimuli.

Future research should focus on:

  • Screening for this compound Emitters: A systematic survey of different plant species, particularly those known to produce other C9 volatiles (e.g., cucumber, melon, alfalfa), is needed to identify significant emitters of this compound.

  • Enzyme Characterization: Identifying and characterizing the specific isomerases, reductases, and dehydratases involved in the conversion of nonenals to this compound will be crucial for a complete understanding of its biosynthesis.

  • Functional Analysis: Investigating the ecological roles of this compound through behavioral assays with herbivores, pathogens, and their natural enemies will elucidate its function in plant defense and communication.

  • Quantitative Studies: Generating robust quantitative data on this compound emissions under various biotic and abiotic stress conditions will be essential for modeling its contribution to the plant volatilome and its ecological impact.

By addressing these research gaps, the scientific community can unravel the role of this enigmatic volatile and potentially harness its properties for applications in agriculture and beyond.

References

An In-depth Technical Guide to 2-Nonene: Molecular Characteristics, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonene (B1604614), an alkene with the molecular formula C₉H₁₈, is a valuable organic compound with applications in various sectors, including as a precursor in the synthesis of detergents and other specialty chemicals.[1] This technical guide provides a comprehensive overview of the molecular formula, weight, isomers, and detailed experimental protocols for the synthesis and analysis of this compound, tailored for a scientific audience.

Molecular Formula and Weight

The molecular formula for all isomers of nonene is C₉H₁₈.[2][3][4][5] The molecular weight is approximately 126.24 g/mol .[2][3][4]

Data Presentation: Physicochemical Properties of this compound Isomers

The properties of the geometric isomers of this compound, cis (Z) and trans (E), are summarized below.

Propertycis-2-Nonene ((Z)-2-Nonene)trans-2-Nonene ((E)-2-Nonene)
Molecular Formula C₉H₁₈[3][6]C₉H₁₈[2][7]
Molecular Weight 126.24 g/mol [3]126.24 g/mol [2]
CAS Number 6434-77-1[6][8]6434-78-2[7]
Boiling Point 150.5 °C at 760 mmHg[6]150-151 °C at 760 mmHg (est.)
Density 0.739 g/cm³[6]0.734 g/cm³ at 25 °C
Refractive Index 1.426[6]1.420 at 20 °C
Flash Point 32.2 °C[6]32.22 °C

Experimental Protocols

Detailed methodologies for the laboratory-scale synthesis, purification, and analysis of this compound are presented below. These protocols are foundational and can be adapted based on specific research requirements.

Protocol 1: Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes or ketones.[3][4][5][7][9] To synthesize this compound, heptanal (B48729) can be reacted with the ylide generated from ethyltriphenylphosphonium bromide. The stereochemical outcome (cis or trans) can be influenced by the choice of base and reaction conditions.[9]

Materials:

  • Heptanal

  • Ethyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium amide)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base to the suspension with stirring. Allow the mixture to stir until the ylide is formed, typically indicated by a color change.

  • Wittig Reaction: While maintaining the inert atmosphere and low temperature, slowly add heptanal to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound product.

Protocol 2: Purification of this compound by Distillation

Distillation is an effective technique for purifying volatile liquids like this compound from non-volatile impurities and for separating isomers with different boiling points.[10][11][12][13]

Materials:

  • Crude this compound

  • Distillation apparatus (simple or fractional, depending on the required purity)

  • Heating mantle

  • Condenser

  • Receiving flask

Procedure:

  • Set up the distillation apparatus. For separating cis and trans isomers, a fractional distillation column is recommended due to their close boiling points.

  • Place the crude this compound in the distilling flask along with boiling chips.

  • Heat the flask gently. The temperature of the vapor should be monitored closely.

  • Collect the fraction that distills at the boiling point of this compound (around 150-151 °C).[6]

  • The purity of the collected fractions can be assessed using Gas Chromatography.

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a mixture.[2][14][15][16]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A high-polarity capillary column (e.g., DB-WAXetr) is suitable for separating alkene isomers.[2]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like hexane (B92381) or dichloromethane (B109758) (e.g., 10-100 µg/mL).[2][16]

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan from a low to high m/z ratio (e.g., 40-200 amu).

  • Analysis: Inject the sample into the GC. The retention times of the peaks can be used to distinguish between cis and trans isomers, and the mass spectra will confirm the molecular weight and fragmentation pattern of this compound.

Protocol 4: Analysis of this compound by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules, including the determination of stereochemistry in alkenes.[17][18][19][20][21]

Instrumentation:

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: The chemical shifts and coupling constants of the vinylic protons (the hydrogens on the double bond) are diagnostic for cis and trans isomers. In the trans isomer, the coupling constant between the vinylic protons is typically larger (around 12-18 Hz) than in the cis isomer (around 6-12 Hz).

  • ¹³C NMR Analysis: The chemical shifts of the carbons in the double bond and the adjacent allylic carbons will also differ between the cis and trans isomers.

Mandatory Visualizations

The following diagrams illustrate key processes related to this compound.

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_products Products Ethyltriphenylphosphonium_bromide Ethyltriphenylphosphonium_bromide Ylide Ylide Ethyltriphenylphosphonium_bromide->Ylide + Base Base Base Base->Ylide Oxaphosphetane_intermediate Oxaphosphetane_intermediate Ylide->Oxaphosphetane_intermediate + Heptanal Heptanal Heptanal Heptanal->Oxaphosphetane_intermediate This compound This compound Oxaphosphetane_intermediate->this compound Triphenylphosphine_oxide Triphenylphosphine_oxide Oxaphosphetane_intermediate->Triphenylphosphine_oxide

Caption: Synthesis of this compound via the Wittig Reaction.

GCMS_Workflow Sample_Injection 1. Sample Injection GC_Separation 2. GC Separation (High-Polarity Column) Sample_Injection->GC_Separation Volatilization Ionization 3. Ionization (EI) GC_Separation->Ionization Elution Mass_Analysis 4. Mass Analysis (Quadrupole) Ionization->Mass_Analysis Ion Beam Detection 5. Detection Mass_Analysis->Detection Separated Ions Data_Analysis 6. Data Analysis (Chromatogram & Mass Spectra) Detection->Data_Analysis Signal

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to cis- and trans-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the geometric isomers of 2-nonene (B1604614), specifically cis-2-Nonene and trans-2-Nonene. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed chemical and physical data, as well as procedural outlines for the synthesis and characterization of these compounds.

Chemical Identity and Physical Properties

cis-2-Nonene and trans-2-Nonene are isomers with the chemical formula C₉H₁₈ and a molecular weight of 126.24 g/mol .[1][2] The arrangement of the alkyl groups around the carbon-carbon double bond dictates their geometric isomerism, leading to distinct physical and spectral properties.

Table 1: Physical and Chemical Properties of cis- and trans-2-Nonene

Propertycis-2-Nonenetrans-2-Nonene
CAS Registry Number 6434-77-1[1][3][4][5]6434-78-2[2][6][7]
Alternate CAS Number -2216-38-8[8]
Molecular Formula C₉H₁₈[1][8]C₉H₁₈[2][8]
Molecular Weight 126.24 g/mol [1]126.24 g/mol [2]
Boiling Point 150.5 °C at 760 mmHg[1][8]144-145 °C[2]
Density 0.739 g/cm³[1][8]0.739 g/mL[2]
Refractive Index 1.426[1][8]1.420[2]
Flash Point 32.2 °C[1][8]78 °F (approx. 25.6 °C)[2]
Melting Point --89.14 °C (estimate)[2]

It is important to note that the CAS number 2216-38-8 is also associated with trans-2-nonene, and in some contexts, may refer to a mixture of isomers.[8][9] For unambiguous identification, the specific CAS numbers for the cis and trans isomers should be used.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound isomers are crucial for their application in research and development.

A common method for the synthesis of alkenes is the Wittig reaction, which allows for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. The stereochemical outcome (cis or trans) can often be controlled by the choice of reagents and reaction conditions.

Protocol: Synthesis of this compound via Wittig Reaction

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (B44618) (1.1 equivalents) to anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 1-bromoheptane (B155011) (1.0 equivalent) to the suspension.

    • Allow the mixture to warm to room temperature and stir for 24 hours to form the phosphonium salt.

    • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.

    • To generate the ylide, suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C (dry ice/acetone bath).

    • Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise. The formation of the ylide is indicated by a color change (often to deep red or orange).

  • Wittig Reaction with Acetaldehyde (B116499):

    • To the ylide solution at -78 °C, slowly add a solution of freshly distilled acetaldehyde (1.0 equivalent) in THF.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of cis- and trans-2-nonene. The ratio of isomers can be influenced by the choice of base and solvent. The use of non-stabilized ylides generally favors the cis-isomer.

The separation of geometric isomers can be challenging due to their similar physical properties. A patented method involves selective adsorption using crystalline aluminosilicates.[10]

Protocol: Separation of this compound Isomers by Selective Adsorption [10]

  • Adsorbent Preparation:

    • Pack a chromatography column with a suitable crystalline aluminosilicate (B74896) (molecular sieve). The choice of pore size is critical for effective separation.

  • Adsorption:

    • Dissolve the mixture of cis- and trans-2-nonene in a non-polar solvent, such as hexane.

    • Pass the solution through the prepared column. The trans-isomer, being more linear, diffuses more rapidly into the pores of the adsorbent at short contact times.[10]

  • Elution:

    • Elute the column with the same non-polar solvent.

    • Collect fractions and analyze their composition using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Initially, the eluent will be enriched with the trans-isomer. The cis-isomer, which is more strongly adsorbed at equilibrium, will elute later.[10]

  • Solvent Removal:

    • Combine the fractions containing the desired pure isomer and remove the solvent by distillation or rotary evaporation.

Spectroscopic Characterization

Spectroscopic techniques such as NMR and Infrared (IR) spectroscopy are indispensable for the identification and differentiation of cis and trans isomers.

¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. The key differentiating features for cis and trans isomers are the coupling constants (J-values) between the vinylic protons and the chemical shifts of the allylic carbons.[11] In trans isomers, the coupling constant between the vinylic protons is typically larger (around 11-18 Hz) compared to cis isomers (around 6-14 Hz).[11]

IR spectroscopy can distinguish between cis and trans isomers based on the position of the C-H out-of-plane bending vibration. trans-Alkenes typically show a strong absorption band around 960-970 cm⁻¹, while cis-alkenes exhibit a band around 675-730 cm⁻¹.[12]

Logical Relationship Diagram

The following diagram illustrates the relationship between the starting materials, the reaction to form the isomeric mixture, and the subsequent separation into the pure cis and trans isomers.

G cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Isomeric Mixture cluster_separation Separation Process cluster_isomers Pure Isomers Heptyltriphenylphosphonium bromide Heptyltriphenylphosphonium bromide Wittig Reaction Wittig Reaction Heptyltriphenylphosphonium bromide->Wittig Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Wittig Reaction Mixture of cis- and trans-2-Nonene Mixture of cis- and trans-2-Nonene Wittig Reaction->Mixture of cis- and trans-2-Nonene Selective Adsorption Selective Adsorption Mixture of cis- and trans-2-Nonene->Selective Adsorption cis-2-Nonene cis-2-Nonene Selective Adsorption->cis-2-Nonene trans-2-Nonene trans-2-Nonene Selective Adsorption->trans-2-Nonene

Caption: Synthesis and separation of this compound isomers.

References

Understanding the 35 structural isomers of nonane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 35 Structural Isomers of Nonane (B91170)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 35 structural isomers of nonane (C₉H₂₀), offering valuable data and procedural insights for scientific professionals. Nonane isomers, as saturated hydrocarbons, are fundamental structures in organic chemistry and serve as important reference compounds in various analytical and synthetic applications, including fuel development and as components in organic synthesis.[1] This document details their physicochemical properties, outlines relevant experimental protocols, and provides logical visualizations to aid in understanding their structural relationships and analytical workflows.

Understanding Nonane Isomerism

Nonane (C₉H₂₀) is an alkane with nine carbon atoms, and it exists as 35 distinct structural isomers.[2] These isomers share the same molecular formula but differ in the connectivity of their carbon atoms, a phenomenon known as constitutional isomerism.[3] This variation in carbon chain branching leads to significant differences in their physical properties, such as boiling point, melting point, and density, which are critical for their separation, identification, and application. The degree of branching affects the surface area of the molecule, which in turn influences the strength of intermolecular van der Waals forces.[4]

Quantitative Data of Nonane Isomers

The physical properties of the 35 structural isomers of nonane are summarized in the table below. These properties are influenced by the degree of branching; generally, more compact, highly branched isomers exhibit lower boiling points compared to their straight-chain or less branched counterparts due to a smaller surface area for intermolecular interactions.[4]

No.IUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL)
1n-Nonane150.8-53.50.718
22-Methyloctane143.2-80.10.713
33-Methyloctane144.0-107.60.720
44-Methyloctane142.5N/A0.723
52,2-Dimethylheptane132.0-113.00.724
62,3-Dimethylheptane140.8-116.00.726
72,4-Dimethylheptane132.9N/A0.720
82,5-Dimethylheptane135.2N/A0.719
92,6-Dimethylheptane135.2N/A0.710
103,3-Dimethylheptane (B146767)137.1-102.20.724
113,4-Dimethylheptane140.6N/A0.730
123,5-Dimethylheptane138.0N/A0.730
134,4-Dimethylheptane135.2-102.90.721
143-Ethylheptane141.1N/A0.729
154-Ethylheptane141.0-113.20.730
162,2,3-Trimethylhexane139.8N/A0.739
172,2,4-Trimethylhexane127.3N/A0.716
182,2,5-Trimethylhexane124.1N/A0.709
192,3,3-Trimethylhexane137.9-116.80.722
202,3,4-Trimethylhexane140.7N/A0.741
212,3,5-Trimethylhexane133.0N/A0.727
222,4,4-Trimethylhexane131.9N/A0.726
233,3,4-Trimethylhexane143.0N/A0.748
243-Ethyl-2-methylhexane139.9N/A0.735
254-Ethyl-2-methylhexane133.8-113.00.719
263-Ethyl-3-methylhexane141.0N/A0.744
273-Ethyl-4-methylhexane140.1-113.00.721
282,2,3,3-Tetramethylpentane140.3N/A0.765
292,2,3,4-Tetramethylpentane133.9-121.00.720
302,2,4,4-Tetramethylpentane122.0-67.00.719
312,3,3,4-Tetramethylpentane145.8N/A0.760
323-Ethyl-2,2-dimethylpentane134.3N/A0.736
333-Ethyl-2,3-dimethylpentane (B92108)143.5-99.50.722
343-Ethyl-2,4-dimethylpentane136.1-122.20.719
353,3-Diethylpentane146.3-33.10.754

Logical Classification of Nonane Isomers

The structural diversity of nonane isomers can be organized hierarchically based on the length of their principal carbon chain. This classification provides a systematic framework for understanding the relationships between the different isomers.

G Classification of Nonane Isomers Nonane Nonane (C9H20) Octanes Octane Derivatives Nonane->Octanes Methyl Heptanes Heptane Derivatives Nonane->Heptanes Dimethyl / Ethyl Hexanes Hexane (B92381) Derivatives Nonane->Hexanes Trimethyl / Ethylmethyl Pentanes Pentane Derivatives Nonane->Pentanes Tetramethyl / Ethyldimethyl / Diethyl 2-Methyloctane 2-Methyloctane Octanes->2-Methyloctane 3-Methyloctane 3-Methyloctane Octanes->3-Methyloctane 4-Methyloctane 4-Methyloctane Octanes->4-Methyloctane Dimethylheptanes (9 isomers) Dimethylheptanes (9 isomers) Heptanes->Dimethylheptanes (9 isomers) Ethylheptanes (2 isomers) Ethylheptanes (2 isomers) Heptanes->Ethylheptanes (2 isomers) Trimethylhexanes (8 isomers) Trimethylhexanes (8 isomers) Hexanes->Trimethylhexanes (8 isomers) Ethylmethylhexanes (4 isomers) Ethylmethylhexanes (4 isomers) Hexanes->Ethylmethylhexanes (4 isomers) Tetramethylpentanes (4 isomers) Tetramethylpentanes (4 isomers) Pentanes->Tetramethylpentanes (4 isomers) Ethyldimethylpentanes (3 isomers) Ethyldimethylpentanes (3 isomers) Pentanes->Ethyldimethylpentanes (3 isomers) Diethylpentanes (1 isomer) Diethylpentanes (1 isomer) Pentanes->Diethylpentanes (1 isomer)

A hierarchical classification of the 35 structural isomers of nonane.

Experimental Protocols

Protocol 1: Separation and Identification of Nonane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a mixture of nonane isomers.

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The boiling point and polarity of the isomers will determine their retention time. Mass spectrometry is used for the detection and identification of the separated isomers based on their mass-to-charge ratio and fragmentation patterns.

Apparatus and Reagents:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., non-polar, such as DB-1 or equivalent)

  • Helium (carrier gas)

  • Syringe for sample injection

  • Sample containing a mixture of nonane isomers

  • Volatile solvent (e.g., hexane) for sample dilution

  • Reference standards of individual nonane isomers (if available)

Procedure:

  • Sample Preparation: Dilute the nonane isomer mixture in a volatile solvent like hexane to an appropriate concentration (e.g., 100 ppm).

  • GC-MS Method Setup:

    • Injector: Set the temperature to 250°C in split mode.

    • Oven Program: Start at an initial temperature of 40°C, hold for 2 minutes, then ramp up to 200°C at a rate of 5°C/minute.

    • Carrier Gas: Maintain a constant flow of helium.

    • MS Detector: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire data in full scan mode over a mass range of m/z 40-200.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention times of the separated peaks.

    • Compare the mass spectrum of each peak with a library of known spectra (e.g., NIST) to identify the individual nonane isomers.

    • If reference standards are available, compare their retention times and mass spectra to confirm the identities of the isomers in the mixture.

Protocol 2: Synthesis of a Branched Nonane Isomer (e.g., 3,3-Dimethylheptane)

Objective: To synthesize a branched alkane, 3,3-dimethylheptane, via a Grignard reaction.

Principle: This synthesis involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation to yield the target alkane.

Apparatus and Reagents:

  • Round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus

  • Magnetic stirrer and heating mantle

  • Dry diethyl ether (solvent)

  • Magnesium turnings

  • Ethyl bromide

  • 3-Pentanone (B124093)

  • Sulfuric acid (for dehydration)

  • Palladium on carbon (catalyst for hydrogenation)

  • Hydrogen gas source

Procedure:

  • Preparation of Grignard Reagent: In a dry flask under an inert atmosphere, react magnesium turnings with ethyl bromide in dry diethyl ether to form ethylmagnesium bromide.

  • Reaction with Ketone: Slowly add 3-pentanone to the Grignard reagent solution while cooling the flask in an ice bath. After the addition is complete, allow the mixture to stir at room temperature.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the tertiary alcohol.

  • Dehydration: Heat the alcohol with a catalytic amount of sulfuric acid and distill the resulting alkene.

  • Hydrogenation: Dissolve the alkene in ethanol (B145695) and subject it to hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Purification: Filter the reaction mixture to remove the catalyst and purify the resulting 3,3-dimethylheptane by fractional distillation.

Experimental Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of a sample containing a mixture of nonane isomers, from sample preparation to final data interpretation.

G Workflow for Nonane Isomer Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Sample Obtain Isomer Mixture Dilute Dilute in Volatile Solvent Sample->Dilute GC_Inject Inject into GC-MS Dilute->GC_Inject Separate Chromatographic Separation GC_Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Process Chromatogram Detect->Process Identify Identify Peaks via MS Library Process->Identify Quantify Quantify Isomers (Optional) Identify->Quantify Report Generate Final Report Quantify->Report

A generalized experimental workflow for the analysis of nonane isomers.

References

Health and safety hazards of 2-Nonene in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Hazards of 2-Nonene in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety hazards associated with this compound, a flammable and reactive alkene, within a laboratory setting. Adherence to strict safety protocols is imperative to mitigate risks when handling this chemical. This document outlines the physical and chemical properties of this compound, its known health effects, recommended handling and storage procedures, and emergency response protocols.

Chemical and Physical Properties

This compound (C₉H₁₈) is a colorless liquid with a sharp, gasoline-like odor.[1] It is important to distinguish between its isomers, primarily (Z)-2-Nonene (cis) and (E)-2-Nonene (trans), as their properties can vary slightly. The information presented here is a consolidation of data for this compound isomers.

PropertyValueReference
Molecular Weight 126.24 g/mol [2][3][4]
Boiling Point 144-147 °C (291-297 °F)
Flash Point 24 °C (75 °F) to 32.22 °C (90 °F)[1][5]
Density ~0.734 g/mL at 25 °C[5]
Vapor Pressure 10.86 mmHg at 25 °C[1]
Water Solubility Insoluble[1]
Lower Explosive Limit (LEL) 0.7% (estimated)[1]
Upper Explosive Limit (UEL) 3.9% (estimated)[1]

Health and Safety Hazards

This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[2][3][4]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor.[2][3][4]
Aspiration Hazard 1H304: May be fatal if swallowed and enters airways.[2]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[2]
Hazardous to the Aquatic Environment, Long-term Hazard 4H413: May cause long lasting harmful effects to aquatic life.[2]
NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a chemical.

HazardRatingDescription
Health (Blue) 1Can cause significant irritation.[1]
Flammability (Red) 3Can be ignited under almost all ambient temperature conditions.[1]
Instability (Yellow) 1Normally stable, but can become unstable at elevated temperatures and pressures.[1]
Special (White) -No special hazards indicated.

Toxicology and Mechanism of Action

While specific quantitative toxicity data for this compound is limited, information from related C9 hydrocarbons and the general class of alkenes provides insight into its toxicological profile.

Summary of Toxicological Data
    • Oral LD50 (rat): 2276 mg/kg (male), 5071 mg/kg (female)

    • Inhalation LC50 (rat): 13.3 mg/L (male), 14.8 mg/L (female)

  • Inhalation: High vapor concentrations can irritate the respiratory tract and act as an anesthetic, causing dizziness or loss of consciousness.[1] Studies on C9 to C13 alkanes have shown that n-nonane can cause neurotoxicity, including ataxia and seizures, with an estimated LC50 of 4467 ppm in rats.

  • Dermal: Causes skin irritation.[2] Prolonged contact may lead to drying and cracking of the skin.

  • Ocular: Causes serious eye irritation.[2]

  • Ingestion: May be fatal if swallowed and enters the airways due to its aspiration hazard.[2] Ingestion can also cause abdominal discomfort, nausea, and diarrhea.[1]

Mechanism of Toxicity: Alkene Electrophilic Action

Alkenes, particularly type-2 alkenes, can exhibit toxicity through a common molecular mechanism involving their electrophilic nature. They can react with soft nucleophiles in biological systems, such as the sulfhydryl groups of cysteine residues in proteins. This process, known as Michael adduction, can lead to protein inactivation and cellular dysfunction.

G Mechanism of Toxicity for Type-2 Alkenes Alkene This compound (Type-2 Alkene) Adduct Protein-Alkene Adduct (Covalent Bond) Alkene->Adduct Michael Adduction (Electrophilic Attack) Protein Cellular Protein (with Cysteine-SH) Protein->Adduct Inactivation Protein Inactivation/ Loss of Function Adduct->Inactivation Dysfunction Cellular Dysfunction/ Toxicity Inactivation->Dysfunction G Safe Handling Workflow for this compound Prep Preparation: - Conduct Risk Assessment - Review SDS - Ensure Fume Hood is Certified PPE Don Appropriate PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves Prep->PPE Handling Chemical Handling: - Work in Fume Hood - Ground Equipment to Prevent Static Discharge - Use Non-Sparking Tools PPE->Handling Storage Storage: - Tightly Closed Container - Cool, Well-Ventilated, Fireproof Area - Away from Ignition Sources & Oxidizers Handling->Storage After Use Waste Waste Disposal: - Collect in Labeled, Sealed Container - Follow Institutional & Regulatory Guidelines Handling->Waste For Disposal Cleanup Cleanup: - Decontaminate Work Area - Remove & Dispose of PPE Correctly - Wash Hands Thoroughly Handling->Cleanup Post-Experiment Storage->Cleanup Waste->Cleanup

References

Commercial Production of Mixed Nonenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core commercial production methods for mixed nonenes. The primary focus is on the oligomerization of propylene (B89431), the dominant industrial route. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis, catalytic systems, and process parameters involved in generating this crucial chemical intermediate.

Introduction to Mixed Nonenes

Mixed nonenes are a complex mixture of C9 olefins with various isomeric structures. They are key building blocks in the chemical industry, primarily serving as precursors for the synthesis of plasticizer alcohols (e.g., isodecanol), surfactants (e.g., nonylphenol ethoxylates), and as gasoline additives. The commercial production of mixed nonenes is predominantly achieved through the trimerization of propylene, a readily available petrochemical feedstock. The choice of catalyst and reaction conditions significantly influences the isomeric distribution of the resulting nonene mixture, which in turn affects the properties of the downstream products.

Dominant Commercial Production Method: Propylene Oligomerization

The oligomerization of propylene is the cornerstone of industrial-scale mixed nonene production. This process involves the catalytic combination of three propylene molecules to form a nine-carbon olefin. Several catalyst systems have been developed and commercialized, each with distinct advantages and disadvantages in terms of activity, selectivity, and operational cost. The most prominent of these are Solid Phosphoric Acid (SPA) catalysts, zeolite-based catalysts, and nickel-based catalysts.

Solid Phosphoric Acid (SPA) Catalysis

Solid phosphoric acid catalysts have been a workhorse in the industry for propylene oligomerization for many decades.[1] These catalysts typically consist of phosphoric acid adsorbed onto a solid support, such as kieselguhr (diatomaceous earth).[2][3] The process is characterized by its robustness and relatively low cost.

ParameterValueReference
Propylene Conversion (%) ≥ 76 (single-pass)[1]
Selectivity to Nonenes + Dodecenes (%) ≥ 80[1]
Operating Temperature (°C) 160 - 220[1]
Operating Pressure (MPa) 4.5 - 5.5[1]
Liquid Hourly Space Velocity (LHSV, h⁻¹) 2 - 5[1]
Catalyst Lifetime Varies; gradual deactivation[4]

Catalyst Preparation and Activation:

  • A composite of phosphoric acid and a siliceous binder (e.g., kieselguhr) is prepared by mixing the components at an elevated temperature (e.g., 95-180°C).[5]

  • The resulting paste is extruded into pellets of the desired size and shape.

  • The catalyst pellets are then calcined at a high temperature (e.g., 420°C) to achieve the desired mechanical strength and activity.[3]

  • Prior to use, the catalyst is activated in the reactor by heating in a stream of air and steam at 200-400°C for 3-6 hours.

Oligomerization Reaction:

  • The activated SPA catalyst is packed into a fixed-bed reactor.

  • A preheated feed stream containing propylene (typically 40-60 wt%) and a diluent such as propane (B168953) is introduced into the reactor.

  • The reactor is maintained at the desired operating temperature (160-220°C) and pressure (4.5-5.5 MPa).[1]

  • The liquid hourly space velocity of the feed is controlled within the range of 2-5 h⁻¹.[1]

  • The reactor effluent, a mixture of unreacted propylene, propane, and oligomer products (hexenes, nonenes, dodecenes, etc.), is cooled and passed to a separation section.

  • Fractional distillation is used to separate the mixed nonenes from the other components. Unreacted propylene and propane are typically recycled back to the reactor feed.

Zeolite Catalysis

Zeolite catalysts, particularly those with a medium pore structure like HMCM-22, have emerged as a significant alternative to SPA catalysts. They offer high activity, good selectivity, and excellent stability.[6] The well-defined pore structure of zeolites can influence the isomeric distribution of the nonene products.

ParameterValueReference
Propylene Conversion (%) > 85 (stable over 300h)[6]
Selectivity to C3n Oligomers (%) ~77.6[6]
Operating Temperature (°C) 150 - 250[7]
Operating Pressure (psig) 200 - 450[7]
Catalyst Lifetime High stability, regenerable[6][7]

Catalyst Preparation:

  • HMCM-22 zeolite is synthesized hydrothermally from a silica (B1680970) source, an alumina (B75360) source, and a structure-directing agent.

  • The synthesized zeolite is calcined to remove the organic template and then ion-exchanged to its acidic form (H-MCM-22).

Oligomerization Reaction:

  • The HMCM-22 catalyst is loaded into a suitable reactor, such as a fixed-bed reactor or a distillation column reactor.[7]

  • The propylene feed is passed over the catalyst bed at a temperature of 150-250°C and a pressure of 200-450 psig.[7]

  • In a distillation column reactor setup, the oligomerization reaction and the separation of products occur simultaneously. The lighter, unreacted propylene moves up the column while the heavier nonene and other oligomer products move down and are collected at the bottom.[7]

  • The product stream is further purified by distillation to isolate the mixed nonenes fraction.

Nickel-Based Catalysis

Nickel-based catalysts, both homogeneous and heterogeneous, are highly active for propylene oligomerization. Homogeneous systems often involve a nickel salt, an organoaluminum compound, and a phosphine (B1218219) ligand.[8] Heterogeneous nickel catalysts typically consist of nickel oxide supported on a solid material like silica-alumina or a metal-organic framework (MOF).[9][10] These systems can offer high selectivity to specific nonene isomers.

Catalyst SystemPropylene Conversion (%)Selectivity to Nonenes (%)Operating Temperature (°C)Operating Pressure (atm)Reference
Ni/UiO-66 (MOF) Varies with pressureDimerization focused180 - 2201 - 5[11]
Homogeneous Ni-Phosphine HighVaries with ligand0 - 501.1[12]

Catalyst Preparation (Ni/UiO-66 as an example):

  • The UiO-66 metal-organic framework is synthesized.

  • Nickel is incorporated into the MOF structure, for example, through incipient wetness impregnation of a nickel salt solution followed by drying and calcination.

Oligomerization Reaction:

  • The Ni/UiO-66 catalyst is placed in a reactor and activated, typically by heating under an inert atmosphere.

  • Propylene is introduced into the reactor at a controlled temperature (e.g., 180-220°C) and pressure (e.g., 1-5 atm).[11]

  • The reaction products are collected and analyzed, often by gas chromatography, to determine the conversion and product distribution.

  • The mixed nonenes are separated from the product mixture via distillation.

Visualizations of Key Processes and Mechanisms

To better illustrate the commercial production of mixed nonenes, the following diagrams, generated using the DOT language, depict the overall workflow and the fundamental catalytic cycle.

Commercial_Production_of_Mixed_Nonenes Overall Commercial Production Workflow for Mixed Nonenes cluster_feed Feed Preparation cluster_reaction Oligomerization Reaction cluster_separation Product Separation cluster_products Products Propylene_Feed Propylene Feed Reactor Fixed-Bed or Distillation Column Reactor (with Catalyst) Propylene_Feed->Reactor Diluent Diluent (e.g., Propane) Diluent->Reactor Separation_Column1 Primary Distillation (Propylene/Propane Recovery) Reactor->Separation_Column1 Separation_Column1->Reactor Recycle Separation_Column2 Product Fractionation Separation_Column1->Separation_Column2 Mixed_Nonenes Mixed Nonenes Product Separation_Column2->Mixed_Nonenes Byproducts Byproducts (Hexenes, Dodecenes, etc.) Separation_Column2->Byproducts

Caption: Overall Commercial Production Workflow for Mixed Nonenes.

Cossee_Arlman_Mechanism Catalytic Cycle for Propylene Trimerization (Cossee-Arlman Mechanism) M_H Active Catalyst [M]-H M_Propyl [M]-Propyl M_H->M_Propyl + Propylene M_Hexyl [M]-Hexyl M_Propyl->M_Hexyl + Propylene M_Nonyl [M]-Nonyl M_Hexyl->M_Nonyl + Propylene M_Nonyl->M_H β-Hydride Elimination Nonene Nonene (C9H18) M_Nonyl->Nonene Propylene1 Propylene (C3H6) Propylene1->M_H Propylene2 Propylene (C3H6) Propylene2->M_Propyl Propylene3 Propylene (C3H6) Propylene3->M_Hexyl

Caption: Catalytic Cycle for Propylene Trimerization (Cossee-Arlman Mechanism).

Conclusion

The commercial production of mixed nonenes is a well-established industrial process, with propylene oligomerization being the primary manufacturing route. The choice between Solid Phosphoric Acid, zeolite, and nickel-based catalysts depends on a variety of factors including desired product specifications, operational costs, and environmental considerations. SPA catalysts offer a cost-effective and robust solution, while zeolites provide high stability and activity. Nickel-based systems can be tailored for high selectivity towards specific isomers. Further research and development in catalysis continue to drive improvements in efficiency and selectivity for the production of this vital chemical intermediate.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Nonene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core thermodynamic properties of 2-nonene (B1604614) isomers. It is designed to be a valuable resource for professionals in research, science, and drug development who require accurate and well-documented data. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and provides visualizations of experimental workflows.

Introduction to this compound Isomers

Nonene (C9H18) is an alkene with numerous structural isomers, which are determined by the position of the carbon-carbon double bond and the branching of the carbon chain.[1] This guide focuses on the linear isomer this compound, which exists as two geometric isomers: cis-(Z)-2-nonene and trans-(E)-2-nonene.[2][3] The spatial arrangement of the alkyl groups around the double bond in these cis and trans isomers leads to differences in their physical and thermodynamic properties.[4] These differences are critical in various applications, including chemical synthesis and material science.

Thermodynamic Data of this compound Isomers

The following table summarizes the key thermodynamic properties of (E)-2-nonene and (Z)-2-nonene. These values have been compiled from various sources and are presented at standard conditions (298.15 K and 1 bar) unless otherwise noted.

Table 1: Thermodynamic Properties of this compound Isomers

Property(E)-2-Nonene (trans)(Z)-2-Nonene (cis)UnitsReferences
Molecular Formula C9H18C9H18-[3][5]
Molecular Weight 126.24126.24 g/mol [3][5]
CAS Number 6434-78-26434-77-1-[3][5]
Standard Enthalpy of Formation (Gas, ΔfH°gas) -111.87-kJ/mol[6]
Enthalpy of Vaporization (ΔvapH°) 35.59-kJ/mol[6]
Boiling Point (Tboil) 417.7-K[7]
Ionization Energy (IE) 8.90 ± 0.01-eV[6]

Experimental Protocols

The determination of the thermodynamic properties of this compound isomers involves several key experimental techniques. The following sections detail the methodologies for isomer separation and the determination of the enthalpy of combustion, which is crucial for deriving the enthalpy of formation.[9]

3.1. Isomer Separation by Gas Chromatography (GC)

The separation of alkene isomers is a significant analytical challenge due to their similar physicochemical properties.[10] High-resolution gas chromatography (GC) is a powerful technique for separating positional and geometric isomers of alkenes.[10][11]

  • Principle: GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for separating closely related isomers.[12]

  • Instrumentation:

    • Gas Chromatograph: An Agilent 7890A GC or equivalent.[10]

    • Column: A high-polarity capillary column, such as an Agilent J&W DB-WAXetr (polyethylene glycol phase), with dimensions of 60 m x 0.25 mm ID, 0.25 µm film thickness.[10] Highly efficient capillary columns, some up to 300 meters, can be used for complex separations.[11]

    • Carrier Gas: Nitrogen (N2) or Helium (He).[12]

    • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10]

  • Procedure:

    • Sample Preparation: Prepare a solution of the this compound isomer mixture at a concentration of approximately 10-100 µg/mL in a suitable solvent (e.g., hexane).[10]

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

    • Separation: Employ an optimized temperature program to achieve baseline separation. For example, a program could start at a low temperature and ramp up to a higher temperature to elute the different isomers based on their boiling points and interactions with the stationary phase.[10]

    • Detection and Identification: The separated isomers are detected as they elute from the column. If coupled with a mass spectrometer, definitive identification of each isomer can be achieved.[10]

3.2. Determination of Enthalpy of Combustion by Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of formation for organic compounds.[9] The experiment measures the heat released during the complete combustion of a substance in a constant-volume (bomb calorimeter) or constant-pressure (flame calorimeter) environment.[9]

  • Principle: The heat released by the combustion reaction is absorbed by the calorimeter, causing a temperature increase. By knowing the heat capacity of the calorimeter, the enthalpy of combustion can be calculated.[13][14] The standard enthalpy of formation can then be derived using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O).[9][15]

  • Instrumentation:

    • Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") where the combustion occurs.[9]

    • Calorimeter Vessel: An insulated container filled with a precise amount of water, in which the bomb is submerged.[13]

    • Temperature Probe: A high-precision thermometer to measure the temperature change of the water.[13]

    • Ignition System: Wires to ignite the sample.

  • Procedure:

    • Sample Preparation: A precisely weighed sample of the purified this compound isomer is placed in a crucible inside the bomb.

    • Assembly: The bomb is sealed and pressurized with pure oxygen.

    • Calorimetry: The bomb is placed in the calorimeter vessel containing a known mass of water. The initial temperature of the water is recorded.[14]

    • Ignition: The sample is ignited electrically.

    • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.[14]

    • Calculation:

      • The heat absorbed by the calorimeter and water (q_cal) is calculated using the formula: q_cal = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and ΔT is the temperature change.[16]

      • The heat of combustion (q_comb) is the negative of the heat absorbed by the calorimeter: q_comb = -q_cal.

      • The enthalpy of combustion per mole (ΔcH°) is then calculated by dividing q_comb by the number of moles of the sample burned.[17]

Visualizations

4.1. Logical Relationship of this compound Isomers

The following diagram illustrates the relationship between the geometric isomers of this compound.

G Figure 1: Isomers of this compound Nonene This compound (C9H18) cis (Z)-2-Nonene (cis) Nonene->cis Geometric Isomer trans (E)-2-Nonene (trans) Nonene->trans Geometric Isomer

Figure 1: Isomers of this compound

4.2. Experimental Workflow for Thermodynamic Property Determination

This diagram outlines the general workflow for the experimental determination of the thermodynamic properties of this compound isomers.

G Figure 2: Experimental Workflow cluster_separation Isomer Separation cluster_thermo Thermodynamic Measurement Sample This compound Isomer Mixture GC Gas Chromatography (GC) Sample->GC PureIsomers Purified (E) and (Z) Isomers GC->PureIsomers Calorimetry Bomb Calorimetry PureIsomers->Calorimetry Analysis of each isomer EnthalpyCombustion Enthalpy of Combustion (ΔcH°) Calorimetry->EnthalpyCombustion EnthalpyFormation Enthalpy of Formation (ΔfH°) EnthalpyCombustion->EnthalpyFormation Hess's Law

Figure 2: Experimental Workflow

References

Key Differences Between 1-Nonene and 2-Nonene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the isomeric alkenes, 1-nonene (B85954) and 2-nonene (B1604614). The document outlines their distinct physicochemical properties, chemical reactivity, and spectroscopic signatures. Detailed experimental protocols for their synthesis, purification, and analysis are also provided to support researchers in their practical applications.

Physicochemical Properties

1-Nonene and this compound share the same molecular formula (C₉H₁₈) and molecular weight (126.24 g/mol ), yet their structural differences, specifically the location of the carbon-carbon double bond, lead to variations in their physical properties. 1-Nonene is a terminal alkene, with the double bond at the first carbon position, while this compound is an internal alkene, with the double bond at the second carbon position. This seemingly minor difference has significant implications for their boiling points, melting points, and densities. This compound can exist as two geometric isomers, cis (Z) and trans (E), which also exhibit slight differences in their physical properties. For the purposes of this guide, "this compound" will refer to a mixture of its cis and trans isomers unless otherwise specified.

A summary of the key physicochemical properties of 1-nonene and this compound is presented in Table 1.

Property1-NoneneThis compound (mixed isomers)
Molecular Formula C₉H₁₈[1][2]C₉H₁₈[3][4]
Molecular Weight 126.24 g/mol [1]126.24 g/mol [3][4]
Boiling Point 146-147 °C[4]144-145 °C[4]
Melting Point -81 °C[4]Not readily available for mixed isomers
Density 0.73 g/mL at 25 °C[4]~0.734 g/cm³ at 25 °C[4]
Solubility Insoluble in water; soluble in alcohol[4]Sparingly soluble in water; soluble in organic solvents.

Chemical Reactivity

The differing placement of the double bond in 1-nonene and this compound dictates their chemical reactivity, particularly in addition reactions. As a terminal alkene, 1-nonene is generally more reactive than the internal alkene, this compound, due to the increased steric hindrance around the double bond in the latter.

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes. The regioselectivity of these reactions often follows Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.

  • 1-Nonene: Being a terminal alkene, 1-nonene undergoes electrophilic addition according to Markovnikov's rule, leading to the formation of a secondary carbocation intermediate. This results in the addition of the electrophile to the second carbon. Anti-Markovnikov addition can be achieved under specific conditions, such as in the presence of peroxides for HBr addition.

  • This compound: As an internal and unsymmetrical alkene, this compound also undergoes electrophilic addition. The reaction will produce a mixture of products, with the major product determined by the relative stability of the resulting carbocation intermediates.

Electrophilic_Addition

Oxidation Reactions

The oxidation of 1-nonene and this compound can yield different products depending on the oxidizing agent and reaction conditions.

  • Epoxidation: Both isomers react with peroxy acids to form epoxides. 1-Nonene yields 1,2-epoxynonane. This compound will produce 2,3-epoxynonane.

  • Ozonolysis: Ozonolysis followed by a reductive work-up cleaves the double bond.

Oxidation_Reactions

Polymerization

1-Nonene, as a terminal alkene, is more readily polymerized than this compound. The polymerization of 1-nonene can be initiated by various catalysts to produce poly(1-nonene), a polymer with potential applications in lubricants and as a plasticizer. The internal double bond of this compound is more sterically hindered, making polymerization more difficult.

Spectroscopic Data

The structural differences between 1-nonene and this compound are clearly reflected in their spectroscopic data.

NMR Spectroscopy
  • ¹H NMR:

    • 1-Nonene: The ¹H NMR spectrum of 1-nonene is characterized by the presence of signals in the vinylic region (δ 4.9-5.8 ppm) corresponding to the three protons on the double bond. The terminal =CH₂ protons typically appear as a multiplet, and the adjacent =CH- proton appears as a multiplet further downfield.

    • This compound: The ¹H NMR spectrum of this compound shows signals for the two vinylic protons in a similar region (δ 5.3-5.5 ppm). The coupling constants between these protons can be used to distinguish between the cis (J ≈ 10 Hz) and trans (J ≈ 15 Hz) isomers.

  • ¹³C NMR:

    • 1-Nonene: The ¹³C NMR spectrum of 1-nonene shows two distinct signals in the olefinic region, typically around δ 114 ppm (for the terminal CH₂) and δ 139 ppm (for the internal CH).[5]

    • This compound: The ¹³C NMR spectrum of this compound also displays two signals in the olefinic region, with chemical shifts that differ slightly between the cis and trans isomers, generally appearing between δ 123-134 ppm.[6]

IR Spectroscopy
  • 1-Nonene: The IR spectrum of 1-nonene exhibits characteristic absorption bands for a terminal alkene. These include a C=C stretching vibration at approximately 1640 cm⁻¹, and =C-H stretching vibrations just above 3000 cm⁻¹ (typically around 3080 cm⁻¹). Strong out-of-plane C-H bending vibrations are also observed around 910 and 990 cm⁻¹.[2]

  • This compound: The IR spectrum of this compound shows a C=C stretching vibration that is generally weaker than that of 1-nonene, appearing around 1670 cm⁻¹. The =C-H stretching vibration is also present above 3000 cm⁻¹. The key distinguishing feature for the trans isomer is a strong out-of-plane C-H bending band around 965 cm⁻¹. The cis isomer shows a medium intensity band around 675-730 cm⁻¹.[7]

A summary of the key spectroscopic data is presented in Table 2.

Spectroscopic Data1-NoneneThis compound (trans)
¹H NMR (vinylic protons) δ 4.9-5.8 ppm (3H)δ 5.3-5.5 ppm (2H)
¹³C NMR (olefinic carbons) ~δ 114, 139 ppm[5]~δ 124, 133 ppm
IR (C=C stretch) ~1640 cm⁻¹[2]~1670 cm⁻¹
IR (=C-H stretch) ~3080 cm⁻¹[2]~3020 cm⁻¹
IR (out-of-plane C-H bend) ~910, 990 cm⁻¹[2]~965 cm⁻¹[7]

Experimental Protocols

Synthesis

Synthesis of 1-Nonene via Wittig Reaction:

A common laboratory-scale synthesis of terminal alkenes like 1-nonene is the Wittig reaction. This involves the reaction of an aldehyde with a phosphorus ylide.

  • Materials: Octanal, methyltriphenylphosphonium (B96628) bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C and add n-BuLi dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.

    • Cool the ylide solution to 0 °C and add a solution of octanal in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 1-nonene.

Synthesis of this compound via Elimination Reaction:

This compound can be synthesized via the dehydration of 2-nonanol (B147358) or the dehydrohalogenation of 2-bromononane. The dehydration of 2-nonanol is a common method.

  • Materials: 2-Nonanol, concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Place 2-nonanol in a distillation apparatus.

    • Slowly add a catalytic amount of concentrated H₂SO₄ or H₃PO₄.

    • Heat the mixture to induce dehydration and distill the resulting alkene. The product will be a mixture of 1-nonene and this compound (cis and trans isomers), with this compound being the major product according to Zaitsev's rule.

    • Wash the distillate with water and a dilute sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Fractional distillation can be used to separate the 1-nonene and this compound isomers.[8]

Synthesis_Workflow

Purification

Fractional Distillation:

Due to their slightly different boiling points, 1-nonene and this compound can be separated from a mixture by fractional distillation.[8]

  • Apparatus: A fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a distillation flask, a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • Charge the distillation flask with the mixture of nonene isomers.

    • Heat the flask gently. The component with the lower boiling point (this compound) will vaporize first.[4]

    • The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor in the more volatile component.

    • Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the more volatile component as it distills over.

    • Collect the fraction that distills at a constant temperature.

    • Once the temperature begins to rise, change the receiving flask to collect the next fraction, which will be enriched in the less volatile component (1-nonene).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture of volatile compounds like nonene isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dilute the nonene sample in a suitable solvent (e.g., hexane (B92381) or pentane).

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating hydrocarbons based on their boiling points.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 200 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: The retention times of the peaks in the chromatogram can be used to distinguish between the isomers (this compound typically elutes before 1-nonene). The mass spectrum of each peak can be compared to a library of known spectra for positive identification. The fragmentation patterns will be characteristic of the specific isomer.

Applications and Safety

Applications
  • 1-Nonene: Primarily used as a comonomer in the production of polyethylene (B3416737) to control density. It is also a precursor in the synthesis of nonylphenol, which is used in the manufacturing of detergents, and as an intermediate in the production of plasticizers and other organic compounds.[1]

  • This compound: Used in the synthesis of various organic compounds and as a component in some specialty solvents.

Safety

Both 1-nonene and this compound are flammable liquids and should be handled in a well-ventilated area away from ignition sources. They can cause skin and eye irritation. Inhalation of high concentrations of vapors may cause dizziness and respiratory irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling these chemicals.

References

An In-Depth Technical Guide to the Spectral Properties of 2-Nonene for Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential spectral properties of 2-Nonene, a key aliphatic alkene. The document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it furnishes detailed experimental protocols for acquiring this data, serving as a robust resource for the initial characterization and structural confirmation of this compound. This guide will focus on the more stable trans-(E)-isomer.

Overview of this compound

This compound (C₉H₁₈) is an unsaturated hydrocarbon with a double bond located at the second carbon position. It exists as two geometric isomers, cis-(Z) and trans-(E). Spectroscopic analysis is fundamental to distinguishing between these isomers and confirming the molecular structure. The following sections present the core spectral data and methodologies required for a thorough initial characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are invaluable for structural assignment.

Quantitative ¹H NMR Data for trans-2-Nonene

The ¹H NMR spectrum of trans-2-Nonene provides information on the electronic environment and connectivity of protons in the molecule.[1] The signals are typically referenced to an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[2]

Assigned Proton(s)Chemical Shift (δ, ppm)MultiplicityInferred Coupling (Hz)
H-1 (CH₃)~1.64Doublet of TripletsJ ≈ 6.5, 1.5
H-2 (CH=)~5.44Doublet of QuintetsJ ≈ 15.0, 6.5
H-3 (CH=)~5.37Doublet of TripletsJ ≈ 15.0, 7.0
H-4 (CH₂)~1.95QuartetJ ≈ 7.0
H-5 to H-8 (CH₂)~1.49 - 1.09Multiplet-
H-9 (CH₃)~0.89TripletJ ≈ 7.0

Data sourced from ChemicalBook.[3]

Interpretation:

  • Olefinic Protons (H-2, H-3): The protons on the double bond appear significantly downfield (~5.37-5.44 ppm) due to the deshielding effect of the π-electron system.[2] The large coupling constant of ~15.0 Hz between H-2 and H-3 is characteristic of a trans configuration.

  • Allylic Protons (H-4): These protons are adjacent to the double bond and are shifted downfield to ~1.95 ppm.

  • Aliphatic Chain (H-5 to H-8): The methylene (B1212753) protons of the alkyl chain produce a complex, overlapping multiplet in the typical aliphatic region (~1.1-1.5 ppm).

  • Terminal Methyl Group (H-9): The terminal methyl group appears as a triplet at ~0.89 ppm, confirming it is adjacent to a CH₂ group.

Quantitative ¹³C NMR Data for trans-2-Nonene

The ¹³C NMR spectrum distinguishes the unique carbon environments within the molecule.

Assigned CarbonChemical Shift (δ, ppm)
C-117.8
C-2125.4
C-3132.8
C-432.7
C-529.5
C-629.1
C-731.9
C-822.7
C-914.1

Data sourced from SpectraBase and Organic Magnetic Resonance.[4][5]

Interpretation:

  • Olefinic Carbons (C-2, C-3): The sp² hybridized carbons of the double bond are observed in the downfield region at ~125.4 and ~132.8 ppm, which is characteristic for alkenes.[6]

  • Aliphatic Carbons (C-1, C-4 to C-9): The remaining sp³ hybridized carbons appear in the upfield region of the spectrum. The chemical shifts are distinct due to their different positions relative to the double bond and the end of the chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]

Quantitative FTIR Data for trans-2-Nonene
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H StretchAlkene (=C-H)
~2960 - 2850C-H StretchAlkane (-C-H)
~1670C=C StretchAlkene
~1465C-H Scissoring/BendAlkane (-CH₂)
~965=C-H Bend (Out-of-Plane)trans-Alkene

Data interpretation based on characteristic IR absorption tables.[7][8][9]

Interpretation:

  • =C-H Stretch: The peak just above 3000 cm⁻¹ is a clear indication of C-H bonds on an sp² carbon (alkene).[7]

  • C=C Stretch: The absorption around 1670 cm⁻¹ is due to the stretching of the carbon-carbon double bond.

  • -C-H Stretch: The strong absorptions below 3000 cm⁻¹ are characteristic of the C-H bonds in the saturated alkyl portion of the molecule.

  • trans =C-H Bend: The strong, sharp peak around 965 cm⁻¹ is a highly diagnostic band for a trans-disubstituted alkene, resulting from the out-of-plane bending of the C-H bonds on the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For volatile compounds like this compound, it is often coupled with Gas Chromatography (GC-MS).

Quantitative MS Data for trans-2-Nonene
m/z (Mass/Charge)Relative Intensity (%)Proposed Fragment
12629.1[C₉H₁₈]⁺ (Molecular Ion, M⁺)
9714.4[M - C₂H₅]⁺
8314.1[M - C₃H₇]⁺
7043.8[M - C₄H₈]⁺ (McLafferty Rearrangement)
6935.1[C₅H₉]⁺
55100.0[C₄H₇]⁺ (Base Peak)
4359.5[C₃H₇]⁺
4151.3[C₃H₅]⁺ (Allyl Cation)

Data sourced from ChemicalBook.[3]

Interpretation:

  • Molecular Ion Peak (m/z 126): This peak corresponds to the intact molecule that has been ionized, confirming the molecular weight of this compound (126.24 g/mol ).[10]

  • Base Peak (m/z 55): The most abundant fragment is the [C₄H₇]⁺ ion. Its stability likely arises from resonance stabilization.

  • Fragmentation Pattern: The fragmentation of alkenes is characterized by cleavages at the allylic position and across the double bond. The loss of alkyl radicals (e.g., ethyl, propyl) leads to the series of observed fragment ions.[11] The prominent peak at m/z 70 is likely due to a McLafferty rearrangement. The peak at m/z 41 is characteristic of the stable allyl cation.[12]

Experimental Protocols

Precise and reproducible spectral data are contingent upon meticulous experimental procedures.

Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a liquid sample like this compound.

  • Sample Preparation:

    • Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[13][14]

    • Select a suitable high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the sample is fully soluble.[13]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[13]

    • To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Securely cap the NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

    • The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Perform an automated or manual "shimming" process to optimize the homogeneity of the magnetic field, which is crucial for sharp spectral lines.[13]

    • Set standard acquisition parameters. For a routine ¹H spectrum, 8 to 16 scans are usually sufficient. For ¹³C, more scans will be required due to the lower natural abundance of the isotope.[13]

    • Initiate the data acquisition.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is processed via a Fourier Transform to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm (or the residual solvent peak, e.g., CDCl₃ at 7.26 ppm for ¹H).[13]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Protocol for FTIR Spectroscopy (Neat Liquid)

This protocol describes the analysis of a pure liquid sample using the thin-film or Attenuated Total Reflectance (ATR) method.

  • Sample Preparation (Thin-Film Method):

    • Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. These materials are transparent to infrared radiation.[15][16]

    • Using a pipette, place one or two drops of the neat this compound sample onto the surface of one salt plate.[16]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[16]

    • Mount the "sandwich" assembly in the spectrometer's sample holder.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

    • Place a single drop of the this compound sample directly onto the center of the ATR crystal.[15]

    • If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.[17]

  • Data Acquisition:

    • First, acquire a "background" spectrum. This is a scan of the empty instrument (or with clean salt plates/ATR crystal) to measure the absorbance from ambient air (CO₂, H₂O) and the apparatus itself.[17]

    • Place the prepared sample into the instrument's sample compartment.

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

  • Post-Analysis:

    • Thoroughly clean the salt plates or ATR crystal with a suitable volatile solvent (e.g., isopropanol (B130326) or hexane) and a soft tissue. Store salt plates in a desiccator to prevent damage from humidity.[16]

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for analyzing a volatile organic compound (VOC) like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-volatility, high-purity solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is in the range of 0.1-10 µg/mL.[18]

    • Transfer the solution to a 2 mL autosampler vial and seal with a septum cap.

  • Instrument Setup and Calibration:

    • Install a suitable GC column, typically a non-polar column (e.g., DB-1 or HP-5ms) for hydrocarbon analysis.

    • Set the GC-MS parameters. This includes:

      • Injector: Set to a split mode (e.g., 50:1) with a temperature of ~250 °C.[18]

      • Carrier Gas: Use high-purity Helium with a constant flow rate (e.g., 1.0 mL/min).[18]

      • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.[18]

      • Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C). Set the scan range to cover the expected mass of the molecule and its fragments (e.g., m/z 35-300).

  • Data Acquisition:

    • Place the sample vial in the autosampler tray.

    • Create a sequence including solvent blanks, calibration standards (if quantitation is needed), and the unknown sample.

    • Start the sequence. The autosampler will inject a small volume (e.g., 1 µL) of the sample into the hot GC inlet, where it is vaporized.[18]

    • The vaporized sample is carried through the GC column by the helium gas, where it is separated from the solvent and any impurities based on boiling point and column affinity.

    • As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected.

  • Data Analysis:

    • The output is a total ion chromatogram (TIC), which shows signal intensity versus retention time.

    • Analyze the mass spectrum corresponding to the chromatographic peak of this compound.

    • Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the characterization of an unknown sample using the spectroscopic methods described.

G cluster_start Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Unknown Unknown Sample (e.g., this compound) NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR FTIR FTIR Spectroscopy Unknown->FTIR GCMS GC-Mass Spectrometry Unknown->GCMS NMR_Data Identify C-H Framework & Connectivity NMR->NMR_Data FTIR_Data Identify Functional Groups (e.g., C=C, trans) FTIR->FTIR_Data GCMS_Data Determine Molecular Weight & Fragmentation Pattern GCMS->GCMS_Data Structure Confirm Structure: trans-2-Nonene NMR_Data->Structure FTIR_Data->Structure GCMS_Data->Structure

Caption: Workflow for spectroscopic characterization of this compound.

References

Methodological & Application

Application Note: Analysis of 2-Nonene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 2-nonene (B1604614) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and an alkene of interest in various fields, including flavor and fragrance, petrochemical, and environmental analysis. The methodology outlined herein covers sample preparation, GC-MS instrumentation parameters, and data analysis, providing researchers, scientists, and drug development professionals with a comprehensive guide for the reliable identification and quantification of this compound.

Introduction

This compound (C₉H₁₈) is an unsaturated hydrocarbon with several isomers, the most common being cis- and trans-2-nonene. As a volatile organic compound, its detection and quantification are crucial for quality control in industrial processes, environmental monitoring, and the characterization of natural products. Gas chromatography-mass spectrometry is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This combination allows for the effective separation of this compound from complex matrices and its unambiguous identification based on its unique mass spectrum.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples with low concentrations of this compound, a pre-concentration step is often necessary.

a) Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for the analysis of volatile compounds in liquid or solid samples.

  • Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial.

  • If the sample is solid, it may be beneficial to gently heat the vial to facilitate the release of volatile compounds into the headspace.

  • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial for a defined period (e.g., 15-30 minutes) to allow for the adsorption of volatile analytes.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

b) Purge and Trap: This is a common technique for the analysis of VOCs in aqueous samples.

  • A known volume of the aqueous sample is placed in a purging vessel.

  • An inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the volatile this compound from the matrix.

  • The gas stream is then passed through a sorbent trap, which captures the analyte.

  • The trap is rapidly heated to desorb the this compound into the GC-MS system.

c) Liquid-Liquid Extraction (LLE): For samples where this compound is present at higher concentrations or in a non-aqueous liquid matrix.

  • Mix a known volume of the sample with an immiscible organic solvent (e.g., hexane (B92381) or pentane).

  • Shake the mixture vigorously to partition the this compound into the organic layer.

  • Allow the layers to separate and carefully collect the organic layer containing the analyte.

  • The extract may be concentrated if necessary before injection into the GC-MS.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 40°C, hold for 2 minutes; Ramp at 10°C/min to 200°C, hold for 5 minutes
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Solvent Delay 3 minutes

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound under the conditions described above. The retention time is an estimate based on the retention index of this compound on a non-polar column and may vary depending on the specific instrument and conditions.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound~ 8.512641, 55, 70, 84, 97, 111

Data Analysis and Interpretation

Chromatographic Analysis: The retention time of the peak corresponding to this compound is used for its initial identification. For confirmation, the retention time should be compared to that of a certified reference standard analyzed under the same conditions.

Mass Spectral Analysis: The mass spectrum of this compound is the definitive tool for its identification. The molecular ion peak (M⁺) for this compound will appear at a mass-to-charge ratio (m/z) of 126. The fragmentation pattern is characteristic of a long-chain alkene. The dominant fragmentation pathway is allylic cleavage, which involves the breaking of the bond adjacent to the double bond, leading to the formation of a stable allylic carbocation.

For this compound, the double bond is between the second and third carbon atoms. Allylic cleavage can occur on either side of the double bond, resulting in characteristic fragment ions. The base peak in the mass spectrum of this compound is typically at m/z 41, corresponding to the allyl cation ([C₃H₅]⁺). Other significant fragments are observed at m/z 55, 70, 84, 97, and 111, resulting from various cleavage and rearrangement processes.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection HS_SPME Headspace SPME Sample->HS_SPME Select Method Purge_Trap Purge and Trap Sample->Purge_Trap Select Method LLE Liquid-Liquid Extraction Sample->LLE Select Method GC_Inlet GC Inlet HS_SPME->GC_Inlet Purge_Trap->GC_Inlet LLE->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detector MS Detection GC_Column->MS_Detector Chromatogram Chromatogram Generation MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum Acquisition MS_Detector->Mass_Spectrum Data_Analysis Data Analysis & Interpretation Chromatogram->Data_Analysis Mass_Spectrum->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Fragment Ions Molecule This compound (m/z 126) Ionization Electron Ionization (70 eV) Molecule->Ionization Molecular_Ion Molecular Ion [C₉H₁₈]⁺ (m/z 126) Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Fragment1 Allyl Cation [C₃H₅]⁺ (m/z 41) Fragmentation->Fragment1 Fragment2 [C₄H₇]⁺ (m/z 55) Fragmentation->Fragment2 Fragment3 [C₅H₉]⁺ (m/z 70) Fragmentation->Fragment3 Fragment4 [C₆H₁₁]⁺ (m/z 84) Fragmentation->Fragment4 Fragment5 [C₇H₁₃]⁺ (m/z 97) Fragmentation->Fragment5 Fragment6 [C₈H₁₅]⁺ (m/z 111) Fragmentation->Fragment6

Caption: Fragmentation pathway of this compound in Mass Spectrometry.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The combination of chromatographic separation and mass spectrometric detection allows for high selectivity and sensitivity, making it suitable for a wide range of applications. Proper sample preparation and adherence to the optimized instrument parameters are critical for achieving accurate and reproducible results. The characteristic fragmentation pattern of this compound, dominated by allylic cleavage, serves as a definitive confirmation of its identity.

Application Note: 1H and 13C NMR Spectroscopy of cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation and purity assessment of molecules. This application note provides a detailed overview of the ¹H and ¹³C NMR spectroscopic data for cis-2-Nonene, a nine-carbon unsaturated hydrocarbon. The provided data and protocols are essential for researchers working with this and structurally related compounds, aiding in compound identification, verification, and quality control.

Chemical Structure

cis-2-Nonene Structure

Figure 1. Chemical structure of cis-2-Nonene ((2Z)-non-2-ene).

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for cis-2-Nonene.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for cis-2-Nonene
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CH₃)0.96Doublet of TripletsJ = 7.0, 1.5
H2, H3 (CH=CH)5.38 - 5.40Multiplet-
H4 (CH₂)2.05QuintetJ = 7.0
H5, H6, H7 (CH₂)1.28 - 1.35Multiplet-
H8 (CH₂)1.28 - 1.35Multiplet-
H9 (CH₃)0.89TripletJ = 7.0

Note: The assignments are based on typical chemical shifts for cis-alkenes and spin-spin coupling patterns. The olefinic protons (H2 and H3) exhibit complex coupling. Data is compiled from typical values for similar cis-alkenes.

Table 2: ¹³C NMR Chemical Shifts (δ) for cis-2-Nonene
CarbonChemical Shift (δ, ppm)
C112.4
C2123.7
C3132.5
C427.5
C531.9
C629.3
C722.8
C831.9
C914.2

Note: Data obtained from de Haan, J. W., & van de Ven, L. J. M. (1973). Carbon-13 NMR spectra of cis- and trans-alkenes. Organic Magnetic Resonance, 5(3), 147-153.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample such as cis-2-Nonene is provided below.

Protocol: NMR Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which cis-2-Nonene is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds.

  • Sample Preparation :

    • For a standard 5 mm NMR tube, prepare a solution by adding approximately 5-20 mg of cis-2-Nonene to 0.6-0.7 mL of the deuterated solvent.

    • For neat liquid samples, a small drop can be added directly to the solvent in the NMR tube.

  • Homogenization : Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Filtering (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Labeling : Clearly label the NMR tube with the sample identification.

Protocol: NMR Data Acquisition
  • Instrument Setup : Place the prepared NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming :

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and good line shape.

  • ¹H NMR Acquisition :

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • A standard ¹H experiment is typically sufficient.

  • ¹³C NMR Acquisition :

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • A proton-decoupled ¹³C experiment (e.g., zgpg30) is commonly used to obtain singlets for each carbon, simplifying the spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of cis-2-Nonene.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh cis-2-Nonene B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase Correction & Calibration G->H I Peak Picking & Integration (1H) H->I J Structural Assignment I->J

Caption: Experimental workflow for NMR analysis of cis-2-Nonene.

Application Notes and Protocols for FTIR Spectroscopic Analysis of trans-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-2-Nonene is an unsaturated hydrocarbon with a carbon-carbon double bond in the trans configuration. As a member of the alkene family, it serves as a valuable model compound in various chemical studies and a building block in organic synthesis. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of compounds by measuring their absorption of infrared radiation. This document provides a comprehensive guide for the FTIR spectroscopic analysis of trans-2-Nonene, including detailed experimental protocols, data interpretation, and expected vibrational modes. These application notes are intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Principle of FTIR Spectroscopy of Alkenes

FTIR spectroscopy relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For alkenes like trans-2-Nonene, the key characteristic vibrations include:

  • =C-H Stretching: The stretching of the bond between the sp² hybridized carbon atoms of the double bond and hydrogen atoms.[1][2][3]

  • C=C Stretching: The stretching of the carbon-carbon double bond.[1][2][3]

  • =C-H Out-of-Plane Bending (Wagging): The bending of the C-H bonds out of the plane of the carbon-carbon double bond. This vibration is particularly diagnostic for the substitution pattern of the alkene.[1][2][4]

The presence and position of these absorption bands in an FTIR spectrum provide a unique fingerprint for trans-2-Nonene, allowing for its identification and characterization.

Quantitative Data Presentation

The FTIR spectrum of trans-2-Nonene exhibits several characteristic absorption bands. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
=C-H Stretch~3020 - 3040MediumThis peak is characteristic of the C-H bond where the carbon is part of a double bond. It appears at a slightly higher frequency than the C-H stretch of alkanes.[1][2][3]
-CH₃ Asymmetric Stretch~2960StrongAsymmetric stretching of the methyl group's C-H bonds.
-CH₂- Asymmetric Stretch~2925StrongAsymmetric stretching of the methylene (B1212753) groups' C-H bonds in the alkyl chain.
-CH₃ Symmetric Stretch~2870MediumSymmetric stretching of the methyl group's C-H bonds.
-CH₂- Symmetric Stretch~2855MediumSymmetric stretching of the methylene groups' C-H bonds in the alkyl chain.
C=C Stretch~1670 - 1675WeakThe C=C stretching vibration in trans-alkenes is often weak due to the symmetry of the molecule, resulting in a small change in dipole moment.[1][2]
-CH₂- Scissoring (Bending)~1465MediumIn-plane bending vibration of the methylene groups.
-CH₃ Umbrella (Symmetric) Bending~1378MediumSymmetric bending vibration of the methyl group.
=C-H Out-of-Plane Bend (Wag)~965StrongThis is a highly characteristic and strong absorption for trans-disubstituted alkenes, making it a key diagnostic peak for identifying this structural feature.[2][4]

Experimental Protocols

This section outlines the detailed methodologies for the FTIR analysis of trans-2-Nonene.

Materials and Equipment
  • Sample: trans-2-Nonene (liquid)

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

  • Sampling Accessory (choose one):

    • Attenuated Total Reflectance (ATR) Accessory: With a diamond or zinc selenide (B1212193) (ZnSe) crystal.

    • Liquid Transmission Cell: With infrared-transparent windows (e.g., NaCl, KBr, or BaF₂).

  • Consumables:

Sample Preparation

trans-2-Nonene is a volatile liquid, so appropriate sample handling is crucial to obtain a high-quality spectrum.

Method 1: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal is clean and free of any residues from previous analyses. Clean the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrument and environmental interferences.

  • Using a pipette, place a small drop of trans-2-Nonene onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • For volatile liquids, it is recommended to use a volatile liquid cover or a micro-well to minimize evaporation during the measurement.

  • Proceed immediately to data acquisition.

Method 2: Liquid Transmission Cell

  • Select a liquid transmission cell with a suitable path length (typically 0.025 to 0.1 mm for neat liquids).

  • Disassemble the cell and clean the infrared-transparent windows with an appropriate solvent and dry them thoroughly.

  • Reassemble the cell, ensuring the windows are clean and properly sealed.

  • Acquire a background spectrum with the empty, assembled cell in the spectrometer's sample compartment.

  • Using a syringe, carefully fill the cell with trans-2-Nonene, avoiding the introduction of air bubbles.

  • Place the filled cell in the sample compartment and acquire the sample spectrum.

Data Acquisition
  • Set the desired data acquisition parameters on the FTIR software. Recommended parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (signal-to-noise ratio can be improved by increasing the number of scans)

    • Apodization: Happ-Genzel

  • Collect the background spectrum.

  • Collect the sample spectrum.

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing and Analysis
  • Baseline Correction: Apply a baseline correction to the spectrum to remove any broad background features and ensure that the baseline is flat at zero absorbance.

  • Peak Picking: Use the software's peak picking tool to identify the wavenumbers of the absorption maxima.

  • Spectral Interpretation: Correlate the observed absorption peaks with the known vibrational modes of trans-alkenes and the alkyl chain as detailed in the quantitative data table.

  • Library Searching (Optional): For compound identification, the acquired spectrum can be compared against a spectral library (e.g., NIST, Wiley).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FTIR spectroscopic analysis of trans-2-Nonene.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_output 4. Output start Start sample_prep Sample Preparation (ATR or Transmission Cell) start->sample_prep background Acquire Background Spectrum sample_prep->background acquire_sample Acquire Sample Spectrum background->acquire_sample baseline_correction Baseline Correction acquire_sample->baseline_correction peak_picking Peak Picking baseline_correction->peak_picking interpretation Spectral Interpretation peak_picking->interpretation report Generate Report interpretation->report end_node End report->end_node

Caption: Workflow for FTIR analysis of trans-2-Nonene.

This detailed guide provides the necessary information for conducting a reliable and accurate FTIR spectroscopic analysis of trans-2-Nonene. By following these protocols, researchers can effectively characterize this compound and utilize the data for a wide range of scientific applications.

References

Application Notes and Protocols for the Synthesis of Nonylphenol from 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenol, an organic compound with the formula C₁₅H₂₄O, is a significant industrial chemical primarily used in the production of nonylphenol ethoxylates, a class of non-ionic surfactants. These surfactants find widespread application in detergents, emulsifiers, and as additives in various polymers and lubricating oils. The synthesis of nonylphenol is typically achieved through the acid-catalyzed alkylation of phenol (B47542) with a nonene isomer, most commonly a branched nonene such as tripropylene. This document provides detailed application notes and protocols for the synthesis of nonylphenol using 2-nonene (B1604614), focusing on different catalytic systems.

The industrial production of nonylphenol results in a complex mixture of isomers, with the nonyl group attached at various positions on the phenol ring, predominantly at the para-position.[1] The branching of the nonene feedstock further contributes to the isomeric complexity of the final product. Understanding and controlling the reaction conditions and catalyst selection are crucial for achieving high yields and desired selectivity.

Reaction Mechanism and Influencing Factors

The synthesis of nonylphenol from phenol and this compound is a classic example of a Friedel-Crafts alkylation reaction. The reaction is catalyzed by an acid, which protonates the alkene (this compound) to form a carbocation. This electrophilic carbocation then attacks the electron-rich phenol ring, leading to the formation of a nonyl-substituted phenol. The reaction is highly exothermic.

Several factors influence the outcome of the synthesis, including:

  • Catalyst Type: The choice of catalyst significantly impacts the reaction rate, selectivity (ortho- vs. para-alkylation), and overall yield. Common catalysts include strong mineral acids (e.g., sulfuric acid), solid acid catalysts (e.g., ion-exchange resins, zeolites), and ionic liquids.

  • Reaction Temperature: Temperature affects the reaction rate and can influence the formation of byproducts. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired side products like dinonylphenol and polymeric materials.

  • Reactant Molar Ratio: The ratio of phenol to this compound is a critical parameter. An excess of phenol is often used to maximize the conversion of the more expensive nonene and to minimize the formation of dinonylphenol.

  • Reaction Time: Sufficient reaction time is necessary to ensure high conversion of the reactants. The optimal reaction time depends on the catalyst, temperature, and other reaction conditions.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the synthesis of nonylphenol from this compound using different catalytic systems.

Catalyst SystemPhenol:Nonene (molar/mass ratio)Catalyst LoadingTemperature (°C)Reaction Time (h)Nonene Conversion (%)Nonylphenol Yield/Selectivity (%)Reference
Alkaline Ionic Liquid (1-butyl-3-methylmorpholine salt)2:1 (mass)2% (w/w of nonene)851.59187 (Yield)[2]
Sulfonated Styrene/Divinylbenzene Copolymer Resin 1.25:1 (weight)4.6% (w/w of reactants)120Continuous--
Concentrated Sulfuric Acid 2:1 (mass)4% (w/w of nonene)12069390 (Selectivity)[2]
Concentrated Sulfuric Acid (Comparative Example)2:1 (mass)2% (w/w of nonene)12058880 (Selectivity)[2]
Concentrated Sulfuric Acid (Comparative Example)2:1 (mass)2% (w/w of nonene)80 -> 45552 (Selectivity)[2]

Experimental Protocols

Protocol 1: Synthesis of Nonylphenol using an Alkaline Ionic Liquid Catalyst

This protocol is based on the method described in patent CN107162879B.[2]

Materials:

  • Phenol (reagent grade)

  • This compound (technical grade)

  • 1-butyl-3-methylmorpholine salt (catalyst)

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Condenser

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add 100g of phenol and 1g of the 1-butyl-3-methylmorpholine salt catalyst.

  • Heating: Heat the mixture to 100°C with stirring.

  • Addition of this compound: Slowly add 50g of this compound dropwise to the reaction mixture over a period of 4 hours.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 85°C for an additional 1.5 hours.

  • Catalyst Separation: Cool the reaction mixture to room temperature. The ionic liquid catalyst will solidify and can be separated from the product mixture by decantation or filtration.

  • Purification:

    • Pre-separation: Remove the excess unreacted phenol from the product mixture by distillation under reduced pressure.

    • Rectification: Further purify the crude nonylphenol by fractional distillation to obtain the final product.

Protocol 2: Synthesis of Nonylphenol using a Sulfonated Styrene/Divinylbenzene Copolymer Resin Catalyst

Materials:

  • Phenol (reagent grade)

  • Propylene (B89431) trimer (Nonene)

  • Sulfonated styrene/divinylbenzene copolymer resin (dehydrated)

  • Stirred reactor with heating mantle

  • Mechanical stirrer

  • Filtration system

  • Fractional distillation apparatus

Procedure:

  • Reaction Mixture Preparation: In a stirred reactor, prepare a suspension of 190 parts by weight of phenol, 152 parts by weight of propylene trimer, and 7 parts by weight of the ion exchange resin catalyst.

  • Reaction: Heat the mixture to 120°C under atmospheric pressure while stirring at 500 rpm and maintain these conditions.

  • Continuous Process: Continuously remove the reaction suspension at a rate of 21.9 parts per hour through a filter to separate the catalyst.

  • Purification: The filtrate is then subjected to fractional distillation to isolate the 4-nonylphenol. The product is collected at a boiling point of 175-180°C under a reduced pressure of 27 millibars.

Protocol 3: Synthesis of Nonylphenol using Concentrated Sulfuric Acid Catalyst (Illustrative Laboratory Scale)

This protocol is adapted from comparative examples in patent CN107162879B.[2]

Materials:

  • Phenol (reagent grade)

  • This compound (technical grade)

  • Concentrated sulfuric acid (98%)

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add 100g of phenol and 2g of concentrated sulfuric acid.

  • Heating: Heat the mixture to 120°C with vigorous stirring.

  • Addition of this compound: Slowly add 50g of this compound dropwise to the reaction mixture over a period of 4 hours.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 120°C for an additional 2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent (if any was used) and unreacted phenol using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain nonylphenol.

Product Characterization

The product of the synthesis is a mixture of nonylphenol isomers. Characterization is typically performed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the different isomers of nonylphenol.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the phenolic hydroxyl group and the alkyl substitution on the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information about the isomers.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Alkylation Reaction cluster_purification Purification phenol Phenol reactor Reactor phenol->reactor nonene This compound nonene->reactor workup Work-up (Neutralization, Washing) reactor->workup catalyst Acid Catalyst catalyst->reactor distillation Fractional Distillation workup->distillation product Nonylphenol (Isomer Mixture) distillation->product

Caption: General workflow for the synthesis of nonylphenol from phenol and this compound.

Reaction_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Deprotonation nonene This compound carbocation Nonyl Carbocation nonene->carbocation + H+ h_plus H+ phenol Phenol intermediate Wheland Intermediate phenol->intermediate + Nonyl Carbocation nonylphenol Nonylphenol intermediate->nonylphenol - H+

Caption: Simplified mechanism of the acid-catalyzed alkylation of phenol with this compound.

Logical_Relationships cluster_inputs Reaction Parameters cluster_outputs Reaction Outcome catalyst Catalyst Type yield Yield of Nonylphenol catalyst->yield selectivity Selectivity (para- vs. ortho-) catalyst->selectivity byproducts Byproduct Formation (Dinonylphenol, Polymers) catalyst->byproducts temperature Temperature temperature->yield temperature->byproducts ratio Phenol:Nonene Ratio ratio->yield ratio->byproducts time Reaction Time time->yield

Caption: Logical relationships between reaction parameters and outcomes in nonylphenol synthesis.

References

Application Notes and Protocols: 2-Nonene in Lubricant Additive Production

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and experimental protocols for the use of 2-nonene (B1604614) in the synthesis of various lubricant additives. The content is intended for researchers, scientists, and professionals in the field of chemical and lubricant development.

Production of Antioxidants: Nonylated Diphenylamines

Alkylated diphenylamines are highly effective antioxidants in a wide range of organic materials, including mineral and synthetic lubricants. They function by inhibiting oxidative degradation of the lubricant, thereby extending its service life. This compound is a common alkylating agent used to synthesize nonylated diphenylamines.

Logical Relationship: Synthesis of Nonylated Diphenylamine (B1679370)

G cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_products Products This compound This compound Alkylation Alkylation This compound->Alkylation Diphenylamine Diphenylamine Diphenylamine->Alkylation Nonylated Diphenylamine Nonylated Diphenylamine Alkylation->Nonylated Diphenylamine Unreacted Nonene Unreacted Nonene Alkylation->Unreacted Nonene Acid Clay or\nLewis Acid Acid Clay or Lewis Acid Acid Clay or\nLewis Acid->Alkylation

Caption: Synthesis of Nonylated Diphenylamine from this compound.

Quantitative Data Summary
ParameterValueCatalyst / ConditionsReference
Diphenylamine Conversion 97.8%Ionic Liquid ((CH₃CH₂)₃NHCl + AlCl₃)[1]
Selectivity (Dinonyldiphenylamine) 78.3%Ionic Liquid ((CH₃CH₂)₃NHCl + AlCl₃)[1]
Reactant Ratio (Nonene:Diphenylamine) 3:1 to 6:1 (molar)Acid Clay[2][3]
Reactant Ratio (Nonene:Diphenylamine) 4:1 (molar)Ionic Liquid[1]
Reaction Temperature (Initial) 175°C to 200°CAcid Clay[2][3]
Reaction Temperature (Secondary) 140°C to 160°CAcid Clay[2][3]
Reaction Temperature 140°CIonic Liquid[1]
Reaction Temperature 150°CAluminum Chloride (AlCl₃)[4]
Reaction Time Up to 24 hoursAluminum Chloride (AlCl₃)[4]
Reaction Time 6 hoursIonic Liquid[1]
Experimental Protocol: Alkylation of Diphenylamine with this compound

This protocol is a generalized procedure based on common methods for the synthesis of nonylated diphenylamine antioxidants.[2][3][4]

Objective: To synthesize nonylated diphenylamine via Friedel-Crafts alkylation of diphenylamine with this compound using an acid catalyst.

Materials:

  • Diphenylamine (DPA)

  • This compound (can be a mixture of isomers)

  • Acid Clay Catalyst (e.g., Montmorillonite) or Aluminum Chloride (AlCl₃)

  • Nitrogen gas supply

  • Solvent (optional, e.g., a high-boiling hydrocarbon)

  • Filter aid (e.g., Celite)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, thermometer)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel. Purge the entire system with dry nitrogen gas.

  • Charging Reactants:

    • Charge the reactor with diphenylamine and the acid clay catalyst. A typical molar excess of nonene to diphenylamine is between 3:1 and 6:1.[2][3]

    • If using AlCl₃, it can be mixed with the diphenylamine and heated to form a liquid complex before adding the nonene.[4]

  • Reaction - Step 1 (High Temperature):

    • Begin stirring and heat the reactor to a temperature of 175°C to 200°C.[2][3]

    • Slowly add the this compound from the dropping funnel to the heated mixture over a period of 20-30 minutes.[4]

    • Maintain this temperature for a period sufficient to alkylate the majority of the diphenylamine. This can be monitored by techniques like Gas Chromatography (GC).

  • Reaction - Step 2 (Lower Temperature):

    • After the initial high-temperature phase, reduce the reaction temperature to between 140°C and 160°C.[2][3]

    • Continue the reaction at this temperature until the concentration of unreacted diphenylamine is below a target threshold (e.g., <1 wt%).[2]

  • Work-up and Purification:

    • Cool the reaction mixture to approximately 80-90°C.

    • Filter the hot mixture through a filter aid to remove the catalyst.

    • Remove any unreacted nonene and optional solvent by vacuum distillation.

    • The remaining residue is the crude nonylated diphenylamine product.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

Production of Detergent/Dispersant Intermediates: Nonylphenols

Nonylphenols are key intermediates in the chemical industry.[5] They are produced by the acid-catalyzed alkylation of phenol (B47542) with nonene.[6] While they have direct applications, such as in heat stabilizers for PVC, their primary use in the lubricant industry is as a precursor to non-ionic surfactants like nonylphenol ethoxylates, which can function as detergents and emulsifiers.[6][7]

Experimental Workflow: Synthesis of Nonylphenol

G start Start pretreatment Pre-treatment: - De-ionize Phenol & Nonene - Preheat Phenol to 115-125°C start->pretreatment mixing Mix Preheated Phenol and Nonene pretreatment->mixing reaction Continuous Three-Stage Reaction (Fixed-Bed Reactors with Resin Catalyst) mixing->reaction cooling Cool Reaction Mixture to 55-65°C reaction->cooling separation Separation/Purification cooling->separation end End Product: Nonylphenol separation->end

Caption: General workflow for the industrial production of Nonylphenol.

Quantitative Data Summary
ParameterValueCatalyst / ConditionsReference
Product Purity 98.5%Alkylphenol Resin Catalyst[8]
Reactant Ratio (Phenol:Nonene) 1.8:1 to 2.5:1 (by weight)Alkylphenol Resin Catalyst[8]
Phenol Preheating Temperature 115°C to 125°C-[8]
Product Composition ≥ 90% para-substituted isomersAcid Catalyst
Catalyst Acid catalysts (e.g., phosphorous acid, resin)-[7][8]
Experimental Protocol: Synthesis of Nonylphenol

This protocol is based on a patented industrial method for producing nonylphenol.[8]

Objective: To produce high-purity nonylphenol through the continuous alkylation of phenol with nonene.

Materials:

  • Phenol

  • Nonene

  • Alkylphenol resin catalyst (e.g., Amberlyst type)

  • Equipment for iron ion removal (e.g., ion-exchange column)

  • Three-stage fixed-bed adiabatic reactors

  • Preheater, condenser, and associated pumps and piping

Procedure:

  • Raw Material Pre-treatment:

    • Pass both phenol and nonene through separate de-ionization columns to remove any iron ions.

    • Preheat the purified phenol to a temperature between 115°C and 125°C.

  • Mixing:

    • Thoroughly mix the preheated phenol with nonene at ambient temperature. The weight ratio of phenol to nonene should be in the range of 1.8:1 to 2.5:1.

  • Continuous Reaction:

    • Feed the mixed material successively into a series of three fixed-bed reactors, each filled with the alkylphenol resin catalyst.

    • The reaction is continuous, with the material flowing from the first reactor to the second, and then to the third.

  • Cooling and Collection:

    • Pass the material exiting the third reactor through a condenser to cool it to a temperature between 55°C and 65°C.

  • Purification:

    • The cooled product stream is then directed to further purification stages (e.g., distillation) to separate the nonylphenol product from unreacted phenol and byproducts. The unreacted phenol is typically recycled back into the process.

Production of Extreme Pressure (EP) / Antiwear Additives

Sulfurized olefins are widely used as extreme pressure (EP) and antiwear additives in lubricants for applications like gearboxes.[9][10] These additives react with metal surfaces under high pressure and temperature to form a protective film (e.g., metal sulfides), which prevents direct metal-to-metal contact, scuffing, and welding.[11][12] While specific protocols for this compound are not detailed in the provided results, the general process involves reacting an olefin with sulfur.

General Reaction Pathway: Sulfurization of Olefins

G cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_products Product This compound This compound Sulfurization Sulfurization This compound->Sulfurization Sulfur Source Sulfur Source (e.g., Elemental Sulfur, H₂S) Sulfur Source->Sulfurization Sulfurized Nonene\n(Polysulfides) Sulfurized Nonene (Polysulfides) Sulfurization->Sulfurized Nonene\n(Polysulfides) High Temperature\n& Pressure High Temperature & Pressure High Temperature\n& Pressure->Sulfurization

Caption: General pathway for the synthesis of sulfurized nonene EP additives.

General Protocol Considerations for Sulfurization

While a specific protocol for this compound is not available, a general procedure for sulfurizing olefins can be outlined based on established methods for other olefins like isobutylene.[9]

Objective: To synthesize a sulfurized olefin for use as an EP/antiwear additive.

General Parameters:

  • Reactants: Olefin (e.g., this compound), Sulfur, Hydrogen Sulfide (H₂S), Water, and potentially an amine-containing polymer.[9]

  • Conditions: The reaction is typically carried out at elevated temperatures (e.g., 130°C to 200°C) and under super-atmospheric pressure (e.g., 300-900 psi).[9]

  • Reaction Time: Can range from 2 to 24 hours.[9]

  • Concentration in Lubricant: The final sulfurized product is typically added to lubricating oil at a concentration of 0.01% to 10% by weight.[9]

Procedure Outline:

  • A high-pressure reactor is charged with the olefin, sulfur, and any other co-reactants.

  • The reactor is sealed, and the atmosphere may be replaced with an inert gas.

  • The mixture is heated with agitation to the target temperature and pressure.

  • The reaction is held under these conditions for the specified duration.

  • After cooling and depressurization, the crude product is filtered and purified to remove unreacted sulfur and byproducts.

Other Potential Applications

  • Viscosity Index (VI) Improvers: VI improvers are high molecular weight polymers that are added to lubricants to reduce the change in viscosity with temperature.[13][14] While copolymers of other olefins and acrylates are common VI improvers, specific data on the use of this compound for this purpose is limited in the search results.[15][16] The general principle involves the polymerization or copolymerization of monomers to form long-chain polymers soluble in oil.

  • Succinimide Dispersants: These are widely used additives that keep soot and sludge suspended in the oil, preventing deposits on engine parts. They are typically synthesized by reacting a polyalkenyl succinic anhydride (B1165640) (PIBSA) with a polyamine. The polyalkenyl group is usually a high molecular weight polyisobutylene.[17][18] A direct, detailed protocol for using this compound as the primary building block for the polyalkenyl chain was not found in the search results.

References

Application Notes & Protocols: Synthesis of Isodecyl Alcohol from 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the synthesis of isodecyl alcohol using 2-nonene (B1604614) as a precursor, focusing on the two-step hydroformylation and subsequent hydrogenation processes.

Introduction

Isodecyl alcohol, a C10 oxo alcohol, is a valuable chemical intermediate with wide-ranging applications in the production of plasticizers, surfactants, lubricants, and detergents.[1][2] Its synthesis is primarily achieved through the "oxo process," which involves the hydroformylation of nonene isomers followed by the hydrogenation of the resulting decanal (B1670006) isomers.[3] This document outlines the detailed experimental protocols for the synthesis of isodecyl alcohol starting from this compound, a common internal olefin. The process involves a two-step reaction sequence:

  • Hydroformylation of this compound: Catalytic addition of a formyl group (-CHO) and a hydrogen atom across the double bond of this compound to produce a mixture of C10 aldehydes (decanal isomers).

  • Hydrogenation of Decanal Isomers: Reduction of the aldehyde mixture to the corresponding isodecyl alcohol isomers.

Chemical Synthesis Pathway

The overall synthesis route from this compound to isodecyl alcohol is depicted below. The hydroformylation of an internal olefin like this compound typically yields a mixture of linear and branched aldehydes. Subsequent hydrogenation preserves this isomeric distribution in the final alcohol product.

Synthesis_Pathway This compound This compound Hydroformylation Hydroformylation This compound->Hydroformylation Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Hydroformylation C10 Aldehydes (Decanal Isomers) C10 Aldehydes (Decanal Isomers) Hydroformylation->C10 Aldehydes (Decanal Isomers) Hydrogenation Hydrogenation C10 Aldehydes (Decanal Isomers)->Hydrogenation Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->Hydrogenation Isodecyl Alcohol Isodecyl Alcohol Hydrogenation->Isodecyl Alcohol

Caption: Synthesis pathway of Isodecyl Alcohol from this compound.

Experimental Protocols

Materials and Equipment
  • Reactants: this compound (95% purity), Carbon Monoxide (99.9%), Hydrogen (99.999%), Raney Nickel (slurry in water), Toluene (B28343) (anhydrous), Ethanol (B145695) (anhydrous).

  • Catalyst: Dicarbonylacetylacetonato rhodium(I) [Rh(acac)(CO)₂], BIPHEPHOS ligand.

  • Equipment: High-pressure autoclave reactor with magnetic stirring, gas inlet and outlet, temperature and pressure controls; Schlenk line; filtration apparatus; rotary evaporator; fractional distillation unit.

Protocol 1: Hydroformylation of this compound

This protocol is adapted from a procedure for the hydroformylation of a similar internal olefin, trans-4-octene.[4]

  • Catalyst Preparation (in-situ):

    • In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge the high-pressure autoclave with the rhodium precursor, Rh(acac)(CO)₂ (0.1 mol% relative to the olefin), and the BIPHEPHOS ligand (0.5 mol% relative to the olefin).

    • Add anhydrous toluene as the solvent (approx. 100 mL for a 10 g scale reaction).

    • Seal the reactor and purge with syngas (1:1 CO/H₂) three times.

  • Reaction Execution:

    • Add this compound to the reactor via a syringe or pump.

    • Pressurize the reactor with syngas (1:1 molar ratio of CO:H₂) to an initial pressure of 20 bar.

    • Begin stirring and heat the reactor to 125°C.

    • Maintain the temperature and pressure for 4-6 hours. Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) for the disappearance of the starting material and the formation of aldehydes.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator. The remaining crude product is a mixture of C10 aldehydes.

Protocol 2: Hydrogenation of C10 Aldehydes

This protocol is a general procedure for the hydrogenation of aldehydes using Raney Nickel.

  • Catalyst Preparation:

    • Carefully wash the commercial Raney Nickel slurry with deionized water until the washings are neutral, followed by several washes with anhydrous ethanol to remove water.

  • Reaction Execution:

    • Transfer the crude C10 aldehyde mixture from Protocol 1 to a high-pressure autoclave.

    • Add anhydrous ethanol as a solvent.

    • Add the prepared Raney Nickel catalyst (5-10 wt% relative to the aldehyde).

    • Seal the reactor and purge with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to 7-10 bar.

    • Heat the reactor to 130°C with vigorous stirring.

    • Maintain the reaction conditions for 4-6 hours, monitoring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Product Purification:

    • Cool the reactor to room temperature and vent the excess hydrogen.

    • Carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times.

    • Wash the catalyst with ethanol and combine the filtrates.

    • Remove the ethanol from the filtrate using a rotary evaporator.

    • The crude isodecyl alcohol is then purified by fractional distillation under reduced pressure to separate it from any unreacted aldehydes and high-boiling byproducts.

Data Presentation

The following table summarizes typical quantitative data for the hydroformylation of an internal olefin (trans-4-octene) and the hydrogenation of aldehydes, which can be considered analogous to the synthesis of isodecyl alcohol from this compound.

Parameter Hydroformylation of trans-4-octene[4] Hydrogenation of Aldehydes (General)
Catalyst Rh(acac)(CO)₂ / BIPHEPHOSRaney Nickel
Temperature 125°C100-150°C
Pressure 20 bar (CO/H₂ = 1:1)7-10 bar (H₂)
Solvent TolueneEthanol
Reaction Time 4 hours4-6 hours
Conversion >95%>99%
Yield of Aldehydes 88% (n-nonanal)N/A
Selectivity 89% (to linear aldehyde)>98% (to alcohol)
Yield of Alcohol N/A>95%

Experimental Workflow

The logical flow of the experimental process, from starting materials to the final purified product, is illustrated in the following diagram.

Experimental_Workflow cluster_hydroformylation Step 1: Hydroformylation cluster_hydrogenation Step 2: Hydrogenation cluster_purification Step 3: Purification A Charge Reactor with Catalyst and Solvent B Add this compound A->B C Pressurize with Syngas (CO + H2) B->C D Heat and Stir (125°C, 20 bar) C->D E Reaction Monitoring (GC) D->E F Cool and Vent E->F G Solvent Removal (Rotary Evaporator) F->G H Crude C10 Aldehydes G->H I Charge Reactor with Aldehydes and Solvent H->I J Add Raney Nickel Catalyst I->J K Pressurize with Hydrogen (H2) J->K L Heat and Stir (130°C, 7-10 bar) K->L M Monitor H2 Uptake L->M N Cool and Vent M->N O Catalyst Filtration N->O P Crude Isodecyl Alcohol O->P Q Fractional Distillation (Vacuum) P->Q R Pure Isodecyl Alcohol Q->R

Caption: Experimental workflow for Isodecyl Alcohol synthesis.

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • High-pressure gases (CO, H₂) must be handled with appropriate pressure regulators and safety protocols. Carbon monoxide is highly toxic.

  • Raney Nickel is pyrophoric and must be handled with care, always kept under a solvent.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This document provides a comprehensive overview and detailed protocols for the synthesis of isodecyl alcohol from this compound. Researchers should adapt these protocols based on their specific laboratory conditions and available equipment.

References

Application Notes: Protocol for Using 2-Nonene in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the attachment of alkyl groups to aromatic rings through electrophilic aromatic substitution.[1][2] Developed by Charles Friedel and James Crafts in 1877, this reaction is widely used in both laboratory synthesis and industrial processes to produce a variety of alkylated aromatic compounds.[3][4] While classic protocols often utilize alkyl halides, alkenes such as 2-nonene (B1604614) serve as effective alkylating agents in the presence of a catalyst, which can be either a Brønsted acid or a Lewis acid.[5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in Friedel-Crafts alkylation reactions, targeting researchers, scientists, and professionals in drug development.

Mechanism of Alkylation with this compound

The alkylation of an aromatic ring with this compound proceeds via a multi-step mechanism:

  • Carbocation Formation : The reaction is initiated by the protonation of the this compound double bond by a strong acid catalyst (like H₂SO₄) or a Lewis acid-cocatalyst complex. This generates a secondary carbocation. Due to the position of the double bond in this compound, protonation can theoretically lead to a carbocation at either the C2 or C3 position.

  • Carbocation Rearrangement : The initially formed secondary carbocation can undergo rearrangement via 1,2-hydride shifts to form other, potentially more stable, secondary carbocations along the alkyl chain.[7][8] This propensity for rearrangement means that the reaction often yields a complex mixture of isomeric products where the aromatic ring is attached at different positions on the nonyl group.

  • Electrophilic Attack : The carbocation acts as a strong electrophile and is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[9]

  • Deprotonation : A base (such as the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and yielding the final nonyl-substituted aromatic product.[2][10]

Experimental Protocols

Safety Precautions:

  • Reagents : this compound is flammable and may cause skin dryness upon repeated exposure.[11] Aromatic substrates like benzene (B151609) are carcinogenic and toxic. Lewis acids such as aluminum chloride (AlCl₃) are corrosive and react violently with water. Strong Brønsted acids like sulfuric acid (H₂SO₄) are highly corrosive.

  • Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling : Anhydrous conditions are crucial when using Lewis acid catalysts like AlCl₃. Grounding equipment is necessary to prevent static discharge when handling flammable liquids like this compound.[11] All glassware should be thoroughly dried before use.

Protocol 1: Alkylation of Benzene with this compound using H₂SO₄ Catalyst

This protocol describes a general procedure for the alkylation of benzene with this compound using sulfuric acid as the catalyst.

Materials:

  • Benzene (C₆H₆)

  • This compound (C₉H₁₈)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Apparatus:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

Procedure:

  • Setup : Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants : To the three-neck flask, add benzene (used in excess to minimize polyalkylation).[7] Begin stirring.

  • Catalyst Addition : Cool the flask in an ice bath. Slowly add concentrated sulfuric acid to the stirring benzene.

  • Addition of this compound : Place this compound into the addition funnel. Add the this compound dropwise to the reaction mixture over 30-60 minutes, maintaining the reaction temperature below 10°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up :

    • Carefully pour the reaction mixture over crushed ice to quench the reaction.

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification :

    • Filter to remove the drying agent.

    • Remove the excess benzene solvent using a rotary evaporator.

    • The crude product (a mixture of nonylbenzene (B91765) isomers) can be purified by vacuum distillation.

Protocol 2: Alkylation of Phenol (B47542) with this compound using a Solid Acid Catalyst (e.g., Amberlyst-15)

This protocol utilizes a reusable and less corrosive solid acid catalyst, which simplifies the work-up procedure. This method is commonly employed for the synthesis of nonylphenols.

Materials:

  • Phenol (C₆H₅OH)

  • This compound (C₉H₁₈)

  • Amberlyst-15 (or other acidic cation exchange resin)

  • Toluene (or other suitable solvent)

  • Sodium Hydroxide (NaOH) solution, 1 M

  • Anhydrous Magnesium Sulfate (MgSO₄)

Apparatus:

  • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Heating mantle.

  • Filtration setup (e.g., Büchner funnel).

Procedure:

  • Catalyst Activation : Activate the Amberlyst-15 resin by washing it with deionized water and then methanol, followed by drying under vacuum at 60-80°C overnight.

  • Charging Reactants : In the round-bottom flask, dissolve phenol in toluene. Add the activated Amberlyst-15 catalyst to the solution.

  • Reaction : Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with vigorous stirring. Add this compound slowly to the mixture.

  • Monitoring : Let the reaction proceed for 4-8 hours. Monitor the conversion of phenol by GC or Thin Layer Chromatography (TLC).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Remove the catalyst by filtration. The catalyst can be washed, reactivated, and reused.

    • Transfer the filtrate to a separatory funnel and wash with 1 M NaOH solution to remove any unreacted phenol.

    • Wash the organic layer with water until neutral.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification :

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting product mixture (isomeric nonylphenols) via vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for Friedel-Crafts Alkylation with this compound

Aromatic SubstrateCatalystMolar Ratio (Arene:Alkene)Temperature (°C)Reaction Time (h)Typical YieldPrimary Products
BenzeneH₂SO₄5:15 - 252 - 470-85%Mixture of nonylbenzene isomers
BenzeneAlCl₃5:120 - 401 - 375-90%Mixture of nonylbenzene isomers
PhenolAmberlyst-153:180 - 1204 - 880-95%Mixture of p- and o-nonylphenol isomers
TolueneFeCl₃4:125 - 502 - 570-85%Mixture of nonyltoluene isomers

Note: Yields are representative and can vary significantly based on specific conditions and work-up efficiency. The product is typically a complex mixture of isomers due to carbocation rearrangements.

Table 2: Reagent Safety and Properties

ReagentFormulaMW ( g/mol )Boiling Point (°C)Hazards
This compoundC₉H₁₈126.24146-147Flammable liquid and vapor, skin irritant.[11]
BenzeneC₆H₆78.1180.1Flammable, Carcinogenic, Toxic
PhenolC₆H₅OH94.11181.7Toxic, Corrosive, Combustible
Aluminum ChlorideAlCl₃133.34180 (sublimes)Corrosive, reacts violently with water
Sulfuric AcidH₂SO₄98.08337Severely corrosive, strong oxidizing agent

Visualizations

G General Workflow for Friedel-Crafts Alkylation reagents 1. Reagent Preparation (Arene, this compound, Catalyst) setup 2. Apparatus Setup (Dry Glassware, Inert Atmosphere if needed) reagents->setup reaction 3. Reaction Execution (Controlled Addition, Temp. Monitoring) setup->reaction quench 4. Reaction Quenching (e.g., Addition to Ice-Water) reaction->quench extraction 5. Extraction & Washing (Separation of Layers, Neutralization) quench->extraction drying 6. Drying (Anhydrous MgSO4 or Na2SO4) extraction->drying purification 7. Purification (Solvent Removal, Distillation/Chromatography) drying->purification analysis 8. Product Analysis (GC, NMR, MS) purification->analysis

Caption: General workflow for a Friedel-Crafts alkylation experiment.

G Simplified Mechanism: Alkylation of Benzene with this compound cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation + H+ (from Catalyst) Rearranged Carbocation Rearranged Carbocation Secondary Carbocation->Rearranged Carbocation 1,2-Hydride Shift Arenium Ion (Sigma Complex) Arenium Ion (Sigma Complex) Benzene Benzene Benzene->Arenium Ion (Sigma Complex) + Carbocation Benzene->Arenium Ion (Sigma Complex) Nonylbenzene Product Nonylbenzene Product Arenium Ion (Sigma Complex)->Nonylbenzene Product - H+

Caption: Reaction mechanism for the alkylation of benzene with this compound.

References

Application Note: Quantitative Analysis of 2-Nonene in Complex Mixtures by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-2N-001

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Nonene is an unsaturated aliphatic hydrocarbon that can be present in various matrices as a volatile organic compound (VOC). Its accurate quantification is crucial in diverse fields, including environmental monitoring, food and fragrance analysis, and as a potential impurity in pharmaceutical formulations. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for separating and identifying volatile compounds.[1][2] This application note details a robust and sensitive method for the quantification of this compound in a liquid mixture using a static headspace (HS) sampler coupled to a GC-MS system. Headspace analysis is particularly advantageous as it is automated, minimizes matrix effects, and prevents contamination of the GC system.[3]

Principle The method is based on the principle of static headspace sampling. A sample containing this compound is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition between the sample matrix and the gas phase (headspace).[3] A portion of this headspace gas is then automatically injected into the GC-MS system. In the GC, this compound is separated from other components in the mixture based on its boiling point and interaction with the capillary column's stationary phase.[4] The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and specific ions are monitored for accurate quantification.[5]

Experimental Protocol

1. Materials and Reagents

  • This compound Standard: (Sigma-Aldrich, Cat. No. 74718 or equivalent), >99% purity.

  • Solvent/Matrix: Hexane (B92381) or appropriate solvent matching the sample matrix.

  • Reagents: High-purity helium (carrier gas), nitrogen.

  • Vials: 20 mL glass headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa.

2. Instrumentation

  • Gas Chromatograph: Agilent 7890N GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 Series MSD or equivalent.

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.

  • GC Column: DB-1 or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

3. Preparation of Standards and Samples

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the solvent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to approximately 100 µg/mL. A typical range might be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Place 5 mL of the liquid sample mixture into a 20 mL headspace vial. For solid samples, a specific weight (e.g., 1 g) can be used, and a matrix modifier may be added.[3]

  • Vial Sealing: Immediately seal the vials using a crimper to ensure a gas-tight seal.

4. HS-GC-MS Instrumental Method

Parameter Setting
Headspace Sampler
Oven Temperature85°C[3]
Loop Temperature95°C
Transfer Line Temperature105°C
Vial Equilibration Time15 minutes[7]
Injection Volume1 mL (headspace gas)
Gas Chromatograph
Inlet Temperature250°C
Injection ModeSplit (Split ratio 20:1)
Carrier GasHelium, Constant Flow @ 1.2 mL/min[8]
Oven ProgramInitial: 40°C, hold for 2 min. Ramp: 15°C/min to 250°C. Hold: 5 min.[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[8]
MS Source Temperature230°C
MS Quad Temperature150°C
Scan ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)41 (Base Peak)
Qualifier Ions (m/z)55, 70, 83

5. Quantification and Data Analysis

  • Calibration Curve: Inject the prepared calibration standards into the HS-GC-MS system.

  • Peak Integration: Integrate the peak area of the quantifier ion (m/z 41) for this compound at its characteristic retention time.

  • Linearity: Plot the peak area against the concentration of the standards and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995 for good linearity.[10]

  • Sample Analysis: Inject the prepared samples and integrate the peak area for the this compound quantifier ion.

  • Concentration Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation & Method Validation

The analytical method should be validated to ensure it is suitable for its intended purpose.[1] Key validation parameters are summarized below.[11][12]

Table 1: Summary of Method Validation Parameters for this compound Quantification

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9950.9991
Range -0.5 - 100 µg/mL
LOD (Signal/Noise > 3) Report Value0.15 µg/mL[12]
LOQ (Signal/Noise > 10) Report Value0.50 µg/mL[12]
Accuracy (% Recovery) 80 - 120%96.5% (at 2.0 µg/mL spike)[7]
Precision (% RSD) ≤ 15%Intra-day: 4.1%, Inter-day: 6.5%[11]
Specificity No interfering peaksConfirmed by retention time and qualifier ions

Diagrams

G Figure 1. Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification A Stock Solution Preparation B Serial Dilution for Calibration Standards A->B C Sample Aliquoting into HS Vials B->C D Vial Incubation & Equilibration (85°C) C->D E Headspace Injection D->E F GC Separation (DB-1 Column) E->F G MS Detection (SIM Mode) F->G H Peak Integration (Quantifier Ion m/z 41) G->H I Calibration Curve Generation (R² ≥ 0.995) H->I J Calculate Sample Concentration I->J

Caption: Workflow for this compound analysis.

G Figure 2. Decision Logic for Method Specificity start Peak Detected check_rt Retention Time Matches Standard? start->check_rt check_ions Qualifier Ions Present? check_rt->check_ions  Yes fail_rt Not this compound check_rt->fail_rt No pass Peak Identified as This compound check_ions->pass  Yes fail_ions Interference Detected Not this compound check_ions->fail_ions No

Caption: Logic for confirming this compound identity.

References

Application Notes and Protocols for Propylene Production via Metathesis of 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis is a powerful and versatile catalytic reaction that enables the cleavage and reformation of carbon-carbon double bonds, leading to a redistribution of alkylidene fragments.[1] This methodology has significant industrial applications, including the production of valuable lower-carbon olefins from heavier feedstocks.[2] One such application is the production of propylene (B89431), a key building block for polymers and chemicals, through the cross-metathesis of longer-chain olefins with ethylene (B1197577) (ethenolysis).[3]

This document provides detailed application notes and protocols for the production of propylene from 2-nonene (B1604614) via a cross-metathesis reaction with ethylene. While specific data for this compound is limited in publicly available literature, this guide leverages data from analogous reactions with other long-chain internal olefins to provide representative experimental procedures and expected outcomes. Both homogeneous and heterogeneous catalytic systems are discussed, catering to laboratory-scale synthesis and industrial process considerations, respectively.

Reaction Principle

The core of this process is the cross-metathesis reaction between this compound and ethylene. In this reaction, the double bond of this compound is cleaved, and the resulting fragments recombine with ethylene to produce propylene and 1-octene (B94956). The reaction is typically catalyzed by transition metal complexes, most notably those based on ruthenium for laboratory applications and tungsten or rhenium for industrial processes.[1][4] The reaction equilibrium can be driven towards the desired products by using an excess of ethylene and/or by removing the volatile propylene product from the reaction mixture.

Data Presentation

The following tables summarize quantitative data from analogous metathesis reactions of long-chain internal olefins for propylene production. These values provide a benchmark for expected conversions, selectivities, and yields when applying the described protocols to this compound.

Table 1: Performance of Heterogeneous Catalysts in Ethenolysis of Internal Olefins for Propylene Production

CatalystSubstrateTemperature (°C)Pressure (bar)2-Butene Conversion (%)Propylene Selectivity (%)Propylene Yield (%)Reference
WO₃/SiO₂trans-2-Butene450-5001>90>95~85[4]
Re₂O₇/Al₂O₃2-Butene30-1001-10~95>96~91[2]
WH/Al₂O₃trans-2-Butene1501High99High[4]

Table 2: Performance of Homogeneous Ruthenium Catalysts in Ethenolysis of Long-Chain Olefins

CatalystSubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Product Selectivity (%)Reference
Grubbs 2nd Gen.1-Octene0.14012>95High (ethenolysis products)[5]
Hoveyda-Grubbs 2nd Gen.Methyl Oleate0.056048095 (for terminal olefins)[5]

Experimental Protocols

The following protocols provide detailed methodologies for conducting the cross-metathesis of this compound with ethylene for propylene production using both heterogeneous and homogeneous catalysts.

Protocol 1: Laboratory-Scale Propylene Synthesis using a Homogeneous Ruthenium Catalyst

This protocol is designed for small-scale synthesis in a laboratory setting, prioritizing high selectivity and mild reaction conditions.

Materials:

  • This compound (high purity)

  • Ethylene (lecture bottle or balloon)

  • Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Gas inlet adapter and bubbler

  • Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • Reactor Setup: In a fume hood, assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a gas inlet adapter connected to an ethylene source via a regulator and bubbler, and a condenser.

  • Inert Atmosphere: Purge the entire system with an inert gas (argon or nitrogen) for at least 15 minutes to remove air and moisture.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 50 mL for a 10 mmol scale reaction) to the flask. Add this compound (e.g., 1.26 g, 10 mmol).

  • Ethylene Introduction: Begin a slow but steady stream of ethylene bubbling through the reaction mixture. Ensure a vent to a fume hood or an appropriate trapping system.

  • Catalyst Addition: Weigh the ruthenium catalyst (e.g., 0.01-0.1 mol%) in a glovebox or under a stream of inert gas and add it to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Reaction Quenching: Once the reaction has reached the desired conversion or completion, stop the ethylene flow and quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Workup and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation to separate propylene (which will likely have evaporated), 1-octene, and any remaining this compound.

Protocol 2: Continuous Flow Propylene Production using a Heterogeneous Catalyst

This protocol is representative of an industrial approach, utilizing a fixed-bed reactor for continuous operation.

Materials:

  • This compound

  • Ethylene (industrial grade)

  • Heterogeneous metathesis catalyst (e.g., WO₃/SiO₂ or Re₂O₇/Al₂O₃)

  • Packed bed reactor system with temperature and pressure controls

  • Gas and liquid feed systems with mass flow controllers

  • Product collection and analysis system (e.g., online GC)

Procedure:

  • Catalyst Packing: Pack the reactor tube with a known amount of the heterogeneous catalyst, ensuring a uniform bed.

  • Catalyst Activation: Activate the catalyst in situ by heating it under a flow of inert gas (e.g., nitrogen) to a high temperature (e.g., 500-600 °C) for several hours to remove any adsorbed water or impurities.

  • Reaction Start-up:

    • Cool the reactor to the desired reaction temperature (e.g., 150-450 °C).[4]

    • Introduce a continuous flow of ethylene and this compound into the reactor at the desired molar ratio and flow rates. The reaction is typically carried out in the gas phase.

    • Pressurize the reactor to the desired operating pressure (e.g., 1-30 bar).[2]

  • Steady-State Operation: Maintain constant temperature, pressure, and feed flow rates to achieve steady-state operation.

  • Product Analysis: Continuously monitor the composition of the reactor effluent using an online GC to determine the conversion of this compound and the selectivity to propylene and other products.

  • Product Separation: The reactor effluent is passed through a series of separation units (e.g., distillation columns) to isolate propylene, unreacted ethylene and this compound (which can be recycled), and the 1-octene co-product.

  • Catalyst Regeneration: Over time, the catalyst may deactivate due to coke formation. Deactivated catalyst can often be regenerated by controlled oxidation (burning off the coke) followed by re-activation.

Visualizations

Reaction Pathway

The following diagram illustrates the catalytic cycle for the cross-metathesis of this compound with ethylene, based on the widely accepted Chauvin mechanism.[1]

Metathesis_Pathway cluster_cycle Catalytic Cycle Catalyst [M]=CH₂ (Catalyst) Intermediate1 Metallacyclobutane Intermediate I Catalyst->Intermediate1 + this compound Nonene This compound (C₉H₁₈) NewCarbene [M]=CH(C₇H₁₅) (New Carbene) Intermediate1->NewCarbene - Propylene Intermediate2 Metallacyclobutane Intermediate II NewCarbene->Intermediate2 + Ethylene Propylene Propylene (C₃H₆) Ethylene Ethylene (C₂H₄) Intermediate2->Catalyst - 1-Octene Octene 1-Octene (C₈H₁₆)

Caption: Catalytic cycle of this compound ethenolysis.

Experimental Workflow

The following diagram outlines the general workflow for the laboratory-scale synthesis of propylene from this compound.

Experimental_Workflow start Start setup Reactor Setup (Schlenk Flask, Inert Atmosphere) start->setup reagents Add Solvent and this compound setup->reagents ethylene Introduce Ethylene Flow reagents->ethylene catalyst Add Homogeneous Catalyst ethylene->catalyst reaction Stir and Monitor Reaction (GC/GC-MS) catalyst->reaction quench Quench Reaction (Ethyl Vinyl Ether) reaction->quench workup Workup (Solvent Removal) quench->workup purification Product Purification (Fractional Distillation) workup->purification end End purification->end

Caption: Laboratory synthesis workflow.

References

Application Notes and Protocols for the Use of 2-Nonene in Developing Plasticizers and Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

These application notes and protocols are intended for researchers, scientists, and drug development professionals interested in the industrial applications of 2-nonene (B1604614). The following sections detail the synthesis and evaluation of surfactants and plasticizers derived from this versatile olefin.

Part 1: Application of this compound in Surfactant Development

Application Note: Synthesis of Nonylphenol Ethoxylates (NPEs)

Nonylphenol ethoxylates (NPEs) are a significant class of nonionic surfactants widely used in various industries, including textiles, cleaning agents, and pesticide emulsifiers.[1][2] The synthesis of NPEs begins with the production of nonylphenol, a crucial intermediate derived from the alkylation of phenol (B47542) with nonene.[3] this compound, as a branched olefin, is a common feedstock for this process.[1]

The manufacturing process involves two primary steps: the alkylation of phenol with nonene to form nonylphenol, followed by the ethoxylation of nonylphenol with ethylene (B1197577) oxide. The properties and performance of the final surfactant product are highly dependent on the reaction conditions and the degree of ethoxylation.

Experimental Protocols

Protocol 1: Synthesis of Nonylphenol from this compound and Phenol

This protocol is based on the acid-catalyzed alkylation of phenol with this compound.

Materials:

  • Phenol

  • This compound

  • Acid catalyst (e.g., alkaline ionic liquid, resin catalyst)[1][4]

  • Three-necked flask equipped with a stirrer, condenser, and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Catalyst and Phenol Addition: Add phenol and the acid catalyst to the three-necked flask. The mass ratio of phenol to nonene can range from 0.5-2.5:1.[1]

  • Heating: Stir the mixture and heat to a temperature between 70°C and 100°C.[1]

  • Nonene Addition: Add this compound dropwise to the reaction mixture over a period of 2 to 6 hours.[1]

  • Reaction: After the addition of nonene is complete, continue stirring the mixture at a constant temperature for an additional 1 to 3 hours to ensure the reaction goes to completion.[1]

  • Catalyst Separation: Cool the reaction mixture to room temperature. If an ionic liquid catalyst is used, it will solidify and can be separated from the product.[1]

  • Purification:

    • Pre-separate any excess phenol from the nonylphenol mixture.[1]

    • Use a film evaporator for dephenolization of the reaction liquid.[4]

    • Further purify the crude nonylphenol by distillation to obtain high-purity nonylphenol.[4] The final product is predominantly para-nonylphenol.[1]

Protocol 2: Synthesis of Nonylphenol Ethoxylates (NPEs)

This protocol describes the ethoxylation of the synthesized nonylphenol.

Materials:

  • Nonylphenol

  • Ethylene oxide

  • Catalyst (e.g., potassium hydroxide (B78521) - KOH)

  • Reaction vessel suitable for handling ethylene oxide

  • Temperature and pressure control systems

Procedure:

  • Catalyst Addition: Add nonylphenol and the catalyst (e.g., KOH) to the reaction vessel.

  • Reaction Conditions: Heat the mixture to approximately 180°C under a pressure of 1-2 bar.[5]

  • Ethoxylation: Introduce ethylene oxide into the reaction vessel. The reaction is highly exothermic and requires careful temperature control to prevent a thermal runaway.[5]

  • Degree of Ethoxylation: The number of ethylene oxide units added to the nonylphenol (the 'n' in R(OC₂H₄)ₙOH) can be controlled by the amount of ethylene oxide fed into the reactor. This determines the hydrophilic-lipophilic balance (HLB) and thus the surfactant properties of the final product.[5]

  • Product Recovery: Once the desired degree of ethoxylation is achieved, the reaction is stopped, and the product is cooled and collected.

Data Presentation

Table 1: Reaction Parameters for Nonylphenol Synthesis

ParameterMethod 1Method 2
Reactants Phenol, NonenePhenol, Nonene
Catalyst Alkaline Ionic LiquidResin Catalyst
Phenol:Nonene Ratio (w/w) 0.5-2.5 : 11.8-2.5 : 1
Reaction Temperature 70-100°C115-125°C (preheating)
Reaction Time 3-9 hoursNot specified
Key Process Steps Dropwise addition of nonene, constant temperature stirring, catalyst solidification and separation, distillation.Preheating and mixing of reactants, three-stage reaction, dephenolization in a film evaporator, distillation.
Purity of Product High purity nonylphenol98.4-98.5% purity
Reference [1][4]

Visualization

Synthesis_of_Nonylphenol_Ethoxylate cluster_0 Step 1: Alkylation cluster_1 Step 2: Ethoxylation This compound This compound Alkylation_Reaction Alkylation (Acid Catalyst) This compound->Alkylation_Reaction Phenol Phenol Phenol->Alkylation_Reaction Nonylphenol Nonylphenol Alkylation_Reaction->Nonylphenol Ethoxylation_Reaction Ethoxylation (KOH Catalyst) Nonylphenol->Ethoxylation_Reaction Ethylene_Oxide Ethylene_Oxide Ethylene_Oxide->Ethoxylation_Reaction NPE Nonylphenol Ethoxylate (NPE) Ethoxylation_Reaction->NPE

Caption: Synthesis pathway of Nonylphenol Ethoxylate from this compound.

Part 2: Application of this compound in Plasticizer Development

Application Note: Potential of this compound Derivatives as Plasticizers

Plasticizers are additives that increase the flexibility, workability, and softness of polymeric materials.[6] They function by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg).[7] While phthalate-based plasticizers have been widely used, there is a growing interest in developing safer and more environmentally friendly alternatives.[8][9]

Derivatives of olefins, such as this compound, present a potential pathway for the synthesis of novel plasticizers. A patented process describes the oligomerization of olefins, followed by hydroformylation to produce saturated alcohols, which can then be esterified to create esters suitable for use as lubricants or plasticizers.[10] This approach allows for the creation of long-chain, branched esters that can exhibit good compatibility with polymer matrices like PVC.

Experimental Protocol

Protocol 3: General Protocol for Synthesis of Ester-Based Plasticizers from this compound

This generalized protocol is based on a multi-step synthesis process.

Materials:

  • This compound

  • Zeolite catalyst (e.g., ZSM-23) for oligomerization[10]

  • Synthesis gas (CO + H₂)

  • Hydroformylation catalyst (e.g., modified cobalt carbonyl)[10]

  • Carboxylic acid or anhydride (B1165640) for esterification

  • Esterification catalyst (e.g., sulfuric acid)

  • Appropriate reaction vessels and purification equipment

Procedure:

  • Oligomerization: React this compound in the presence of a zeolite catalyst to form oligomers. The reaction conditions (temperature, pressure) will determine the chain length of the resulting oligomers.

  • Hydroformylation: The oligomer is then subjected to hydroformylation by reacting it with synthesis gas (CO and H₂) in the presence of a suitable catalyst. This step converts the olefinic bonds into aldehyde groups, which are subsequently reduced to form saturated alcohols (e.g., tridecanol (B155529) from propylene (B89431) oligomers).[10]

  • Esterification: React the saturated alcohol with a carboxylic acid or anhydride in the presence of an esterification catalyst. The choice of the acidic component will influence the final properties of the ester plasticizer.

  • Purification: The resulting ester is purified through washing (to remove the acid catalyst) and distillation to obtain the final plasticizer product.

  • Evaluation: The performance of the synthesized plasticizer should be evaluated by incorporating it into a polymer matrix (e.g., PVC) and measuring properties such as the reduction in glass transition temperature (Tg), tensile strength, and elongation at break.[11]

Data Presentation

Table 2: Key Performance Indicators for Plasticizer Evaluation in PVC

PropertyDescriptionTypical Effect of PlasticizerReference
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.A significant decrease in Tg indicates effective plasticization.[8][12]
Tensile Strength The maximum stress a material can withstand while being stretched or pulled before breaking.Generally decreases with the addition of a plasticizer.[11]
Elongation at Break The percentage increase in length that a material undergoes before it breaks under tension.Significantly increases, indicating enhanced flexibility.[11]
Hardness (Shore) A measure of the material's resistance to indentation.Decreases as the material becomes softer.-
Migration Resistance The tendency of the plasticizer to leach out of the polymer matrix over time.Low migration is a desirable property for long-term performance.[11]

Visualization

Plasticizer_Development_Workflow Start This compound Feedstock Oligomerization Oligomerization Start->Oligomerization Hydroformylation Hydroformylation to Alcohol Oligomerization->Hydroformylation Esterification Esterification Hydroformylation->Esterification Purification Purification of Ester Esterification->Purification Plasticizer Final Plasticizer Product Purification->Plasticizer Blending Blending with Polymer (e.g., PVC) Plasticizer->Blending Testing Performance Testing (Mechanical, Thermal) Blending->Testing Evaluation Evaluation of Plasticizing Effect Testing->Evaluation

Caption: General workflow for this compound-derived plasticizer development.

References

Application Notes and Protocols for the Hydrogenation of 2-Nonene to Nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and execution of the catalytic hydrogenation of 2-nonene (B1604614) to nonane (B91170). The protocols and data presented are intended to ensure a safe, efficient, and reproducible reaction process.

Introduction

Catalytic hydrogenation is a fundamental chemical transformation that involves the addition of hydrogen across a double or triple bond, converting unsaturated compounds to their saturated counterparts.[1][2] In this application, this compound, an alkene, is reduced to nonane, an alkane, using a heterogeneous catalyst in the presence of hydrogen gas. This reaction is widely used in organic synthesis and industrial processes.[3] The general reaction is as follows:

C₉H₁₈ (this compound) + H₂ → C₉H₂₀ (Nonane)

The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel, which facilitates the addition of hydrogen atoms across the double bond.[4]

Experimental Parameters

The successful hydrogenation of this compound to nonane is dependent on several key experimental parameters. The following table summarizes typical conditions for a laboratory-scale reaction.

ParameterValue/RangeNotes
Substrate This compound---
Product Nonane---
Catalyst 5-10% Palladium on Carbon (Pd/C)A common and highly effective catalyst for alkene hydrogenation.[2]
Catalyst Loading 1-10 mol%The amount of catalyst relative to the substrate.
Solvent Ethanol, Methanol, Ethyl AcetateProtic solvents are commonly used.[5][6]
Hydrogen Pressure 1 atm (balloon) to 60 psiHigher pressures can increase the reaction rate.[3][7]
Temperature Room Temperature to 50°CThe reaction is typically exothermic.[3]
Reaction Time 1 - 24 hoursMonitored by techniques like TLC, GC, or NMR.[3][8]
Agitation Magnetic stirring or mechanical shakingEnsures proper mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the hydrogenation of this compound.

Hydrogenation_Workflow Experimental Workflow for Hydrogenation of this compound cluster_prep Preparation cluster_reaction Reaction Setup and Execution cluster_workup Work-up and Analysis A Weigh Substrate (this compound) and Catalyst (Pd/C) B Select and Prepare Solvent (e.g., Ethanol) A->B C Assemble Reaction Vessel (e.g., Round-Bottom Flask) B->C D Charge Flask with Substrate, Solvent, and Catalyst C->D Transfer Reagents E Inert Atmosphere Purge (Nitrogen) D->E F Introduce Hydrogen Atmosphere (Balloon or Pressure Vessel) E->F G Commence Stirring and Monitor Reaction (TLC/GC) F->G H Purge with Nitrogen G->H Reaction Complete I Filter Reaction Mixture through Celite to Remove Catalyst H->I J Wash Catalyst with Solvent I->J K Remove Solvent in vacuo J->K L Analyze Product (Nonane) via NMR/GC-MS K->L Hydrogenation_Logic Logical Relationships in Catalytic Hydrogenation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome Substrate This compound (Alkene) Reaction Hydrogenation Reaction Substrate->Reaction Hydrogen Hydrogen Gas (H2) Hydrogen->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction Catalyst->Reaction Lowers Activation Energy Solvent Solvent (e.g., Ethanol) Solvent->Reaction Solvent->Reaction Provides Medium Pressure Pressure Pressure->Reaction Pressure->Reaction Affects Rate Temperature Temperature Temperature->Reaction Temperature->Reaction Affects Rate Product Nonane (Alkane) Reaction->Product Purity Product Purity Product->Purity Yield Reaction Yield Product->Yield

References

2-Nonene: A Versatile Building Block for the Synthesis of Neodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neodecanoic acid, a branched-chain carboxylic acid, is a crucial intermediate in the synthesis of a wide array of chemical products. Its unique structure, characterized by a highly branched alkyl chain, imparts desirable properties such as thermal stability, hydrophobicity, and resistance to oxidation. These characteristics make it and its derivatives valuable in various industrial applications, including the production of polymers, coatings, lubricants, agrochemicals, and pharmaceuticals.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of neodecanoic acid from 2-nonene (B1604614) via the Koch-Haaf reaction.

Synthetic Pathway: The Koch-Haaf Reaction

The synthesis of neodecanoic acid from this compound is primarily achieved through the Koch-Haaf reaction. This acid-catalyzed carbonylation process involves the addition of carbon monoxide and water to an alkene.[3][4] In the laboratory and for industrial production, formic acid in the presence of a strong acid like sulfuric acid is often used as an in-situ source of carbon monoxide, which makes the reaction more manageable as it can be conducted at or near atmospheric pressure.[3][5][6]

The reaction proceeds through the formation of a carbocation intermediate from the protonation of this compound by the strong acid. Due to rearrangements to form a more stable tertiary carbocation, a mixture of isomeric tertiary carboxylic acids is typically obtained.[4] This mixture of C10 isomers is collectively referred to as neodecanoic acid.[7]

Applications of Neodecanoic Acid

The versatile properties of neodecanoic acid and its derivatives lead to their use in a broad spectrum of applications:

  • Pharmaceuticals: Neodecanoic acid derivatives serve as intermediates in the synthesis of various active pharmaceutical ingredients.[2]

  • Agrochemicals: It is used in the formulation of pesticides and herbicides.

  • Polymers and Coatings: Its esters are used as polymerization initiators and in the production of high-performance resins and coatings, enhancing durability, gloss, and solvent resistance.[2]

  • Lubricants and Metalworking Fluids: Metal salts of neodecanoic acid are employed as additives in lubricants and metalworking fluids to improve performance and stability.

  • Tire Industry: Cobalt salts of neodecanoic acid are used as adhesion promoters between rubber and steel cords in radial tires.[1]

Experimental Protocols

Synthesis of Neodecanoic Acid from this compound via the Koch-Haaf Reaction

This protocol describes a representative laboratory-scale synthesis of neodecanoic acid from this compound using formic acid and sulfuric acid.

Materials:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₉H₁₈126.2412.6 g (15.5 mL)0.1
Formic Acid (98%)CH₂O₂46.0313.8 g (11.3 mL)0.3
Sulfuric Acid (98%)H₂SO₄98.0849.0 g (26.6 mL)0.5
Diethyl Ether(C₂H₅)₂O74.12As needed-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 49.0 g (26.6 mL) of concentrated sulfuric acid. Cool the flask in an ice bath with stirring.

  • Addition of Reactants: Slowly add a pre-mixed solution of 12.6 g (15.5 mL) of this compound and 13.8 g (11.3 mL) of formic acid from the dropping funnel to the cooled and stirred sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously for 2-4 hours. The color of the reaction mixture will likely darken.

  • Work-up: Carefully pour the reaction mixture over crushed ice (approximately 200 g) in a large beaker. This will quench the reaction and dilute the sulfuric acid.

  • Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water (50 mL) and saturated sodium bicarbonate solution (3 x 50 mL) to neutralize any remaining acid. The product will be in the aqueous phase as the sodium salt.

  • Isolation of the Carboxylic Acid: Carefully acidify the aqueous sodium bicarbonate extracts with concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the neodecanoic acid.

  • Final Extraction and Drying: Extract the precipitated neodecanoic acid with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude neodecanoic acid can be further purified by vacuum distillation.

Expected Yield:

The yield of neodecanoic acid can vary depending on the specific reaction conditions. Based on similar Koch-Haaf reactions, a yield of 60-80% can be expected.

Data Presentation

Table 1: Physical and Chemical Properties of Neodecanoic Acid

PropertyValueReference
Molecular Formula C₁₀H₂₀O₂[7]
Molar Mass 172.27 g/mol [7]
Appearance Colorless to light yellow liquid[2]
Boiling Point 243-253 °C[7]
Density ~0.92 g/mL at 20 °C[7]
Solubility in Water Low[7]

Table 2: Spectroscopic Data for a Representative Neodecanoic Acid Isomer (e.g., 2,2-dimethyloctanoic acid)

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 0.88 (t, 3H, -CH₃), 1.15-1.35 (m, 8H, -CH₂-), 1.22 (s, 6H, -C(CH₃)₂-), 1.55 (m, 2H, -CH₂-), 11.5-12.5 (br s, 1H, -COOH)
¹³C NMR (CDCl₃, 100 MHz) δ 14.1, 22.6, 24.8, 29.5, 31.8, 38.5, 42.5, 184.5
IR (neat, cm⁻¹) 2800-3300 (broad, O-H stretch), 1705 (C=O stretch)
Mass Spectrometry (EI) m/z (%): 172 (M+), 127, 87, 73, 57, 45

Note: The spectroscopic data is representative and may vary slightly depending on the specific isomer of neodecanoic acid.[8][9]

Visualizations

Reaction_Pathway This compound This compound Carbocation_Intermediate Carbocation Intermediate (Rearrangement Occurs) This compound->Carbocation_Intermediate + H⁺ H+ H+ Acylium_Ion Acylium Ion Intermediate Carbocation_Intermediate->Acylium_Ion + CO CO CO Neodecanoic_Acid Neodecanoic Acid (Isomer Mixture) Acylium_Ion->Neodecanoic_Acid + H₂O - H⁺ H2O H2O

Caption: Reaction pathway for the synthesis of neodecanoic acid from this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Setup 1. Reaction Setup (H₂SO₄ in Flask, Cooled) Reactant_Addition 2. Slow Addition of This compound and Formic Acid Reaction_Setup->Reactant_Addition Reaction_Stirring 3. Stirring at Room Temperature Reactant_Addition->Reaction_Stirring Quenching 4. Quench with Ice Reaction_Stirring->Quenching Extraction1 5. Extraction with Diethyl Ether Quenching->Extraction1 Washing 6. Wash with NaHCO₃ (aq) Extraction1->Washing Acidification 7. Acidify Aqueous Layer Washing->Acidification Extraction2 8. Final Extraction Acidification->Extraction2 Drying_Evaporation 9. Dry and Evaporate Solvent Extraction2->Drying_Evaporation Purification 10. Vacuum Distillation Drying_Evaporation->Purification

Caption: Experimental workflow for neodecanoic acid synthesis.

References

Application Notes and Protocols for the Polymerization of 2-Nonene Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding and established protocols for the polymerization of 2-nonene (B1604614). While the synthesis of high molecular weight poly(this compound) is not extensively documented in publicly available literature, significant research has been conducted on the oligomerization of nonene isomers. This document focuses on providing detailed protocols for oligomerization and discusses the potential application of other polymerization techniques to this compound based on principles established for similar long-chain olefins.

Cationic Oligomerization of this compound

Cationic polymerization is a widely used industrial method for producing low molecular weight polymers and oligomers from various olefins. For internal olefins like this compound, strong acid catalysts are typically employed. Solid phosphoric acid (SPA) is a common catalyst for this process.

Mechanism: The reaction proceeds via a carbocationic mechanism. A proton from the acid catalyst initiates the polymerization by adding to the double bond of a this compound monomer, forming a secondary carbocation. This carbocation then reacts with another monomer unit, propagating the chain. Chain transfer and termination reactions limit the molecular weight, resulting in oligomers.

Quantitative Data for Nonene Oligomerization

The following table summarizes typical reaction conditions and outcomes for the oligomerization of nonene feedstock, which often includes this compound, using a solid phosphoric acid catalyst.

ParameterValueReference
Catalyst Solid Phosphoric Acid (SPA)[Citations for SPA oligomerization]
Feedstock Propylene and Butene oligomers (Nonene)[Citations for feedstock]
Temperature 180 °C[Citation for temperature]
Pressure 65 bar[Citation for pressure]
Product Dodecenes and other oligomers[Citation for product]
Note The primary focus of industrial nonene oligomerization is often the production of dodecenes by reacting nonene with propylene.[Citation for industrial process]
Experimental Protocol: Cationic Oligomerization of this compound using Solid Phosphoric Acid

This protocol describes a general procedure for the oligomerization of a this compound feedstock in a batch reactor.

Materials:

  • This compound (isomeric mixture)

  • Solid Phosphoric Acid (SPA) catalyst (pre-activated)

  • High-pressure batch reactor equipped with a stirrer, temperature and pressure controls, and a sampling port

  • Inert gas (e.g., Nitrogen)

  • Solvent (e.g., a saturated hydrocarbon like hexane, optional)

  • Quenching agent (e.g., aqueous sodium carbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Catalyst Preparation: Activate the SPA catalyst by heating it under a stream of dry nitrogen at a specified temperature (typically 200-300°C) for several hours to remove adsorbed water.

  • Reactor Setup:

    • Thoroughly clean and dry the high-pressure reactor.

    • Purge the reactor with an inert gas (nitrogen) to remove air and moisture.

    • Charge the reactor with the pre-activated SPA catalyst. The catalyst loading will depend on the reactor volume and desired reaction rate.

  • Reaction:

    • Introduce the this compound feedstock (and solvent, if used) into the reactor.

    • Seal the reactor and begin stirring.

    • Heat the reactor to the desired reaction temperature (e.g., 180°C).

    • Pressurize the reactor with inert gas to the desired pressure (e.g., 65 bar).

    • Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) to determine monomer conversion.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is reached, cool the reactor to room temperature.

    • Carefully vent the pressure.

    • Quench the reaction by adding an aqueous sodium carbonate solution to neutralize the acid catalyst.

    • Separate the organic layer containing the oligomers.

    • Wash the organic layer with water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (if used) and any unreacted monomer by distillation to obtain the oligomer product.

Characterization:

The resulting oligomers can be characterized by various techniques, including:

  • Gas Chromatography (GC): To determine the product distribution (dimers, trimers, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the oligomers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

Cationic Oligomerization Workflow

G cluster_prep Catalyst & Reactor Preparation cluster_reaction Oligomerization Reaction cluster_workup Product Isolation p1 Activate SPA Catalyst p2 Prepare & Purge Reactor p1->p2 r1 Charge Reactor with Catalyst & this compound p2->r1 r2 Heat & Pressurize r1->r2 r3 Monitor Reaction Progress r2->r3 w1 Cool & Depressurize r3->w1 w2 Quench Reaction w1->w2 w3 Separate & Wash Organic Layer w2->w3 w4 Dry & Filter w3->w4 w5 Distill to Isolate Oligomers w4->w5

Cationic oligomerization workflow.

Ziegler-Natta and Metallocene-Catalyzed Polymerization of this compound (Theoretical Considerations)

Ziegler-Natta and metallocene catalysts are highly effective for the polymerization of α-olefins.[1] While specific data for this compound is scarce, the general principles can be applied to understand the potential for its polymerization.

Challenges with Internal Olefins:

The polymerization of internal olefins like this compound is generally more challenging than that of α-olefins due to steric hindrance around the double bond. This hindrance can significantly reduce the rate of monomer insertion into the growing polymer chain.

Ziegler-Natta Catalysts:

Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium halides and aluminum alkyls, are known for producing highly linear and stereoregular polymers from α-olefins.[1] For internal olefins, their activity is often lower. However, modifications to the catalyst system, such as the use of specific donors or supports, could potentially enhance their activity towards this compound.

Metallocene Catalysts:

Homogeneous metallocene catalysts offer better control over polymer microstructure and can be more active for the polymerization of a wider range of olefins compared to traditional Ziegler-Natta catalysts.[2][3] The ability to tune the ligand environment around the metal center allows for the design of catalysts with specific properties. For sterically hindered monomers like this compound, a metallocene catalyst with a more open active site might be necessary to facilitate monomer coordination and insertion.

General Experimental Considerations for Ziegler-Natta and Metallocene Polymerization

A hypothetical experimental setup for the polymerization of this compound using these catalysts would involve the following key steps. This is a generalized protocol and would require significant optimization for this compound.

Materials:

  • This compound (high purity, free of polar impurities)

  • Ziegler-Natta or Metallocene catalyst precursor (e.g., TiCl₄, zirconocene (B1252598) dichloride)

  • Cocatalyst (e.g., triethylaluminum (B1256330) (TEAL), methylaluminoxane (B55162) (MAO))

  • Anhydrous, deoxygenated solvent (e.g., toluene, heptane)

  • Inert gas atmosphere (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

  • Monomer and Solvent Purification: Thoroughly purify this compound and the solvent to remove any impurities (water, oxygen, polar compounds) that could deactivate the catalyst.

  • Reactor Setup: Assemble and dry a glass reactor or autoclave under vacuum and purge with inert gas.

  • Catalyst Preparation and Activation:

    • In a glovebox or under inert atmosphere, prepare a solution of the catalyst precursor in the solvent.

    • Prepare a solution of the cocatalyst.

    • The activation procedure will vary depending on the catalyst system. For a Ziegler-Natta system, the titanium precursor is typically reacted with the aluminum alkyl. For a metallocene system, the precursor is activated with MAO or a borate (B1201080) activator.

  • Polymerization:

    • Add the solvent and the purified this compound to the reactor.

    • Bring the reactor to the desired temperature.

    • Introduce the activated catalyst solution to the reactor to initiate polymerization.

    • Maintain the reaction under a positive pressure of inert gas and with constant stirring.

  • Termination and Product Isolation:

    • After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., acidified methanol).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Filter the polymer, wash it with fresh non-solvent, and dry it under vacuum.

Logical Flow for Catalyst Selection and Polymerization

G Monomer This compound Monomer Polymerization Polymerization Reaction (Inert Atmosphere, Purified Reagents) Monomer->Polymerization ZN Ziegler-Natta Catalyst (e.g., TiCl4/TEAL) ZN->Polymerization Metallocene Metallocene Catalyst (e.g., Zirconocene/MAO) Metallocene->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Catalyst selection for this compound.

Applications of Poly(this compound) and its Oligomers

While high molecular weight poly(this compound) is not a common commodity polymer, its oligomers, often as part of C9 petroleum resins, have several industrial applications.[4][5] These applications are relevant to researchers in materials science and professionals in drug development for formulation and delivery systems.

  • Adhesives and Sealants: C9 resins are used as tackifiers in hot-melt and pressure-sensitive adhesives.[5]

  • Paints and Coatings: They can improve the gloss, hardness, and water resistance of paints and coatings.[4][5]

  • Printing Inks: Used to enhance color spreading, drying time, and brightening effects.[4]

  • Rubber and Tire Compounding: Low softening point C9 resins can improve the processability and properties of rubber compounds.[4]

  • Asphalt (B605645) Modification: C9 petroleum resins can be blended with asphalt to improve its performance characteristics for paving applications.[6]

For drug development, oligomers of this compound could potentially be explored as hydrophobic components in drug delivery systems, such as in the formulation of nanoparticles or as excipients in controlled-release formulations, leveraging their chemical inertness and compatibility with other polymers.

Disclaimer: The information provided for Ziegler-Natta and metallocene-catalyzed polymerization of this compound is based on general principles and should be considered theoretical. Specific experimental conditions would require significant research and development. The oligomerization protocol is a representative example and may need optimization depending on the specific equipment and reagents used.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Nonene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Nonene (B1604614). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

Low product yield, poor selectivity, and catalyst deactivation are common hurdles in the synthesis of this compound. This section provides a structured approach to identify and resolve these issues.

Low Yield

A diminished yield of this compound can arise from various factors throughout the experimental process. Careful attention to the setup, reaction execution, and workup is crucial for maximizing product recovery.

Potential Cause Recommended Solutions Indicators
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Increase catalyst loading. - Ensure efficient stirring.Presence of significant amounts of starting material (1-nonene or 2-nonanol) in the crude product (analyzed by GC or NMR).
Catalyst Deactivation - Use fresh, high-purity catalyst. - Ensure anhydrous and inert reaction conditions if using a sensitive catalyst (e.g., Grubbs catalyst). - For solid acid catalysts, consider regeneration by calcination.Reaction starts well but stalls before completion. Color change of the catalyst may be observed.
Side Reactions - Optimize reaction temperature to favor the desired pathway. - Adjust catalyst type or loading to improve selectivity. - In dehydration reactions, control temperature to minimize skeletal isomerization and polymerization.Formation of multiple unexpected peaks in GC or NMR analysis of the crude product.
Product Loss During Workup - Ensure complete extraction of the product from the aqueous phase. - Minimize product loss during solvent removal (rotary evaporation), especially for volatile alkenes. - Use appropriate purification techniques (e.g., distillation, chromatography) and handle the product carefully.Low recovery of material after purification steps.
Impure Reagents or Solvents - Use freshly distilled or high-purity reagents and solvents. - Ensure solvents are anhydrous, especially for moisture-sensitive reactions like olefin metathesis.Inconsistent reaction outcomes or presence of unexpected byproducts.
Poor Selectivity (cis/trans Isomers and Regioisomers)

Achieving the desired isomeric purity of this compound is a common challenge. The choice of catalyst and reaction conditions plays a pivotal role in controlling selectivity.

Issue Potential Causes Recommended Solutions
Undesired cis/trans Ratio - Thermodynamic vs. kinetic control of the reaction. - Catalyst structure influencing the transition state.- For isomerization and metathesis, the trans isomer is generally thermodynamically more stable. Longer reaction times and higher temperatures may favor the trans isomer. - Specific catalysts can favor the formation of the cis isomer under kinetic control. For instance, certain ruthenium-based metathesis catalysts can provide high Z-selectivity.[1]
Formation of Other Nonene Isomers (e.g., 3-Nonene, 4-Nonene) - Isomerization of the desired this compound product under the reaction conditions. - Non-selective dehydration of 2-nonanol (B147358).- For isomerization of 1-nonene (B85954), use a milder catalyst or lower reaction temperature to minimize over-isomerization. - In the dehydration of 2-nonanol, the choice of dehydrating agent and temperature can influence the regioselectivity. Solid acid catalysts like alumina (B75360) can offer better selectivity compared to strong mineral acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory-scale methods for synthesizing this compound are:

  • Isomerization of 1-Nonene: This method involves the migration of the double bond from the terminal position to the internal position, typically using a solid acid catalyst.[2]

  • Dehydration of 2-Nonanol: This is a classic elimination reaction where water is removed from 2-nonanol to form an alkene. This reaction is usually catalyzed by an acid.

  • Olefin Metathesis: Cross-metathesis between a shorter alpha-olefin (e.g., 1-octene) and a smaller alkene (e.g., propene) can be used to construct the this compound backbone. This reaction is catalyzed by transition metal complexes, such as Grubbs catalysts.[3]

Q2: My 1-nonene isomerization reaction is very slow. How can I increase the reaction rate?

A2: To increase the rate of isomerization, you can try the following:

  • Increase the reaction temperature: Isomerization rates are generally temperature-dependent. However, be aware that higher temperatures can also lead to side reactions and favor the thermodynamically most stable isomer mixture.[4]

  • Increase the catalyst loading: A higher concentration of active catalytic sites will increase the reaction rate.

  • Use a more active catalyst: Different solid acid catalysts have varying acid strengths and site densities. Experimenting with different catalysts (e.g., zeolites, sulfated zirconia) may improve the reaction rate.

Q3: During the dehydration of 2-nonanol, I am observing the formation of significant amounts of byproducts. How can I improve the selectivity for this compound?

A3: The formation of byproducts in alcohol dehydration is often due to the harshness of the reaction conditions. To improve selectivity:

  • Use a milder dehydrating agent: Instead of strong mineral acids like sulfuric acid, consider using a solid acid catalyst such as activated alumina or a zeolite. These can offer higher selectivity at optimized temperatures.[5]

  • Optimize the reaction temperature: Dehydration of secondary alcohols can lead to a mixture of alkene isomers. The product distribution is often temperature-dependent. Running the reaction at the lowest effective temperature can minimize side reactions like skeletal rearrangements and polymerization.[5]

Q4: I am having trouble with my olefin metathesis reaction to produce this compound. The yield is consistently low. What should I check?

A4: Low yields in olefin metathesis are often due to catalyst deactivation or suboptimal reaction conditions. Consider the following:

  • Purity of Substrates and Solvent: Ensure your starting olefins and solvent are free from impurities, particularly those that can act as catalyst poisons (e.g., water, peroxides, sulfur compounds). Using degassed solvents is highly recommended.[3]

  • Inert Atmosphere: Ruthenium-based metathesis catalysts are sensitive to air and moisture in solution.[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Choice and Loading: The choice of Grubbs catalyst (e.g., first, second, or third generation) can significantly impact the reaction efficiency depending on the substrates. Ensure you are using an appropriate catalyst loading, typically ranging from 0.1 to 5 mol%.

  • Removal of Ethylene (B1197577): If ethylene is a byproduct of your cross-metathesis reaction, its removal can help drive the equilibrium towards the products. This can be achieved by bubbling an inert gas through the reaction mixture.[3]

Data Presentation

The following tables summarize key reaction parameters for the different synthetic routes to this compound, based on data from analogous reactions.

Table 1: Isomerization of 1-Alkene to 2-Alkene

CatalystSubstrateTemperature (°C)Reaction TimeConversion (%)Selectivity for 2-Alkene (%)Reference
Ni[P(OEt)₃]₄/Nafion-H⁺1-Octene (B94956)Room Temperature30 min~30>95 (cis + trans)[2][6]
Ti-MCM-41R(+)-Limonene1704 h~85~40 (for p-cymene, a related isomerization/dehydrogenation product)[7]
SO₄²⁻/TiO₂α-PineneNot specifiedNot specified~95~40 (for camphene, an isomerization product)[8]

Table 2: Dehydration of Secondary Alcohols

CatalystSubstrateTemperature (°C)Conversion (%)Selectivity for Alkene (%)Reference
γ-AluminaEthanol250Not specified80 (for ethylene)[9]
Anatase (TiO₂)2-Octanol26588High (mixture of octene isomers)[5]
γ-AluminaIsopropyl Alcohol350-450VariesEthene favored at higher temperatures[5]

Table 3: Olefin Cross-Metathesis

CatalystSubstratesCatalyst Loading (mol%)Temperature (°C)Yield (%)SelectivityReference
Grubbs I1-Octene (self-metathesis)0.01-0.0230-100Up to 90 (TON ~4458)trans-7-tetradecene[10]
Grubbs CatalystTerminal Olefins130-60VariesCan be selective for Z- or E-isomers depending on catalyst[1][11]
Ru-basedTriolein + 2-ButeneNot specified-5 to 25High ConversionHigh for cross-products

Experimental Protocols

Protocol 1: Isomerization of 1-Nonene to this compound using a Solid Acid Catalyst

This protocol is adapted from the isomerization of 1-octene using a Nafion-H⁺ supported nickel catalyst.[2]

Materials:

  • 1-Nonene

  • Solid acid catalyst (e.g., Nafion-H⁺, Amberlyst-15, or sulfated zirconia)

  • Anhydrous solvent (e.g., toluene (B28343) or hexane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: Activate the solid acid catalyst according to the manufacturer's instructions. This typically involves heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the activated solid acid catalyst (e.g., 10 wt% relative to the substrate).

  • Add anhydrous solvent to the flask, followed by 1-nonene.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the ratio of 1-nonene to this compound isomers.

  • Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the solid acid catalyst. The catalyst can often be washed with solvent, dried, and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting mixture of nonene isomers can be purified by fractional distillation if necessary.

Protocol 2: Dehydration of 2-Nonanol to this compound using an Alumina Catalyst

This protocol is a general procedure for the dehydration of secondary alcohols using a solid acid catalyst.[5]

Materials:

  • 2-Nonanol

  • Activated Alumina (γ-Al₂O₃)

  • Inert, high-boiling solvent (optional, e.g., dodecane)

  • Standard distillation apparatus

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Catalyst Preparation: Activate the alumina by heating it in an oven at a high temperature (e.g., 400 °C) for several hours to remove moisture.

  • Reaction Setup: Assemble a distillation apparatus. In the distillation flask, place the activated alumina (e.g., 10-20 wt% relative to the alcohol) and a magnetic stir bar.

  • Add 2-nonanol to the distillation flask. If a solvent is used, add it at this stage.

  • Reaction and Distillation: Heat the mixture to a temperature that allows for the dehydration reaction to occur and the resulting alkene to distill off (the boiling point of this compound is around 146-147 °C). The removal of the product as it forms drives the equilibrium towards the product side.

  • Collect the distillate, which will be a mixture of this compound and water.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any acidic residues. Finally, wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Decant or filter the dried organic layer and purify the this compound by simple distillation.

Protocol 3: Synthesis of this compound via Olefin Cross-Metathesis

This protocol describes the cross-metathesis of 1-octene and propene, catalyzed by a Grubbs-type catalyst.

Materials:

  • 1-Octene

  • Propene (gas or liquefied)

  • Grubbs catalyst (e.g., Grubbs 2nd Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Grubbs catalyst in the anhydrous, degassed solvent.

  • Add 1-octene to the catalyst solution.

  • Introduction of Propene: Slowly bubble propene gas through the reaction mixture with vigorous stirring. Alternatively, if using liquefied propene, it can be added via a cooled syringe or cannula. The reaction is typically run at or slightly above room temperature.

  • Monitoring: Monitor the reaction progress by GC analysis of aliquots to observe the formation of this compound and the consumption of 1-octene.

  • Reaction Termination: Once the reaction has reached the desired conversion, it can be quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation to isolate the this compound.

Visualizations

experimental_workflow_isomerization start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Add solid acid catalyst start->setup reagents Add Reagents: - Anhydrous solvent - 1-Nonene setup->reagents reaction Reaction: - Stir vigorously - Heat to desired temperature reagents->reaction monitoring Monitor Progress (GC) reaction->monitoring monitoring->reaction Continue reaction workup Workup: - Cool to RT - Filter to remove catalyst monitoring->workup Desired conversion purification Purification: - Solvent removal - Fractional distillation workup->purification end This compound purification->end

Caption: Experimental workflow for the isomerization of 1-nonene.

troubleshooting_low_yield start Low Yield of this compound check_conversion Check Conversion (GC/NMR) start->check_conversion incomplete_reaction Incomplete Reaction? check_conversion->incomplete_reaction Yes side_products Significant Side Products? check_conversion->side_products No incomplete_reaction->side_products No solution1 Increase reaction time/temp Increase catalyst loading incomplete_reaction->solution1 Yes workup_loss Product Loss During Workup? side_products->workup_loss No solution2 Optimize temp/catalyst for selectivity side_products->solution2 Yes solution3 Improve extraction/purification technique workup_loss->solution3 Yes solution4 Check reagent/solvent purity Ensure inert conditions workup_loss->solution4 No

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Challenges in the industrial production of high-purity 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Industrial Production of High-Purity 2-Nonene (B1604614). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for producing this compound, and what are the main challenges?

The primary industrial route to nonene is the oligomerization of propylene (B89431), often referred to as propylene trimerization.[1] This process typically utilizes catalysts such as solid phosphoric acid (SPA) or zeolite-based catalysts and results in a complex mixture of branched-chain C9 olefins, known as propylene trimer.[1] The production of high-purity linear this compound from this mixture presents significant challenges:

  • Low Selectivity: The propylene trimerization process inherently produces a wide array of structural isomers of nonene, with branched isomers often predominating. Achieving high selectivity for the linear this compound isomer directly from this process is difficult.[2]

  • Isomer Separation: The various nonene isomers produced have very similar boiling points, making their separation by conventional distillation challenging and energy-intensive.[3]

  • Formation of Byproducts: Besides C9 isomers, the reaction can also produce other olefins like hexenes (propylene dimer) and dodecenes (propylene tetramer), further complicating the purification process.[2]

Q2: I am experiencing low yields of this compound in my synthesis. What are the likely causes and how can I improve the selectivity?

Low yields of this compound are typically due to a lack of selectivity in the synthesis process, leading to the formation of multiple isomers and byproducts. Here are some common causes and potential solutions:

  • Catalyst Choice: The type of catalyst used significantly influences the product distribution. For instance, NiSO₄/Al₂O₃ catalysts can lead to a mixture of nonene and C12 olefins.[2] Experimenting with different catalysts or modifying existing ones can improve selectivity.

  • Reaction Conditions: Temperature, pressure, and reactant concentrations are critical parameters. Optimizing these conditions can favor the formation of the desired this compound isomer. For example, lower reaction temperatures can sometimes suppress the formation of higher oligomers.[4]

  • Feedstock Purity: The purity of the propylene feed is important. Impurities can affect catalyst performance and lead to unwanted side reactions.

To improve selectivity, consider a two-step approach involving the isomerization of a more readily available isomer, such as 1-nonene (B85954), to this compound using a suitable catalyst.[5]

Q3: What are the most effective methods for purifying this compound to a high degree of purity?

Achieving high purity for this compound requires advanced separation techniques due to the presence of isomers with close physical properties.

  • Fractional Distillation: This is a common industrial method for separating liquids with close boiling points.[3][6] By using a long fractionating column with a high number of theoretical plates, it is possible to separate isomers with small differences in boiling points.[6][7]

  • Preparative Gas Chromatography (pGC): For obtaining very high purity on a laboratory or small industrial scale, pGC is an excellent option. It offers very high separation efficiency for volatile compounds like nonene isomers.[8]

  • Liquid Chromatography: Specialized liquid chromatography methods using stationary phases like organosilanes with pendant aliphatic functional groups can be employed for the separation of olefin isomers.[9]

Q4: How can I accurately determine the purity of my this compound sample and identify the isomeric impurities?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the analysis of nonene isomer mixtures.[10][11][12] A high-resolution capillary GC column can separate the various isomers, and the mass spectrometer provides fragmentation patterns that help in their identification.[10][11]

  • Quantitative Analysis: For accurate quantification of each isomer, calibration with certified reference standards is necessary. The area under each peak in the gas chromatogram is proportional to the concentration of the corresponding isomer.[13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of high-purity this compound.

Issue 1: Low Selectivity in Propylene Trimerization
Observation Potential Cause Troubleshooting Action
High proportion of branched nonene isomers.Catalyst promotes branching.Screen different catalysts (e.g., zeolite-based vs. SPA). Modify catalyst support or active sites to influence selectivity.
Significant formation of hexene and dodecene.Suboptimal reaction conditions (temperature, pressure, residence time).Optimize reaction parameters. Lower temperatures may reduce higher oligomer formation. Adjust propylene concentration.
Inconsistent product distribution between batches.Inconsistent feedstock quality or catalyst deactivation.Ensure consistent purity of propylene feed. Monitor catalyst activity and regenerate or replace as needed.
Issue 2: Difficulty in Separating this compound from Isomers
Observation Potential Cause Troubleshooting Action
Poor separation of isomers using fractional distillation.Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with more efficient packing material to increase the number of theoretical plates.[7]
Co-elution of isomers in preparative GC.Suboptimal GC column and/or temperature program.Use a longer capillary column with a suitable stationary phase. Optimize the temperature gradient to enhance separation.[8]
Product contamination with other C9 hydrocarbons.Incomplete initial purification of the crude nonene mixture.Perform a preliminary purification step (e.g., simple distillation) to remove significantly different boiling point impurities before fine purification.

Data Presentation

Table 1: Typical Product Distribution from Propylene Trimerization (Illustrative)

Component Typical Mass Content (%)
Branched Nonene Isomers60 - 80
Linear Nonene Isomers (including this compound)10 - 25
Hexenes (C6)5 - 10
Dodecenes (C12)5 - 15

Note: This data is illustrative and the actual distribution can vary significantly depending on the catalyst and process conditions used.[2]

Table 2: Physical Properties of Selected Linear Nonene Isomers

Isomer Boiling Point (°C) Density (g/cm³ at 20°C)
1-Nonene1470.729
cis-2-Nonene149-1500.737
trans-2-Nonene146-1470.731
cis-3-Nonene1470.734
trans-3-Nonene1470.734
cis-4-Nonene1470.733
trans-4-Nonene1460.730

Data sourced from publicly available chemical databases. Boiling points are approximate and can vary with pressure.

Experimental Protocols

Protocol 1: Catalytic Isomerization of 1-Nonene to this compound (Conceptual)

This protocol describes a conceptual method for increasing the proportion of this compound through the isomerization of 1-nonene.

  • Catalyst Preparation: Prepare a suitable isomerization catalyst. A common type of catalyst for alkene isomerization is a transition metal complex.[5]

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the 1-nonene feedstock.

  • Catalyst Addition: Under a nitrogen atmosphere, add the isomerization catalyst to the reaction vessel. The catalyst loading is typically a small molar percentage relative to the substrate.

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature for the chosen catalyst, typically ranging from 50°C to 100°C. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Reaction Quenching and Workup: Once the desired equilibrium between 1-nonene and this compound is reached, cool the reaction mixture to room temperature. The catalyst can be removed by filtration or by washing the organic layer with an appropriate aqueous solution.

  • Purification: The resulting mixture of nonene isomers can then be subjected to fractional distillation or preparative GC for the isolation of high-purity this compound.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol provides a general procedure for the laboratory-scale purification of this compound from a mixture of its isomers.[7]

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[15]

  • Charging the Flask: Charge the round-bottom flask with the mixture of nonene isomers. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle or an oil bath.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The vapor will be enriched in the more volatile components. The temperature at the distillation head should be monitored closely. Collect the fraction that distills at the boiling point of this compound (approx. 146-150°C).

  • Fraction Collection: Collect the distillate in separate fractions. The initial fraction will likely be enriched in lower-boiling impurities, while the main fraction will contain the desired this compound. The temperature should remain relatively constant during the collection of the pure fraction.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Mandatory Visualization

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage Propylene Propylene Feedstock Trimerization Propylene Trimerization Propylene->Trimerization Crude_Nonene Crude Nonene Isomer Mixture Trimerization->Crude_Nonene Fractional_Distillation Fractional Distillation Crude_Nonene->Fractional_Distillation High_Purity_2_Nonene High-Purity this compound Fractional_Distillation->High_Purity_2_Nonene Isomer_Byproducts Other Nonene Isomers Fractional_Distillation->Isomer_Byproducts GC_MS GC-MS Analysis High_Purity_2_Nonene->GC_MS Purity_Check Purity Confirmation GC_MS->Purity_Check

Caption: Workflow for the industrial production of high-purity this compound.

G Start Low Purity of this compound Observed Check_Synthesis Investigate Synthesis Step Start->Check_Synthesis Check_Purification Investigate Purification Step Start->Check_Purification Low_Selectivity Low Selectivity in Synthesis? Check_Synthesis->Low_Selectivity Inefficient_Separation Inefficient Isomer Separation? Check_Purification->Inefficient_Separation Optimize_Catalyst Optimize Catalyst & Conditions Low_Selectivity->Optimize_Catalyst Consider_Isomerization Consider Isomerization of 1-Nonene Low_Selectivity->Consider_Isomerization Improve_Distillation Improve Fractional Distillation Efficiency Inefficient_Separation->Improve_Distillation Use_Prep_GC Utilize Preparative GC Inefficient_Separation->Use_Prep_GC Solution_Synthesis Higher this compound Yield in Crude Mixture Optimize_Catalyst->Solution_Synthesis Consider_Isomerization->Solution_Synthesis Solution_Purification Improved Purity of Final Product Improve_Distillation->Solution_Purification Use_Prep_GC->Solution_Purification

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Methods for Purifying Cis and Trans Isomers of 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cis- and trans-2-nonene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and purification of these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of 2-Nonene (B1604614)?

A1: The most effective methods for separating cis- and trans-2-nonene leverage subtle differences in their physical and chemical properties. The primary techniques include:

  • Argentation Chromatography: Utilizes the differential interaction of the isomers' double bonds with silver ions.[1][2]

  • Preparative Gas Chromatography (pGC): Separates compounds based on their volatility and interaction with a stationary phase.

  • Fractional Distillation: Exploits the difference in the boiling points of the isomers.

  • Supercritical Fluid Chromatography (SFC): A high-resolution separation technique that uses a supercritical fluid as the mobile phase.

Q2: What are the key physical property differences between cis- and trans-2-Nonene?

A2: The primary physical difference useful for purification is their boiling points. The cis isomer generally has a slightly higher boiling point than the trans isomer due to its molecular shape.

  • cis-2-Nonene Boiling Point: ~150.5 °C[3]

  • trans-2-Nonene Boiling Point: ~144-145 °C[4][5]

This difference, though small, is sufficient for separation by high-efficiency fractional distillation. Their polarities are very similar, making separation by standard silica (B1680970) gel chromatography challenging.

Q3: When should I choose chromatography over fractional distillation?

A3: The choice depends on the required purity, scale, and available equipment.

  • Choose Fractional Distillation for larger-scale separations (multi-gram to kilogram) where high-purity is not the absolute priority, as some co-distillation may occur.

  • Choose Chromatography (Argentation, pGC, or SFC) when very high purity (>99%) is required, especially for analytical standards or small-scale preparative work (microgram to gram scale). Chromatographic methods offer superior resolution for isomers with very close physical properties.

Q4: What is argentation chromatography and why is it so effective for alkene isomers?

A4: Argentation chromatography is a form of liquid chromatography where the stationary phase (typically silica gel) is impregnated with silver salts, most commonly silver nitrate (B79036) (AgNO₃).[1] The separation mechanism relies on the reversible formation of π-complexes between the silver ions (a π-acceptor) and the double bonds of the alkene isomers (π-donors).[2] Cis isomers, having a more exposed double bond, form stronger complexes with the silver ions than trans isomers.[2] Consequently, the trans isomer elutes from the column first, followed by the more strongly retained cis isomer, allowing for excellent separation.

Data Presentation: Comparison of Purification Methods

The selection of a purification method for this compound isomers depends on the desired purity, yield, and the scale of the operation. The following table summarizes quantitative data for common purification techniques.

MethodPrinciple of SeparationTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation Difference in boiling points (~5-6 °C)85-95%High (>80%)Scalable to large quantities, cost-effective.Risk of thermal isomerization, requires high-efficiency column for good separation.
Argentation Chromatography Differential π-complex formation with silver ions[1]>99%Moderate (50-80%)Excellent resolution and high purity, operates at room temperature.[2][6]Requires preparation of special stationary phase, potential for silver contamination, not easily scalable.
Preparative GC (pGC) Differences in volatility and column interaction[7]>98%Low to Moderate (depends on scale)High resolution, can be automated, yields very pure fractions.Small sample capacity per run, requires specialized equipment, can be time-consuming for larger amounts.[7]
Supercritical Fluid Chromatography (SFC) Differential partitioning between stationary phase and supercritical CO₂ mobile phase>99%ModerateFast separations, reduced solvent usage ("green" chemistry), high resolution.Requires specialized high-pressure equipment, may not be readily available in all labs.

Experimental Protocols

Protocol 1: Purification by Argentation Column Chromatography

This protocol describes the preparation of a silver nitrate-impregnated silica gel column for the separation of cis- and trans-2-nonene.

Objective: To separate a mixture of this compound isomers to achieve high purity of each isomer.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Acetone

  • Hexane (or pentane)

  • Crude this compound isomer mixture

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Preparation of AgNO₃-Silica Gel (10% w/w):

    • Dissolve 10 g of AgNO₃ in ~50 mL of deionized water.

    • In a round-bottom flask, add 90 g of silica gel.

    • Add the AgNO₃ solution to the silica gel and mix thoroughly to form a uniform slurry.

    • Remove the water under reduced pressure using a rotary evaporator. Protect the flask from light with aluminum foil, as silver nitrate is light-sensitive.

    • Dry the resulting free-flowing powder in a vacuum oven at 60-80 °C for 4-6 hours to remove all residual moisture. Store the prepared AgNO₃-silica gel in a dark, desiccated container.

  • Column Packing:

    • Prepare a slurry of the AgNO₃-silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Do not let the column run dry.

  • Sample Loading and Elution:

    • Dissolve the crude this compound mixture in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

    • Begin elution with pure hexane.

    • The trans-2-nonene, interacting weakly with the silver ions, will elute first.

    • Collect fractions and monitor by TLC (using a visualizing stain like potassium permanganate) or GC.

    • Once the trans isomer has been fully eluted, the mobile phase polarity can be slightly increased (e.g., with 1-2% diethyl ether in hexane) to speed up the elution of the more tightly bound cis-2-nonene.

  • Fraction Analysis and Recovery:

    • Analyze the collected fractions to identify those containing the pure isomers.

    • Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator to yield the purified products.

Protocol 2: Purification by Preparative Gas Chromatography (pGC)

This protocol provides a general guideline for separating this compound isomers using pGC. Specific parameters will need to be optimized for the instrument in use.

Objective: To obtain highly pure samples of cis- and trans-2-nonene for analytical or small-scale use.

Materials:

  • Gas chromatograph equipped with a preparative-scale injector, column, and fraction collector.

  • Column: A polar stationary phase (e.g., Carbowax 20M or similar polyethylene (B3416737) glycol phase) or a liquid crystalline phase is recommended for separating cis/trans isomers.[7][8]

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • Crude this compound isomer mixture.

  • Collection traps/vials.

Procedure:

  • System Setup:

    • Install the appropriate preparative column.

    • Set the injector and detector temperatures (e.g., 200 °C).

    • Set up the fraction collector and ensure the collection traps are cooled (e.g., with a dry ice/acetone bath) to efficiently trap the volatile products.

  • Method Development (Analytical Scale):

    • First, develop an analytical method to ensure baseline separation of the isomers.

    • Optimize the oven temperature program. A typical starting point could be: hold at 60 °C for 2 minutes, then ramp at 5-10 °C/min to 150 °C.

    • The trans isomer will typically elute before the cis isomer on most polar columns.

  • Preparative Run:

    • Switch to the preparative column and scale up the injection volume (e.g., 10-100 µL per injection, depending on the column dimensions).

    • Run the optimized temperature program.

    • Set the fraction collector to switch collection vials at the appropriate retention times determined from the analytical run.

  • Collection and Analysis:

    • Multiple injections will likely be required to collect a sufficient quantity of each isomer.

    • Combine the contents of the respective collection traps.

    • Verify the purity of the collected fractions using analytical GC.

Mandatory Visualization

G start Mixture of cis/trans this compound q_purity High Purity (>98%) Required? start->q_purity q_scale Scale > 5 grams? q_purity->q_scale Yes pgc Preparative GC (pGC) or SFC q_purity->pgc No q_thermal Thermally Robust (No Isomerization Risk)? q_scale->q_thermal Yes argentation Argentation Chromatography q_scale->argentation No distillation Fractional Distillation q_thermal->distillation Yes reconsider Re-evaluate Purity vs. Scale (Consider Multiple Runs) q_thermal->reconsider No

Caption: Workflow for selecting a purification method for this compound isomers.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Poor Resolution in Argentation Chromatography 1. Improperly prepared or deactivated AgNO₃-silica gel. 2. Column overloaded with sample. 3. Inappropriate eluent polarity.1. Ensure the AgNO₃-silica is completely dry and has not been exposed to light for extended periods. 2. Reduce the amount of sample loaded relative to the amount of stationary phase. 3. Use a less polar solvent (e.g., pentane (B18724) instead of hexane). Do not add polar modifiers until the first isomer has completely eluted.
Isomerization During Fractional Distillation The distillation temperature is causing the cis isomer to convert to the more thermodynamically stable trans isomer.1. Perform the distillation under vacuum to lower the required boiling points. 2. Ensure the residence time in the heated pot is minimized. 3. Pack the column with high-efficiency packing material to reduce the number of theoretical plates needed.
Low Recovery of Purified Isomers 1. Chromatography: Irreversible binding to the column; sample evaporation. 2. Distillation: Product loss in the column holdup or apparatus. 3. pGC: Inefficient trapping of the eluting compound.1. For argentation, ensure elution is complete. Use sealed vials for collection. 2. Allow the column to cool and drain completely to recover material. 3. Ensure collection traps are sufficiently cold (liquid nitrogen may be needed for very volatile compounds) and that the gas flow rate is not too high to prevent aerosol formation.
Silver (Ag⁺) Leaching from Argentation Column A polar solvent is dissolving the silver nitrate and causing it to co-elute with the product.1. Avoid using highly polar solvents like methanol (B129727) or acetone. 2. If a polar modifier is needed, use it sparingly (e.g., 1-5% diethyl ether in hexane). 3. Pass the final product through a small plug of clean silica gel to remove any leached silver salts.
Co-elution of Isomers in Preparative GC 1. Inadequate column selectivity. 2. Column is overloaded. 3. Temperature program is not optimal.1. Switch to a column with a different stationary phase chemistry (e.g., a wax or liquid crystal phase). 2. Decrease the injection volume. 3. Decrease the temperature ramp rate to increase the separation between the peaks.

References

Troubleshooting low yield in propylene trimerization to 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the trimerization of propylene (B89431) to 2-nonene (B1604614).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in propylene trimerization?

A1: Low yields in propylene trimerization can typically be attributed to one or more of the following factors:

  • Catalyst-related issues: This includes improper activation, deactivation or poisoning of the catalyst, and suboptimal catalyst concentration.[1][2][3]

  • Reaction parameter deviations: Non-optimal temperature, pressure, or reaction time can significantly impact the yield.[1][4]

  • Feedstock impurities: The presence of contaminants in the propylene feed can poison the catalyst and reduce its efficiency.[5][6]

  • Reactor issues: Problems such as poor mixing or reactor fouling can lead to decreased performance.

Q2: How can I determine if my catalyst is deactivated?

A2: Signs of catalyst deactivation include a gradual decrease in reaction rate and yield over time, even with stable reaction conditions.[3] A significant drop in selectivity towards nonenes may also indicate deactivation. To confirm, you can compare the performance of a fresh batch of catalyst with the suspected deactivated catalyst under identical conditions.

Q3: What impurities in the propylene feed are most detrimental to the catalyst?

A3: Certain impurities are known to be potent poisons for propylene trimerization catalysts, especially nickel-based systems. These include:

  • Sulfur compounds (e.g., hydrogen sulfide, carbonyl sulfide)[5]

  • Phosphine and Arsine[5]

  • Acetylene and other alkynes[6][7]

  • Dienes[6]

  • Water and oxygen

These compounds can irreversibly bind to the active sites of the catalyst, rendering it inactive.[6]

Troubleshooting Guides

Issue 1: Consistently Low Yield from the Start of the Reaction

If you are experiencing a low yield of this compound from the very beginning of your experiment, follow this troubleshooting workflow:

LowYieldTroubleshooting Start Low Initial Yield CheckParams Verify Reaction Parameters (Temp, Pressure, Time) Start->CheckParams ParamsOK Parameters Correct? CheckParams->ParamsOK CheckCatalyst Evaluate Catalyst Preparation & Activation CatalystOK Catalyst Prep Correct? CheckCatalyst->CatalystOK CheckFeed Analyze Propylene Feed for Impurities FeedOK Impurities Absent? CheckFeed->FeedOK ParamsOK->CheckCatalyst Yes AdjustParams Adjust to Optimal Conditions ParamsOK->AdjustParams No CatalystOK->CheckFeed Yes RemakeCatalyst Prepare Fresh Catalyst & Reactivate CatalystOK->RemakeCatalyst No PurifyFeed Purify Propylene Feed FeedOK->PurifyFeed No End Yield Improved FeedOK->End Yes AdjustParams->End RemakeCatalyst->End PurifyFeed->End

Caption: Troubleshooting workflow for consistently low initial yield.

Issue 2: Yield Decreases Over Time

A gradual drop in yield during the course of the reaction typically points towards catalyst deactivation or changing reaction conditions.

Troubleshooting Steps:

  • Monitor Reaction Parameters: Continuously log temperature and pressure to ensure they remain at the setpoint. Fluctuations can affect catalyst stability and activity.

  • Check for Leaks: A leak in the reactor system can lead to a loss of propylene pressure, reducing the monomer concentration and thus the reaction rate.

  • Consider Catalyst Deactivation: As the reaction progresses, the catalyst may naturally deactivate.[3] Potential causes include:

    • Poisoning from trace impurities: Even low levels of impurities can have a cumulative effect over time.[5][6]

    • Fouling: Higher oligomers or polymers can deposit on the catalyst surface, blocking active sites.

    • Thermal degradation: Operating at excessively high temperatures can lead to irreversible changes in the catalyst structure.[4]

YieldDecreaseTroubleshooting Start Yield Decreases Over Time MonitorParams Monitor Temperature & Pressure Start->MonitorParams ParamsStable Parameters Stable? MonitorParams->ParamsStable CheckLeaks Check for System Leaks LeaksFound Leaks Found? CheckLeaks->LeaksFound InvestigateDeactivation Investigate Catalyst Deactivation DeactivationCause Identify Deactivation Cause InvestigateDeactivation->DeactivationCause ParamsStable->CheckLeaks Yes OptimizeConditions Optimize T & P to Reduce Fouling ParamsStable->OptimizeConditions No LeaksFound->InvestigateDeactivation No FixLeaks Repair Leaks LeaksFound->FixLeaks Yes Poisoning Feed Impurities DeactivationCause->Poisoning Fouling Product Buildup DeactivationCause->Fouling Thermal Excessive Temperature DeactivationCause->Thermal End Implement Corrective Action FixLeaks->End PurifyFeed Improve Feed Purification Poisoning->PurifyFeed Fouling->OptimizeConditions LowerTemp Lower Reaction Temperature Thermal->LowerTemp PurifyFeed->End OptimizeConditions->End LowerTemp->End

Caption: Troubleshooting guide for decreasing yield over time.

Data Presentation

Table 1: Effect of Reaction Parameters on Propylene Trimerization Yield

ParameterRangeEffect on Yield of NonenesSelectivity to TrimersReference
Temperature 50 - 80 °CIncreases with temperature up to an optimum, then decreases.[1][4]Generally increases with temperature.[1][1][4]
Propylene Pressure 5 - 8 barHigher pressure can increase reaction rate but may decrease selectivity.[1][8]Decreases with increasing pressure.[1][1][8]
Reaction Time 0.5 - 2 hoursYield increases with time, but catalyst deactivation can occur over longer periods.[1][9]Can be affected by catalyst deactivation over time.[1][9]
Catalyst Loading 0.5 - 1.3 wt.% NiHigher loading generally increases conversion but may impact selectivity.Dependent on catalyst system.[1]
Co-catalyst/Catalyst Ratio (Al/Ni) 4.5 - 16.7 (mol/mol)Optimum ratio exists; excess can lead to side reactions or deactivation.[1][3]Highly dependent on the specific catalyst and co-catalyst used.[1][3]

Table 2: Common Impurities in Propylene Feed and their Impact

ImpurityTypical ConcentrationEffect on Catalyst and YieldMitigation StrategyReference
Acetylene< 10 ppmStrong catalyst poison, leads to rapid deactivation.[6]Selective hydrogenation of the feed stream.[6]
Dienes (e.g., propadiene)< 10 ppmReduce polymerization rate and can negatively affect product quality.[6]Adsorption beds or selective hydrogenation.[6]
Sulfur Compounds (H₂S, COS)< 1 ppbPotent and often irreversible catalyst poisons.[5]Use of guard beds with adsorbents like activated carbon or molecular sieves.[5]
Phosphine (PH₃), Arsine (AsH₃)< 1 ppbHighly toxic to the catalyst, causing severe deactivation.[5]Specialized adsorbent beds.[5]
Water< 2 ppmReacts with and deactivates both the catalyst and co-catalyst.Drying of the propylene feed using molecular sieves.[8]

Experimental Protocols

Protocol 1: Typical Propylene Trimerization Reaction

Objective: To perform the trimerization of propylene to nonenes using a nickel-based catalyst system.

Materials:

  • High-purity propylene (polymerization grade)

  • Nickel-based catalyst (e.g., Nickel(II) acetylacetonate)

  • Organoaluminum co-catalyst (e.g., Triethylaluminum or Ethylaluminum sesquichloride)

  • Anhydrous heptane (B126788) or other suitable solvent

  • High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a stirrer, temperature and pressure controls, and sampling capabilities.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the nickel catalyst in a small amount of anhydrous solvent in a separate vessel.

  • Reaction Setup:

    • Transfer the catalyst solution to the reactor.

    • Add the desired amount of anhydrous solvent to the reactor.

    • Seal the reactor and perform another inert gas purge.

  • Catalyst Activation:

    • Begin stirring the reactor contents.

    • Inject the organoaluminum co-catalyst into the reactor. The Al/Ni molar ratio is a critical parameter and should be carefully controlled.[1]

    • Allow the catalyst to activate for a specified period (e.g., 30 minutes) at a set temperature (e.g., 50 °C).[1]

  • Propylene Introduction:

    • Pressurize the reactor with propylene to the desired reaction pressure (e.g., 8 atm).[1]

    • Maintain a constant pressure by feeding propylene as it is consumed.

  • Reaction:

    • Maintain the desired reaction temperature (e.g., 60 °C) and stirring speed for the duration of the experiment (e.g., 1 hour).[1]

  • Reaction Termination:

    • Stop the propylene feed and cool the reactor to room temperature.

    • Carefully vent the excess propylene.

  • Product Collection and Analysis:

    • Quench the reaction by adding a deactivating agent (e.g., a small amount of alcohol).[10]

    • Collect the liquid product (oligomerizate).

    • Analyze the product mixture using Gas Chromatography (GC) to determine the yield and selectivity of nonenes and other oligomers.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Objective: To quantify the composition of the propylene trimerization product mixture.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-Al2O3 or similar).[6]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the oligomerizate in a suitable solvent (e.g., hexane).

  • GC Method Setup:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp at 10 °C/min to 250 °C.

      • Hold at 250 °C for 10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Calibration: Run a series of standards containing known concentrations of propylene, hexenes, nonenes, and other expected oligomers to create calibration curves for each component.

  • Sample Analysis: Inject the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times to the standards.

    • Quantify the amount of each component using the calibration curves.

    • Calculate the propylene conversion, yield of nonenes, and selectivity towards different oligomers.

Signaling Pathways and Logical Relationships

ReactionPathway cluster_dimerization Dimerization cluster_trimerization Trimerization cluster_tetramerization Tetramerization Propylene Propylene (C3) Hexene Hexene (C6) Propylene->Hexene + Propylene ActiveCatalyst Active Catalyst [Ni-H]+ Nonene Nonene (C9) Dodecene Dodecene (C12) Hexene->Nonene + Propylene Nonene->Dodecene + Propylene HigherOligomers Higher Oligomers Dodecene->HigherOligomers + Propylene

Caption: Simplified reaction pathway for propylene oligomerization.

References

Navigating the Intricacies of Nonene Isomer Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of nonene (C9H18) isomers presents a significant challenge in chemical synthesis and purification processes due to their closely related physical properties. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming the hurdles of fractional distillation for these compounds.

Core Challenge: Close Boiling Points

The primary difficulty in separating nonene isomers lies in their similar boiling points. Fractional distillation, a technique that separates liquids based on differences in their boiling points, becomes less effective when these differences are minimal. The boiling point of a nonene isomer is influenced by its molecular structure, including the position of the double bond and the degree of branching.

Boiling Points of Selected Nonene Isomers

The following table summarizes the boiling points of various linear and branched nonene isomers, highlighting the small margins for separation.

Isomer NameStructureBoiling Point (°C)
Linear Nonenes
1-NoneneCH2=CH(CH2)6CH3146-147
(E)-2-NoneneCH3CH=CH(CH2)5CH3144-145
(Z)-2-NoneneCH3CH=CH(CH2)5CH3147
Branched Nonenes
2-Methyl-1-octeneCH2=C(CH3)(CH2)5CH3144-145[1][2][3]
3-Methyl-1-octeneCH2=CHCH(CH3)(CH2)4CH3~137.6 (Predicted)[4]
3,7-Dimethyl-1-octeneCH2=CHCH(CH3)(CH2)3CH(CH3)2154-156[5]
3,5,5-Trimethyl-1-hexeneCH2=CHCH(CH3)CH2C(CH3)3127.1[6]
2,3,5-Trimethylhex-2-ene(CH3)2CHCH2C(CH3)=C(CH3)2141.4[7]

Note: Predicted values are estimates and may vary from experimental results.

Troubleshooting Guide for Fractional Distillation of Nonene Isomers

This section addresses common issues encountered during the fractional distillation of nonene isomers and provides systematic solutions.

Problem 1: Poor Separation Efficiency (Co-elution of Isomers)

Symptoms:

  • Broad distillation temperature range.

  • Analysis of collected fractions (e.g., by Gas Chromatography) shows a mixture of isomers.

Possible Causes & Solutions:

CauseSolution
Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate components with very close boiling points.Increase the number of theoretical plates: - Use a longer fractionating column. - Use a more efficient column packing material (e.g., structured packing instead of random packing like Raschig rings). High-performance distillation columns are specifically designed for separating close-boiling isomers.[8]
Incorrect Reflux Ratio: The ratio of the condensed vapor returned to the column (reflux) to the product removed is too low.Optimize the reflux ratio: - Increase the reflux ratio. A higher reflux ratio enhances separation but increases the distillation time. Finding the optimal balance is key.
Flooding: The vapor flow rate is too high, causing liquid to be carried up the column and preventing proper fractionation.Reduce the heating rate: Lower the temperature of the heating mantle to decrease the boil-up rate. This will prevent the column from flooding and allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Channeling: The descending liquid and ascending vapor are not in good contact within the column, creating preferential paths.Ensure proper column packing: - Repack the column to ensure a uniform distribution of the packing material. - For packed columns, ensure the packing is properly wetted before starting the distillation.
Problem 2: Azeotrope Formation

Symptom:

  • A constant boiling point is reached, but the collected distillate is still a mixture of isomers.

Possible Cause & Solution:

CauseSolution
Formation of an Azeotrope: Some nonene isomers may form an azeotrope, a mixture that boils at a constant temperature and has a constant composition. At the azeotropic point, the vapor and liquid phases have the same composition, making separation by conventional fractional distillation impossible.Employ Azeotropic Distillation: - Introduce an entrainer, a third component that forms a new, lower-boiling azeotrope with one of the nonene isomers. This new azeotrope can then be distilled off, leaving the other isomer in the distillation pot. The selection of an appropriate entrainer is crucial and often requires experimental screening.

Frequently Asked Questions (FAQs)

Q1: What is the minimum boiling point difference required for effective fractional distillation of nonene isomers?

A1: While a general rule of thumb suggests a boiling point difference of at least 25°C for simple distillation, fractional distillation can separate components with much closer boiling points. However, for nonene isomers with boiling point differences of only a few degrees, a highly efficient fractionating column with a large number of theoretical plates is essential.

Q2: How does branching affect the boiling point of nonene isomers?

A2: Increased branching generally leads to a lower boiling point. This is because branched molecules are more compact and have a smaller surface area, which reduces the strength of the intermolecular van der Waals forces. Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point.

Q3: Can cis/trans isomers of nonene be separated by fractional distillation?

A3: Yes, cis and trans isomers of nonene can often be separated by fractional distillation because they typically have slightly different boiling points. The trans isomer usually has a slightly higher boiling point than the cis isomer due to its more linear shape, which allows for stronger intermolecular interactions.

Q4: What analytical techniques can be used to assess the purity of the separated nonene fractions?

A4: Gas Chromatography (GC) is the most common and effective method for analyzing the composition of nonene isomer mixtures and assessing the purity of the collected fractions. Capillary GC columns with appropriate stationary phases can provide excellent resolution of close-boiling isomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the different isomers present.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for fractional distillation and a logical approach to troubleshooting common problems.

ExperimentalWorkflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis & Further Steps start Start: Mixture of Nonene Isomers setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge heat Heat the Mixture Gently charge->heat reflux Establish a Stable Reflux heat->reflux collect Collect Fractions at Constant Temperature reflux->collect analyze Analyze Fractions (e.g., by GC) collect->analyze pool Pool Pure Fractions analyze->pool end End: Separated Isomers pool->end

Caption: A typical experimental workflow for the fractional distillation of nonene isomers.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation cause1 Insufficient Column Efficiency start->cause1 cause2 Incorrect Reflux Ratio start->cause2 cause3 Flooding or Channeling start->cause3 cause4 Azeotrope Formation start->cause4 sol1 Increase Column Length/Efficiency cause1->sol1 sol2 Increase Reflux Ratio cause2->sol2 sol3 Reduce Heating Rate / Repack Column cause3->sol3 sol4 Use Azeotropic Distillation cause4->sol4

Caption: A logical diagram for troubleshooting poor separation in nonene isomer distillation.

References

Technical Support Center: Optimizing 2-Nonene Oligomerization Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective oligomerization of 2-nonene (B1604614). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing your experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the selectivity of your this compound oligomerization reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the oligomerization of this compound.

Issue Potential Cause Recommended Solution
Low Selectivity to Desired Oligomer (e.g., Dimer, Trimer) Inappropriate Catalyst: The catalyst may favor the formation of a broad range of oligomers or isomers.Catalyst Screening: Test different catalyst types. For linear or less branched oligomers, consider nickel-based or zirconium-based metallocene catalysts. For more branched products, acidic catalysts like zeolites or solid phosphoric acid (SPA) may be suitable.[1][2][3] Ligand Modification: For transition metal catalysts, modifying the ligand can alter the electronic and steric environment around the metal center, influencing selectivity.[4]
Suboptimal Reaction Temperature: Temperature significantly impacts reaction kinetics and side reactions.Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures (e.g., 120°C) often favor more selective, nickel-catalyzed oligomerization, while higher temperatures can lead to a broader product distribution and cracking.[5]
Incorrect Pressure: Olefin partial pressure can influence the rate of oligomerization versus other reactions.Pressure Adjustment: Increasing olefin partial pressure can sometimes shift selectivity towards higher oligomers. However, the effect can be catalyst-dependent.[6] For some systems, higher pressure may promote the dimerization of intermediate products.[5]
Catalyst Deactivation Coke Formation: Deposition of heavy oligomers or polymers on the catalyst surface can block active sites.[7][8]Regeneration: For solid catalysts like zeolites, regeneration can be achieved by calcination (burning off the coke) at elevated temperatures (e.g., 500°C).[8] Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove soluble foulants. Process Optimization: Operating at lower temperatures or with hydrogen co-feed (if applicable to the catalyst system) can sometimes reduce coking rates.[7]
Poisoning: Impurities in the feed (e.g., sulfur, water, oxygenates) can irreversibly bind to and deactivate the catalyst.Feed Purification: Ensure the this compound feed and any solvents are thoroughly purified to remove potential poisons. Guard Beds: Use a guard bed upstream of the reactor to remove specific impurities.
Sintering: At high temperatures, metal particles on a supported catalyst can agglomerate, reducing the active surface area.[7]Use of Thermally Stable Supports: Select catalyst supports that are stable at the desired reaction temperature. Control Reaction Temperature: Avoid temperature excursions above the recommended operating range for the catalyst.
Formation of Unwanted Byproducts (e.g., Isomers, Polymers) Isomerization: The catalyst may also be active for double bond isomerization, leading to a mixture of nonene isomers and their oligomerization products.Catalyst Selection: Choose catalysts with low isomerization activity. For example, some nickel-based catalysts are known for selective dimerization with minimal isomerization.[9] Control Reaction Time: Shorter reaction times can minimize the extent of isomerization.
Polymerization: Some catalysts, particularly highly active metallocenes or certain acidic catalysts, can produce high molecular weight polymers.Use of Chain Transfer Agents: For some catalyst systems, the addition of a chain transfer agent can limit polymer chain growth. Catalyst and Cocatalyst Concentration: Adjusting the ratio of catalyst to cocatalyst (e.g., MAO for metallocenes) can influence the balance between oligomerization and polymerization.[10]
Low Conversion of this compound Insufficient Catalyst Activity: The chosen catalyst may have low intrinsic activity under the reaction conditions.Increase Catalyst Loading: A higher concentration of the catalyst may improve conversion. Optimize Activator/Cocatalyst: For catalyst systems requiring an activator (e.g., organoaluminum compounds), ensure the optimal ratio and type of activator are used.[11] Increase Temperature: Higher temperatures generally increase reaction rates, but this must be balanced with selectivity and catalyst stability considerations.[5][12]
Mass Transfer Limitations: In heterogeneous catalysis, the rate may be limited by the diffusion of reactants to the catalyst surface.[13]Improve Agitation: For slurry reactors, ensure efficient stirring to minimize mass transfer limitations. Catalyst Particle Size: Using smaller catalyst particles can increase the external surface area and reduce diffusion path lengths.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for improving selectivity in this compound oligomerization?

A1: While several parameters are important, catalyst selection is often the most critical factor in determining the selectivity of the reaction. The choice between a transition metal catalyst (like nickel or chromium), a metallocene, or an acidic catalyst (like a zeolite) will fundamentally dictate the product distribution (e.g., linear vs. branched oligomers).[1][2][3] Once a catalyst type is chosen, temperature becomes a key parameter for fine-tuning selectivity.

Q2: How does the choice of catalyst influence the structure of the resulting oligomers?

A2: The catalyst has a profound impact on the product structure.

  • Nickel-based catalysts are often used for the dimerization of olefins and can be tuned to produce linear or branched dimers.[4]

  • Chromium-based catalysts are well-known for the selective trimerization and tetramerization of ethylene (B1197577) to 1-hexene (B165129) and 1-octene, respectively, and similar principles can be applied to other olefins.[14]

  • Metallocene catalysts (e.g., zirconocenes) can produce linear oligomers, and the molecular weight distribution can be influenced by the choice of cocatalyst (e.g., MAO).[10]

  • Acidic catalysts like solid phosphoric acid (SPA) and zeolites typically produce more highly branched oligomers.[2][3] The pore size of zeolites can also impart shape selectivity, favoring the formation of less bulky isomers.[15]

Q3: Can the isomer of this compound (cis vs. trans) affect the oligomerization reaction?

A3: Yes, the isomer of the starting olefin can influence the reaction rate and potentially the product distribution. Generally, terminal olefins (alpha-olefins) are more reactive in oligomerization than internal olefins like this compound. Among internal olefins, the cis isomer is often more reactive than the trans isomer due to steric hindrance. For some catalyst systems, an initial isomerization of this compound to other nonene isomers may occur, which can further complicate the product mixture.

Q4: What are the common analytical techniques to characterize the products of this compound oligomerization?

A4: A combination of techniques is typically used for comprehensive product analysis:

  • Gas Chromatography (GC): Used to separate and quantify the different oligomers and isomers. A flame ionization detector (FID) is common for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the molecular weight and fragmentation patterns of the products, which helps in structure elucidation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the degree of branching and the position of double bonds.[10]

  • Two-Dimensional Gas Chromatography (GCxGC): Offers superior separation for very complex product mixtures, allowing for more detailed isomer identification.[1][2]

Q5: How can I minimize the formation of solid polymer byproducts?

A5: Polymer formation can be a significant issue, leading to reactor fouling and reduced yield of the desired oligomers.[11] To minimize this:

  • Avoid highly polymerizing catalysts if your goal is short-chain oligomers.

  • Optimize the reaction temperature. In some systems, higher temperatures can favor beta-hydride elimination, leading to shorter chains, while in others it might promote polymerization.

  • Adjust the catalyst-to-cocatalyst ratio. For metallocene systems, this can be a key parameter to control molecular weight.

  • Introduce a chain transfer agent, such as hydrogen, if your catalyst system is amenable to it.

Data Presentation

The following tables summarize quantitative data from relevant olefin oligomerization studies. While specific data for this compound is limited, the data for similar olefins provide valuable insights into the effects of reaction parameters.

Table 1: Influence of Catalyst Type on Dodecene Production from Propene and Nonene Feed [1][2][3]

Catalyst TypePredominant Dodecene StructureKey Observation
Solid Phosphoric Acid (SPA) Highly Branched IsomersProduces a complex mixture with a high degree of branching.
Zeolite More Linear Isomers (compared to SPA)The pore structure of the zeolite can influence the degree of branching, with smaller pores favoring more linear products.[16]

Table 2: Effect of Temperature and Pressure on Ethylene Oligomerization over a Nickel-Based Catalyst [5]

Temperature (°C)Pressure (bar)Ethylene Conversion (%)Selectivity to C4 (%)Selectivity to C6 (%)Selectivity to C8 (%)
12035>98---
15035Max Conversion---
19035----
12065-34-10

Note: This data is for ethylene oligomerization but illustrates general trends. Higher pressure can favor the formation of higher oligomers (e.g., C8 from C4 dimerization).

Experimental Protocols

Protocol 1: General Procedure for this compound Oligomerization using a Nickel-Based Catalyst in a Batch Reactor

This protocol is a general guideline and should be adapted based on the specific catalyst and equipment used.

  • Catalyst Preparation/Activation:

    • If using a pre-catalyst that requires activation (e.g., a nickel salt with an organoaluminum cocatalyst), prepare the catalyst solution in a glovebox or under an inert atmosphere.

    • Dissolve the nickel pre-catalyst (e.g., Ni(acac)₂) in an anhydrous, deoxygenated solvent (e.g., toluene).

    • Slowly add the cocatalyst (e.g., triethylaluminum) at a controlled temperature (e.g., 0°C) with stirring. The molar ratio of cocatalyst to nickel is a critical parameter to optimize.

  • Reactor Setup:

    • Thoroughly dry and purge a high-pressure batch reactor with an inert gas (e.g., argon or nitrogen).

    • Introduce the desired amount of purified this compound and any additional solvent into the reactor.

    • Seal the reactor and bring it to the desired reaction temperature (e.g., 120°C) with stirring.

  • Reaction Initiation and Monitoring:

    • Inject the activated catalyst solution into the reactor to start the reaction.

    • If the reaction is run under a specific pressure of a gaseous reactant (not typical for liquid-phase oligomerization of nonene unless a co-reactant is used), maintain the pressure throughout the experiment.

    • Monitor the reaction progress by taking samples periodically for analysis by GC.

  • Reaction Quenching and Product Workup:

    • After the desired reaction time or conversion is reached, cool the reactor to room temperature.

    • Quench the reaction by slowly adding a deactivating agent (e.g., a small amount of ethanol (B145695) or acidic water) to destroy the catalyst.

    • Vent any excess pressure.

    • Filter the reaction mixture to remove any solid catalyst residues.

    • Wash the organic phase with water to remove any catalyst salts.

    • Dry the organic phase over a drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Analyze the product mixture using GC, GC-MS, and NMR.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Oligomerization Reaction cluster_workup Product Workup & Analysis Catalyst_Precursor Catalyst Precursor (e.g., Ni(acac)₂) Activation Activation (Inert Atmosphere) Catalyst_Precursor->Activation Solvent_1 Anhydrous Solvent (e.g., Toluene) Solvent_1->Activation Cocatalyst Cocatalyst (e.g., TEA) Cocatalyst->Activation Catalyst_Injection Inject Activated Catalyst Activation->Catalyst_Injection Reactor_Setup Reactor Setup (Dry, Inert Purge) Reactant_Loading Load this compound & Solvent Reactor_Setup->Reactant_Loading Reaction_Conditions Set Temperature & Pressure Reactant_Loading->Reaction_Conditions Reaction_Conditions->Catalyst_Injection Reaction_Monitoring Monitor Progress (GC) Catalyst_Injection->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Filtration Filtration Quenching->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Analysis Product Analysis (GC, GC-MS, NMR) Drying->Analysis

Caption: Experimental workflow for this compound oligomerization.

troubleshooting_logic Start Low Selectivity Issue Check_Catalyst Is the catalyst appropriate for the desired product? Start->Check_Catalyst Check_Temp Is the temperature optimized? Check_Catalyst->Check_Temp Yes Solution_Catalyst Screen different catalysts and ligands. Check_Catalyst->Solution_Catalyst No Check_Pressure Is the pressure optimized? Check_Temp->Check_Pressure Yes Solution_Temp Systematically vary temperature. Check_Temp->Solution_Temp No Check_Purity Is the reactant feed pure? Check_Pressure->Check_Purity Yes Solution_Pressure Adjust olefin partial pressure. Check_Pressure->Solution_Pressure No Solution_Purity Purify feed and solvents. Check_Purity->Solution_Purity No

Caption: Troubleshooting logic for low selectivity issues.

References

Removing saturated hydrocarbon impurities from 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-nonene (B1604614) from saturated hydrocarbon impurities, primarily nonane (B91170).

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound from nonane challenging?

The primary challenge in separating this compound from its corresponding alkane, nonane, lies in their very similar physical properties. Both are C9 hydrocarbons with close boiling points, making conventional simple distillation ineffective. This necessitates more advanced and carefully optimized purification techniques to achieve high purity.

Q2: What are the primary methods for removing saturated hydrocarbon impurities from this compound?

The main techniques employed for this separation include:

  • Fractional Distillation: This method relies on multiple vaporization-condensation cycles to separate components with close boiling points. For this compound and nonane, a column with a high number of theoretical plates is required.

  • Extractive Distillation: This technique involves the addition of a solvent that selectively alters the relative volatility of the components, making their separation by distillation easier.

  • Adsorptive Separation: This method utilizes porous materials, such as zeolites or metal-organic frameworks (MOFs), that selectively adsorb one component over the other based on factors like molecular size, shape, or electronic interactions with the adsorbent surface.

Q3: How can I determine the purity of my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound.[1] A properly calibrated GC can separate this compound from nonane and other potential impurities, and the mass spectrometer can confirm the identity of each component. Quantitative analysis can be performed by integrating the peak areas of the separated components.

Troubleshooting Guides

Fractional Distillation Issues

Problem: Poor separation of this compound and nonane (co-elution).

  • Possible Cause: Insufficient column efficiency (too few theoretical plates).

    • Solution: Use a longer fractionating column or a column with more efficient packing material (e.g., structured packing instead of random packing).

  • Possible Cause: Distillation rate is too high.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate within the column. A slow, steady distillation rate is crucial for separating close-boiling liquids.[2]

  • Possible Cause: Fluctuations in heating or cooling.

    • Solution: Ensure the heating mantle is properly sized and controlled. Check for consistent cooling water flow through the condenser.[3]

  • Possible Cause: Formation of an azeotrope.

    • Solution: While nonane and this compound are not known to form a significant azeotrope, the presence of other impurities could potentially lead to azeotropic behavior. Consider using an alternative purification method like extractive distillation if an azeotrope is suspected.

Problem: No distillate is being collected.

  • Possible Cause: Insufficient heating.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask.

  • Possible Cause: Poor insulation of the distillation column.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.[2]

  • Possible Cause: Leaks in the system.

    • Solution: Check all glassware joints for a proper seal. Ensure all connections are secure.[2]

Extractive Distillation Issues

Problem: The chosen solvent is not improving separation.

  • Possible Cause: The solvent has low selectivity for this compound or nonane.

    • Solution: The solvent should interact differently with the alkene (this compound) and the alkane (nonane). Solvents that can engage in π-complexation with the double bond of the alkene are often effective. Re-evaluate solvent selection based on chemical principles and literature data for similar separations.

  • Possible Cause: Incorrect solvent-to-feed ratio.

    • Solution: The amount of solvent used is a critical parameter. Optimize the solvent-to-feed ratio through a series of small-scale experiments to find the optimal balance between improved separation and the energy required for solvent recovery.

Adsorptive Separation Issues

Problem: Low purity of the final product.

  • Possible Cause: The adsorbent is not selective enough.

    • Solution: The choice of adsorbent is crucial. For separating alkenes from alkanes, adsorbents with specific pore sizes or active sites that interact with the π-bond of the alkene are preferred. Consider zeolites with specific pore diameters or metal-organic frameworks (MOFs) known for alkene/alkane separation.

  • Possible Cause: The adsorbent is saturated.

    • Solution: Ensure that the amount of adsorbent is sufficient for the quantity of the mixture being purified. If the adsorbent is saturated, it will no longer be effective. The adsorbent may need to be regenerated or replaced.

  • Possible Cause: Improper operating conditions (temperature and pressure).

    • Solution: Adsorption is sensitive to temperature and pressure. Optimize these conditions based on the specific adsorbent and the properties of this compound and nonane to maximize selectivity.

Data Presentation

The following table summarizes representative quantitative data for the purification of C9 olefins from their corresponding alkanes. Please note that specific results for this compound may vary depending on the exact experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Fractional Distillation 95-99%60-80%Requires a column with a high number of theoretical plates and careful control of the distillation rate.
Extractive Distillation >99%70-90%Dependent on the selection of an appropriate solvent with high selectivity. Requires an additional step for solvent recovery.[4]
Adsorptive Separation >99%80-95%Highly dependent on the choice of adsorbent and optimization of temperature and pressure. Can be highly efficient.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from nonane impurity using fractional distillation.

Materials:

  • Mixture of this compound and nonane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Add the this compound/nonane mixture and a few boiling chips to the round-bottom flask.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.

    • Wrap the fractionating column with an insulating material.

  • Distillation:

    • Begin heating the mixture gently.

    • Observe the vapor rising slowly up the column. A "reflux ring" of condensing vapor should be visible.

    • Maintain a slow and steady distillation rate by carefully controlling the heat input. The temperature at the distillation head should remain constant during the collection of a pure fraction.

    • Collect the initial fraction, which will be enriched in the lower-boiling component. The boiling point of this compound is approximately 146-147°C, while nonane's is around 151°C.

    • Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the higher-boiling component is beginning to distill.

    • Change the receiving flask to collect the different fractions.

  • Analysis:

    • Analyze the collected fractions for purity using GC-MS.

    • Combine the fractions that contain this compound of the desired purity.

Protocol 2: Purity Analysis by GC-MS

Objective: To determine the purity of this compound fractions.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-300

Procedure:

  • Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., hexane).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks for this compound and nonane based on their retention times and mass spectra.

    • Integrate the peak areas for each component.

    • Calculate the purity of this compound in each fraction as the percentage of its peak area relative to the total peak area of all components.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Fractional Distillation of this compound start Start: Poor Separation check_dist_rate Is the distillation rate slow and steady? start->check_dist_rate reduce_heat Reduce heating rate check_dist_rate->reduce_heat No check_column Is the column efficiency sufficient? check_dist_rate->check_column Yes reduce_heat->check_dist_rate increase_efficiency Use a longer column or more efficient packing check_column->increase_efficiency No check_insulation Is the column well-insulated? check_column->check_insulation Yes increase_efficiency->start insulate_column Wrap column with glass wool or foil check_insulation->insulate_column No check_leaks Are there any leaks in the system? check_insulation->check_leaks Yes insulate_column->start seal_joints Check and seal all glassware joints check_leaks->seal_joints Yes consider_alt Consider alternative methods (e.g., Extractive Distillation) check_leaks->consider_alt No seal_joints->start end Separation Improved consider_alt->end

References

Preventing side reactions during the synthesis of 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Nonene (B1604614). The information is tailored for researchers, scientists, and drug development professionals to help prevent and troubleshoot side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale methods for the synthesis of this compound are:

  • Dehydration of 2-Nonanol (B147358): This method involves the acid-catalyzed removal of water from 2-nonanol to form an alkene.

  • Wittig Reaction: This reaction utilizes a phosphorus ylide (Wittig reagent) to convert an aldehyde or ketone (in this case, heptanal) into an alkene.[1]

  • Olefin Metathesis: This catalytic reaction involves the redistribution of alkene fragments. For this compound synthesis, cross-metathesis between a shorter and a longer chain alkene (e.g., 1-butene (B85601) and 1-octene) is a viable route.[2]

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: The primary side reactions depend on the synthetic method used:

  • Dehydration of 2-Nonanol: The main side reactions include the formation of positional isomers (1-nonene) and rearrangements of the carbocation intermediate, which can lead to a mixture of alkene isomers.[3]

  • Wittig Reaction: Common side reactions include the formation of the undesired Z-isomer of this compound, and potential side reactions of the ylide, especially if it is unstable.[1][4] Low yields can also be a problem if the ylide is not formed completely or is sensitive to air and moisture.[5]

  • Olefin Metathesis: The primary side reactions are the self-metathesis (homodimerization) of the starting alkenes, which reduces the yield of the desired cross-metathesis product, this compound.[6][7]

Q3: How can I purify this compound from the reaction mixture?

A3: Purification of this compound typically involves the following steps:

  • Work-up: Neutralize any acidic or basic catalysts and wash the organic layer with water or brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: Fractional distillation is often effective for separating this compound from starting materials, solvents, and byproducts with different boiling points.

  • Chromatography: For high purity, column chromatography on silica (B1680970) gel can be used to separate isomers and other impurities. Gas chromatography (GC) is a powerful analytical technique to assess the purity and isomer distribution of the final product.[8]

Troubleshooting Guides

Guide 1: Dehydration of 2-Nonanol

Issue: Low yield of this compound and formation of multiple isomers.

Possible Causes & Solutions:

CauseSolution
Carbocation Rearrangements Use a milder dehydrating agent or a heterogeneous catalyst to minimize carbocation formation. Phosphoric acid is often preferred over sulfuric acid as it is less prone to causing rearrangements and side reactions.[9]
Formation of 1-Nonene Optimize the reaction temperature. Higher temperatures can favor the formation of the more stable internal alkene (this compound) according to Zaitsev's rule. However, excessively high temperatures can lead to charring and other side reactions.
Incomplete Reaction Ensure the reaction is heated sufficiently and for an adequate amount of time. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time.[8]

Experimental Protocol: Dehydration of 2-Nonanol with Phosphoric Acid

  • To a 100 mL round-bottom flask, add 14.4 g (0.1 mol) of 2-nonanol and 5 mL of 85% phosphoric acid.

  • Add a few boiling chips and set up for fractional distillation.

  • Heat the mixture gently. The alkene and water will co-distill.

  • Collect the distillate in a flask cooled in an ice bath.

  • Separate the organic layer from the aqueous layer in a separatory funnel.

  • Wash the organic layer with 10% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the this compound by simple distillation.

Quantitative Data Summary (Illustrative)

CatalystTemperature (°C)This compound Yield (%)1-Nonene (%)Other Isomers (%)
H₃PO₄150-16075205
H₂SO₄140-150652510
Al₂O₃300-35085105

Note: These are representative values and can vary based on specific reaction conditions.

Guide 2: Wittig Reaction for this compound Synthesis

Issue: Low yield of this compound and/or unfavorable E/Z isomer ratio.

Possible Causes & Solutions:

CauseSolution
Incomplete Ylide Formation Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, ether). Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (nitrogen or argon).[5]
Ylide Instability For non-stabilized ylides, generate it in situ at low temperatures (e.g., 0 °C or -78 °C) and add the heptanal (B48729) slowly.[10]
Poor Stereoselectivity (low E-isomer) The use of non-stabilized ylides typically favors the Z-isomer. To increase the proportion of the E-isomer, the Schlosser modification can be employed, which involves the use of a second equivalent of strong base at low temperature to equilibrate the intermediate betaine.[4] The choice of solvent can also influence the stereoselectivity.[11]
Difficult Purification from Triphenylphosphine Oxide Triphenylphosphine oxide is a common byproduct and can be challenging to remove. Purification can be achieved by careful column chromatography or by precipitation of the byproduct from a non-polar solvent.

Experimental Protocol: Wittig Synthesis of this compound

  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (0.11 mol) in 200 mL of anhydrous THF. Cool the mixture to 0 °C and add n-butyllithium (0.11 mol, 2.5 M in hexanes) dropwise. Stir the resulting red-orange solution for 1 hour at 0 °C.

  • Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of heptanal (0.1 mol) in 50 mL of anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using hexane (B92381) as the eluent to obtain this compound.

Quantitative Data Summary (Illustrative)

BaseSolventTemperature (°C)This compound Yield (%)E:Z Ratio
n-BuLiTHF0 to RT8540:60
NaHDMSORT8030:70
KOtBuTHFRT7545:55

Note: These are representative values and can vary based on specific reaction conditions.

Guide 3: Olefin Cross-Metathesis for this compound Synthesis

Issue: Low yield of this compound due to homodimerization and other side products.

Possible Causes & Solutions:

CauseSolution
Homodimerization of Starting Alkenes Use a higher concentration of one of the starting alkenes (e.g., a 3-5 fold excess of 1-butene, which is a gas and can be bubbled through the reaction mixture). This will statistically favor the cross-metathesis reaction.[6]
Catalyst Decomposition Ensure the use of a robust and active catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst. Use purified and degassed solvents and perform the reaction under an inert atmosphere.[2]
Isomerization of Product The catalyst can sometimes cause isomerization of the newly formed double bond. Adding a small amount of a phosphine (B1218219) scavenger or using a catalyst less prone to isomerization can help.[12]
Formation of Ethylene (B1197577) as a Byproduct The formation of ethylene is an inherent part of the cross-metathesis of terminal alkenes. To drive the reaction to completion, it can be beneficial to remove the ethylene by performing the reaction under a gentle stream of an inert gas.

Experimental Protocol: Olefin Cross-Metathesis for this compound Synthesis

  • In a Schlenk flask under an argon atmosphere, dissolve 1-octene (B94956) (10 mmol) and a second-generation Grubbs catalyst (0.1-0.5 mol%) in anhydrous and degassed dichloromethane (B109758) (50 mL).

  • Bubble a slow stream of 1-butene gas through the solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete (typically after 4-12 hours), quench the reaction by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using hexane as the eluent to afford this compound.

Quantitative Data Summary (Illustrative)

CatalystCatalyst Loading (mol%)1-Butene:1-Octene RatioThis compound Yield (%)Selectivity for Cross-Metathesis (%)
Grubbs II0.53:17085
Hoveyda-Grubbs II0.25:18090

Note: These are representative values and can vary based on specific reaction conditions.

Visualizations

Dehydration_of_2_Nonanol 2-Nonanol 2-Nonanol Protonated Alcohol Protonated Alcohol 2-Nonanol->Protonated Alcohol H+ 2-Nonyl Cation 2-Nonyl Cation Protonated Alcohol->2-Nonyl Cation -H2O This compound (Major) This compound (Major) 2-Nonyl Cation->this compound (Major) -H+ (Zaitsev) 1-Nonene (Minor) 1-Nonene (Minor) 2-Nonyl Cation->1-Nonene (Minor) -H+ (Hofmann) Rearranged Cation Rearranged Cation 2-Nonyl Cation->Rearranged Cation Isomeric Nonenes Isomeric Nonenes Rearranged Cation->Isomeric Nonenes Wittig_Reaction Ethyltriphenylphosphonium Bromide Ethyltriphenylphosphonium Bromide Phosphonium Ylide Phosphonium Ylide Ethyltriphenylphosphonium Bromide->Phosphonium Ylide Strong Base Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphonium Ylide->Oxaphosphetane Intermediate Heptanal Heptanal Heptanal->Oxaphosphetane Intermediate This compound This compound Oxaphosphetane Intermediate->this compound E/Z mixture Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide Olefin_Metathesis cluster_reactants Reactants cluster_products Products 1-Butene 1-Butene This compound This compound 1-Butene->this compound Cross-Metathesis Propene Propene 1-Butene->Propene Self-Metathesis Ethylene Ethylene 1-Butene->Ethylene Cross-Metathesis 1-Octene 1-Octene 1-Octene->this compound 2-Decene 2-Decene 1-Octene->2-Decene Self-Metathesis 1-Octene->Ethylene

References

Technical Support Center: Scaling Up the Purification of 2-Nonene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of 2-nonene (B1604614) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-2-nonene isomers on a large scale?

A1: The primary challenge lies in their very similar physical properties, particularly their close boiling points, which makes separation by traditional fractional distillation difficult and often inefficient at scale. Achieving high purity requires specialized techniques that can exploit subtle differences in their chemical structures.

Q2: Which purification techniques are most suitable for large-scale separation of this compound isomers?

A2: The most common and effective techniques for scaling up the purification of this compound isomers are:

  • High-Efficiency Fractional Distillation: While challenging, it can be effective with the right equipment.

  • Extractive Distillation: This method enhances the relative volatility of the isomers by introducing a solvent.

  • Argentation Chromatography (Silver Nitrate (B79036) Chromatography): This is a highly selective method that leverages the differential interaction of the cis and trans double bonds with silver ions.[1][2]

Q3: How do I choose the best purification method for my application?

A3: The choice of method depends on the required purity, the scale of the separation, and available equipment. For moderate purity on a smaller scale, fractional distillation might suffice. For very high purity, especially at a larger scale, argentation chromatography is often the preferred method due to its high selectivity. Extractive distillation can be a viable alternative to fractional distillation when a suitable solvent is identified.

Q4: What safety precautions should I take when working with this compound isomers and the solvents used in their purification?

A4: this compound is a flammable liquid and should be handled in a well-ventilated area away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with silver nitrate, be aware that it can cause skin irritation and staining. Consult the Safety Data Sheets (SDS) for all chemicals used for detailed safety information.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of cis- and trans-2-nonene isomers.

  • Possible Cause: Insufficient column efficiency. The boiling points of the isomers are very close, requiring a high number of theoretical plates for effective separation.

  • Solution:

    • Use a highly efficient fractional distillation column with a high number of theoretical plates (e.g., a packed column with structured packing).

    • Optimize the reflux ratio. A higher reflux ratio can improve separation but will also increase the distillation time.

    • Ensure the column is well-insulated to maintain a consistent temperature gradient.

Issue: Co-distillation of isomers.

  • Possible Cause: The temperature difference between the isomers is too small for the distillation setup.

  • Solution:

    • Consider using extractive distillation to increase the relative volatility of the isomers.

    • If high purity is required, a subsequent purification step using argentation chromatography may be necessary.

Argentation Chromatography

Issue: Poor resolution between cis- and trans-2-nonene peaks.

  • Possible Cause:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the isomers.

    • Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.

    • Improper Column Packing: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase and poor separation.

  • Solution:

    • Optimize the Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually introduce a slightly more polar solvent (e.g., toluene (B28343) or dichloromethane) to elute the isomers. The trans-isomer will elute first, followed by the more strongly retained cis-isomer.

    • Reduce Sample Load: Decrease the amount of crude sample loaded onto the column. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight for challenging separations.

    • Repack the Column: Ensure the silver nitrate-impregnated silica (B1680970) gel is packed uniformly without any air bubbles or cracks.

Issue: Silver leaching from the column.

  • Possible Cause: Use of highly polar solvents.

  • Solution: Avoid using highly polar solvents like methanol (B129727) or water, as they can dissolve the silver nitrate. If silver contamination in the final product is a concern, it can be removed by passing the collected fractions through a column of silica gel or activated carbon.

Extractive Distillation

Issue: Ineffective separation of isomers.

  • Possible Cause: The chosen solvent does not sufficiently alter the relative volatility of the this compound isomers.

  • Solution:

    • Screen for a more effective solvent. Solvents that can selectively interact with the double bond, such as those containing electron-withdrawing or electron-donating groups, may be effective. N-(β-mercaptoethyl)-2-pyrrolidone has been suggested for separating alkenes from alkanes and could be a starting point for investigation.

    • Optimize the solvent-to-feed ratio and the operating pressure of the distillation column.

Data Presentation

Table 1: Physical Properties of this compound Isomers

Propertycis-2-Nonenetrans-2-Nonene
Boiling Point 150.5 °C at 760 mmHg[3]144-145 °C (lit.)[4][5]
Density 0.739 g/mL[3]0.734 g/mL at 25 °C (lit.)[4]
Refractive Index 1.426[3]n20/D 1.42 (lit.)[4]

Note: The cis-isomer generally has a slightly higher boiling point due to its small dipole moment, leading to stronger intermolecular dipole-dipole interactions.

Experimental Protocols

Protocol 1: Preparation of Silver Nitrate-Impregnated Silica Gel for Argentation Chromatography
  • Dissolve Silver Nitrate: Dissolve the desired amount of silver nitrate (typically 10-20% by weight of the silica gel) in a minimal amount of deionized water or methanol.

  • Prepare Silica Slurry: In a separate container, create a slurry of silica gel in a volatile, non-polar solvent like hexane.

  • Combine and Evaporate: Add the silver nitrate solution to the silica gel slurry and mix thoroughly. Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Activate the Stationary Phase: Dry the silver nitrate-impregnated silica gel in an oven at 100-120 °C for several hours to activate it before use.

Protocol 2: Scaled-Up Purification of this compound Isomers by Argentation Chromatography
  • Column Packing: Dry-pack the activated silver nitrate-impregnated silica gel into a suitable chromatography column.

  • Sample Loading: Dissolve the crude this compound isomer mixture in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% hexane. The trans-2-nonene will elute first.

    • Gradually increase the polarity of the mobile phase by introducing a small percentage of a slightly more polar solvent like toluene or dichloromethane (B109758) to elute the more strongly retained cis-2-nonene.

  • Fraction Collection and Analysis: Collect fractions and analyze their composition using Gas Chromatography (GC) to determine the purity of the separated isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 3: Gas Chromatography (GC) Analysis of this compound Isomer Purity
  • Column: Use a capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5 or DB-Wax).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/minute to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID).

  • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent like hexane. The retention times of the trans- and cis-isomers will be different, allowing for their quantification.

Mandatory Visualization

G cluster_prep Preparation cluster_chromatography Argentation Chromatography cluster_analysis Analysis and Final Product crude_mixture Crude this compound Isomer Mixture dissolve Dissolve in Minimal Non-Polar Solvent crude_mixture->dissolve load_sample Load Sample onto Column dissolve->load_sample column Packed Column with AgNO3-Impregnated Silica elute_trans Elute with Non-Polar Solvent (e.g., Hexane) column->elute_trans load_sample->column collect_trans Collect trans-2-Nonene Fractions elute_trans->collect_trans elute_cis Elute with Slightly More Polar Solvent (e.g., Hexane/Toluene Gradient) elute_trans->elute_cis gc_analysis_trans GC Analysis of trans-Fractions collect_trans->gc_analysis_trans collect_cis Collect cis-2-Nonene Fractions elute_cis->collect_cis gc_analysis_cis GC Analysis of cis-Fractions collect_cis->gc_analysis_cis combine_trans Combine Pure trans-Fractions gc_analysis_trans->combine_trans combine_cis Combine Pure cis-Fractions gc_analysis_cis->combine_cis solvent_removal_trans Solvent Removal combine_trans->solvent_removal_trans solvent_removal_cis Solvent Removal combine_cis->solvent_removal_cis pure_trans Pure trans-2-Nonene solvent_removal_trans->pure_trans pure_cis Pure cis-2-Nonene solvent_removal_cis->pure_cis

Caption: Experimental workflow for the purification of this compound isomers.

G cluster_distillation Fractional Distillation cluster_argentation Argentation Chromatography start_dist Start Distillation of This compound Isomer Mixture heat Heat Mixture start_dist->heat start_chrom Load this compound Isomer Mixture onto Column vaporize Vapors Rise Through Fractionating Column heat->vaporize condense_trans trans-Isomer (Lower BP) Enriches at Top vaporize->condense_trans condense_cis cis-Isomer (Higher BP) Remains Lower vaporize->condense_cis collect_trans Collect trans-2-Nonene (144-145 °C) condense_trans->collect_trans collect_cis Collect cis-2-Nonene (150.5 °C) condense_cis->collect_cis elute_nonpolar Elute with Non-Polar Solvent (e.g., Hexane) start_chrom->elute_nonpolar trans_elutes trans-Isomer Elutes First (Weaker Interaction) elute_nonpolar->trans_elutes elute_polar Increase Solvent Polarity elute_nonpolar->elute_polar cis_elutes cis-Isomer Elutes Second (Stronger Interaction) elute_polar->cis_elutes

Caption: Logical relationship of separation principles.

References

Technical Support Center: Column Chromatography Techniques for Separating 2-Nonene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of cis- and trans-2-nonene isomers using column chromatography. The following information is designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most effective column chromatography technique for separating geometric isomers of alkenes like 2-nonene (B1604614)?

A1: Argentation chromatography, specifically using silver nitrate-impregnated silica (B1680970) gel, is the most effective and widely used method for separating cis and trans isomers of alkenes.[1][2] The separation is based on the reversible formation of π-complexes between the silver ions (Ag+) on the stationary phase and the double bonds of the this compound isomers.[1]

Q2: How does argentation chromatography work to separate cis and trans isomers?

A2: The separation relies on the difference in stability of the π-complexes formed between the silver ions and the isomers. Cis isomers, having a more exposed double bond, form stronger complexes with the silver ions than trans isomers.[2] This stronger interaction causes the cis isomer to be retained more strongly on the column, leading to a slower elution compared to the trans isomer.

Q3: What is the expected elution order for cis- and trans-2-nonene on a silver nitrate-impregnated silica gel column?

A3: On a silver nitrate-impregnated silica gel column, the trans-2-nonene isomer will elute before the cis-2-nonene (B43856) isomer. This is because the cis isomer interacts more strongly with the silver ions and is held on the column for a longer time.

Q4: Can I use reversed-phase HPLC to separate this compound isomers?

A4: While reversed-phase HPLC can be used to separate some geometric isomers, it is generally less effective for nonpolar hydrocarbons like this compound compared to argentation chromatography.[3] Argentation chromatography provides a specific interaction based on the double bond geometry, which is often necessary for resolving isomers with very similar polarities.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Poor or No Separation of Isomers 1. Ineffective Stationary Phase: Standard silica gel lacks the selectivity for geometric isomers of alkenes. 2. Inappropriate Mobile Phase Polarity: The mobile phase may be too polar, causing both isomers to elute quickly without sufficient interaction with the stationary phase, or not polar enough, leading to very long retention times and broad peaks. 3. Column Overloading: Too much sample applied to the column can lead to broad, overlapping bands.1. Use Silver Nitrate-Impregnated Silica Gel: This is the recommended stationary phase for separating alkene isomers.[1][2] 2. Optimize the Mobile Phase: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like diethyl ether or toluene. A shallow gradient is often effective. 3. Reduce Sample Load: Decrease the amount of the this compound mixture loaded onto the column.
Cis Isomer Elutes with the Trans Isomer 1. Mobile Phase is Too Polar: A highly polar mobile phase will reduce the interaction of the cis isomer with the silver ions, causing it to elute faster than it should.1. Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your mobile phase. For example, if you are using 5% diethyl ether in hexane, try reducing it to 1-2%.
Both Isomers are Retained on the Column 1. Mobile Phase is Not Polar Enough: The mobile phase lacks the strength to elute the isomers from the silver nitrate-impregnated silica gel.1. Increase Mobile Phase Polarity: Gradually increase the concentration of the more polar solvent in your mobile phase.
Peak Tailing 1. Active Sites on Silica Gel: Residual acidic sites on the silica gel can cause unwanted interactions. 2. Column Degradation: Silver nitrate (B79036) is light-sensitive and can degrade, affecting column performance.1. Use a High-Quality, Well-Prepared Stationary Phase. 2. Protect the Column from Light: Wrap the column in aluminum foil during the experiment and store it in a dark place.[4]
Silver Leaching from the Column 1. Use of Protic or Highly Polar Solvents: Solvents like methanol (B129727) or water can dissolve the silver nitrate, causing it to leach from the column.[4]1. Avoid Protic Solvents: Use non-polar solvents like hexane and slightly polar aprotic solvents like diethyl ether or dichloromethane.[4]

Experimental Protocols

Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w)

Materials:

  • Silica gel (for column chromatography, 70-230 mesh)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Round-bottom flask

  • Rotary evaporator

  • Oven

Procedure:

  • In a round-bottom flask, dissolve 10 g of silver nitrate in 20 mL of deionized water.

  • Add 90 g of silica gel to the silver nitrate solution.

  • Mix thoroughly to ensure the silica gel is evenly coated.

  • Remove the water under reduced pressure using a rotary evaporator.

  • Once the silica gel appears dry, transfer it to an oven and dry at 120°C for at least 4 hours to remove any residual moisture.

  • Cool the silver nitrate-impregnated silica gel in a desiccator and store it in a light-proof container until use.

Column Chromatography Separation of this compound Isomers

Materials:

  • Glass chromatography column

  • Silver nitrate-impregnated silica gel (10% w/w)

  • Sand (acid-washed)

  • Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Mixture of cis- and trans-2-nonene

  • Fraction collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the this compound isomer mixture in a minimal amount of hexane.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • The trans-2-nonene will start to elute.

    • Once the trans isomer has been collected, gradually increase the polarity of the mobile phase by adding diethyl ether to the hexane. A typical gradient could be from 0.5% to 5% diethyl ether in hexane.

    • The cis-2-nonene will elute as the polarity of the mobile phase increases.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions by a suitable method, such as gas chromatography (GC), to determine the purity of the separated isomers.

Data Presentation

The following tables provide representative data for the separation of alkene isomers using argentation chromatography. Note that optimal conditions for this compound may vary and should be determined empirically.

Table 1: Influence of Mobile Phase Composition on Isomer Retention (Illustrative)

Mobile Phase (Diethyl Ether in Hexane)Retention Factor (k') of trans-2-nonene (Predicted)Retention Factor (k') of cis-2-nonene (Predicted)Selectivity (α)
1%2.54.01.6
2%1.83.11.7
5%1.12.22.0

Note: This data is illustrative and intended to show the general trend of decreasing retention with increasing mobile phase polarity.

Table 2: Typical GC Retention Times for this compound Isomers

IsomerRetention Time (min) on a Non-polar GC column
trans-2-Nonene8.2
cis-2-Nonene8.5

Note: GC conditions can significantly affect retention times. This table provides an example on a standard non-polar column.

Visualizations

experimental_workflow cluster_prep Stationary Phase Preparation cluster_chrom Column Chromatography cluster_analysis Analysis prep1 Dissolve AgNO3 in Water prep2 Mix with Silica Gel prep1->prep2 prep3 Dry using Rotary Evaporator prep2->prep3 prep4 Activate in Oven at 120°C prep3->prep4 pack Pack Column with AgNO3-Silica prep4->pack Prepared Stationary Phase load Load this compound Isomer Mixture pack->load elute_trans Elute with Hexane load->elute_trans collect_trans Collect trans-2-Nonene elute_trans->collect_trans elute_cis Elute with Hexane/Diethyl Ether Gradient elute_trans->elute_cis gc_analysis GC Analysis of Fractions collect_trans->gc_analysis collect_cis Collect cis-2-Nonene elute_cis->collect_cis collect_cis->gc_analysis confirm Confirm Purity and Isomer Identity gc_analysis->confirm

Caption: Experimental workflow for the separation of this compound isomers.

troubleshooting_logic start Poor or No Separation q1 Are you using AgNO3-impregnated silica gel? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Prepare or purchase AgNO3-silica gel. ans1_no->sol1 q2 Is the mobile phase polarity optimized? ans1_yes->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Start with 100% hexane and create a shallow gradient with diethyl ether. ans2_no->sol2 q3 Is the column overloaded? ans2_yes->q3 ans3_yes Yes q3->ans3_yes Yes sol3 Reduce the sample amount loaded onto the column. ans3_yes->sol3

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

Addressing peak tailing in gas chromatography of 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of 2-Nonene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the GC analysis of this compound?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can reduce the resolution between adjacent peaks and make peak integration for quantitation less accurate and reproducible.[2] A tailing factor greater than 1.5 typically indicates a problem that needs investigation.[2]

Q2: What are the most common causes of peak tailing for a non-polar compound like this compound?

A2: While this compound is a non-polar hydrocarbon and less prone to strong chemical interactions, peak tailing is still a common issue. The causes can be broadly categorized into two groups:

  • Physical or Mechanical Issues: These problems disrupt the carrier gas flow path and typically cause all peaks in the chromatogram to tail, including the solvent peak.[3][4][5] Common examples include a poor column cut, improper column installation in the inlet, or dead volumes in the system.[3][5][6]

  • Chemical or Activity Issues: These arise from interactions between the analyte and surfaces within the GC system. For this compound, this is often due to contamination. Non-volatile residues from previous samples can accumulate in the liner or at the head of the column, creating "active sites" that can interact with analytes.[7][8][9] Column overload, where too much sample is injected, can also cause peak distortion.[10][11]

Q3: How can I quickly diagnose the source of my peak tailing?

A3: The first diagnostic step is to examine your chromatogram to see which peaks are affected.[3]

  • If all peaks , including the solvent peak, are tailing, the cause is likely a physical issue related to the system setup, such as an improperly installed column or a leak.[4]

  • If only specific analyte peaks are tailing, the issue is more likely chemical in nature, such as contamination in the inlet liner or column, or an interaction with active sites.[3][12]

Q4: When should I suspect column contamination versus an installation problem?

A4: Suspect an installation problem if peak tailing appears suddenly after routine maintenance like changing the column or septum.[7] If you observe that all peaks are tailing, it strongly points towards a physical issue like a poor column cut or incorrect positioning in the inlet.[4][5] Conversely, if peak tailing develops gradually over a series of injections and worsens with time, it is more likely due to the accumulation of contaminants in the inlet or on the column.[9][13]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing Issues

This guide provides a systematic workflow to identify and resolve the root cause of peak tailing in your this compound analysis.

Troubleshooting Summary

Symptom Potential Cause Recommended Solution
All peaks in the chromatogram are tailing. Physical/Mechanical Issue: • Poor column cut • Improper column installation (dead volume) • System leaks • Partial column blockage 1. Re-cut 2-5 cm from the column inlet, ensuring a square, clean cut.[2] 2. Re-install the column, verifying the correct insertion depth in the inlet and detector.[6][7] 3. Perform a leak check.[14] 4. Replace the inlet liner and septum.[1]
Only the This compound peak (or specific peaks) tails. Chemical/Activity Issue: • Inlet liner contamination • Column contamination • Column activity (degraded stationary phase) • Sample overload 1. Perform inlet maintenance: replace the liner and septum.[7] 2. Trim 10-20 cm from the front of the column to remove contaminants.[2] 3. Condition (bake out) the column to remove less volatile residues.[14] 4. Dilute the sample and reinject to check for overload.[10]
Only early eluting peaks tail. Injection/Focusing Issue: • Solvent effect violation (oven temp too high) • Leaks or dead volume upstream of the column 1. Lower the initial oven temperature by 20-40°C below the solvent's boiling point.[14] 2. Check for leaks around the inlet and ensure the correct liner is being used.[14]

| Only later eluting peaks tail. | System Issue: • Cold spots in the system • Low carrier gas flow rate • Column contamination | 1. Ensure heated zones (inlet, detector, transfer line) are at the appropriate temperatures.[1] 2. Increase the carrier gas flow rate.[14] 3. Bake out the column to remove contamination.[14] |

Logical Troubleshooting Workflow

G start Peak Tailing Observed decision1 Do ALL peaks tail (including solvent)? start->decision1 sub_phys Indicates Physical / Mechanical Issue decision1->sub_phys Yes sub_chem Indicates Chemical / Activity Issue decision1->sub_chem No phys_cause1 Poor Column Cut or Installation sub_phys->phys_cause1 phys_cause2 Dead Volume or Leaks sub_phys->phys_cause2 phys_cause3 Partial Blockage sub_phys->phys_cause3 solution_phys1 Re-cut and Re-install Column phys_cause1->solution_phys1 solution_phys2 Perform Leak Check phys_cause2->solution_phys2 solution_chem2 Trim 10-20cm from Column Inlet phys_cause3->solution_chem2 chem_cause1 Inlet / Column Contamination sub_chem->chem_cause1 chem_cause2 Column Overload sub_chem->chem_cause2 chem_cause3 Active Sites sub_chem->chem_cause3 solution_chem1 Perform Inlet Maintenance (Replace Liner/Septum) chem_cause1->solution_chem1 chem_cause1->solution_chem2 solution_chem3 Dilute Sample chem_cause2->solution_chem3 chem_cause3->solution_chem1

Caption: A workflow for troubleshooting peak tailing in GC.

Guide 2: Optimizing GC Method Parameters for this compound

If physical and contamination issues have been ruled out, optimizing your method parameters can improve peak shape.

Example GC Parameters for Non-Polar Hydrocarbons

Parameter Setting Rationale
Column Non-polar (e.g., 100% polydimethylsiloxane) Matches the non-polar nature of this compound ("like dissolves like").[15]
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the sample.[16] A temperature that is too low can cause peak tailing.[17]
Oven Program Start at 40-60 °C, ramp at 15 °C/min to 250 °C A temperature ramp sharpens peaks compared to an isothermal run.[16][18] The initial temperature should be low enough for solvent focusing.[14]
Carrier Gas Helium or Hydrogen Standard carrier gases for GC.
Flow Rate 1-5 mL/min (Constant Flow Mode) A low flow rate can sometimes contribute to tailing of later eluting peaks.[14][16]
Injection Mode Split Prevents column overload.
Split Ratio 3:1 to 50:1 A split ratio that is too low may not be sufficient to ensure efficient sample introduction, potentially causing tailing.[6][7][16]

| Injection Volume | 0.5 - 1.0 µL | A larger injection volume can lead to column overload and peak distortion.[6][11] |

Experimental Protocols

Protocol 1: Proper Capillary Column Cutting

A clean, square cut is crucial for good chromatography. A poor cut can create turbulence and cause peak tailing.[4][5]

  • Gather Tools: You will need a ceramic scoring wafer or diamond-tipped scribe and a magnifying glass.[6]

  • Score the Tubing: Gently and lightly score the fused silica (B1680970) tubing. Do not apply excessive pressure.

  • Break the Column: Hold the column on either side of the score and snap it cleanly. Point the end down while breaking to prevent fragments from entering the column.[6]

  • Inspect the Cut: Use a magnifying glass to inspect the end of the column. It should be perfectly flat and at a 90° angle to the column wall, with no jagged edges or shards.[2][4]

  • Repeat if Necessary: If the cut is not perfect, repeat the process a few millimeters further down the column.

Protocol 2: Inlet Maintenance (Liner and Septum Replacement)

The inlet is a common source of contamination and active sites that cause peak tailing.[1][9]

  • Cool Down: Ensure the inlet has cooled to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the instrument.[1]

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut.[1]

  • Remove Liner: Carefully remove the inlet liner, which may require forceps.[1]

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated. Using a liner with glass wool can help trap non-volatile residues.

  • Reassemble: Reassemble the inlet and restore carrier gas flow.

  • Leak Check: Perform a leak check around the septum nut using an electronic leak detector to ensure a proper seal.[1]

Protocol 3: GC Column Conditioning (Bake-out)

Conditioning helps remove contaminants from the column that can cause peak tailing and baseline instability.[14]

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector during the bake-out.

  • Set Gas Flow: Set the carrier gas to a normal flow rate.

  • Program Oven: Set the oven temperature to 20 °C above the final temperature of your analytical method, but do not exceed the column's maximum operating temperature.

  • Hold Temperature: Hold this temperature for 1-2 hours.

  • Cool Down: Cool the oven down.

  • Reconnect and Test: Reconnect the column to the detector, ensure there are no leaks, and run a blank solvent injection to confirm the baseline is stable and clean.

Primary Causes of Peak Tailing in Gas Chromatography

G center Peak Tailing phys_causes Physical / Mechanical Issues (Affect All Peaks) center->phys_causes chem_causes Chemical / Activity Issues (Affect Specific Peaks) center->chem_causes p1 Poor Column Cut phys_causes->p1 p2 Improper Installation (Dead Volume) phys_causes->p2 p3 Column Blockage phys_causes->p3 p4 System Leaks phys_causes->p4 p5 Cold Spots phys_causes->p5 c1 System Contamination (Liner, Column) chem_causes->c1 c2 Active Sites (e.g., Silanols) chem_causes->c2 c3 Sample Overload chem_causes->c3 c4 Solvent/Phase Mismatch chem_causes->c4

Caption: Common causes of peak tailing categorized by type.

References

Technical Support Center: Purification of 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nonene. The following information addresses common issues related to the removal of peroxide impurities, a critical step to ensure experimental reproducibility and safety.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove peroxide impurities from this compound?

A1: Peroxide impurities in this compound can initiate unwanted side reactions, such as polymerization or the formation of byproducts, which can compromise the integrity of your experiments and lead to inconsistent results. Furthermore, peroxides can pose a significant safety hazard as they can be explosive, especially when concentrated.

Q2: How can I detect the presence of peroxides in my this compound sample?

A2: Several methods are available for detecting peroxides in organic solvents. Two common and straightforward methods are:

  • Peroxide Test Strips: These commercially available strips provide a rapid and semi-quantitative measurement of peroxide concentration. When dipped in the solvent, the strip changes color, and the intensity of the color corresponds to the peroxide level, typically in parts per million (ppm).

  • Potassium Iodide (KI) Test: This is a qualitative method where a fresh solution of potassium iodide in glacial acetic acid is added to the this compound sample. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color gives a rough indication of the peroxide concentration.

Q3: What are the recommended methods for removing peroxide impurities from this compound?

A3: The two most common and effective methods for removing peroxides from alkenes like this compound are treatment with activated alumina (B75360) and washing with an acidified ferrous sulfate (B86663) solution.

Q4: Can the peroxide removal process affect the this compound itself?

A4: Yes, there is a potential for side reactions. The primary concerns are:

  • Isomerization: The double bond in this compound can shift its position or change its stereochemistry (cis/trans) under certain conditions, such as in the presence of acid or upon heating.

  • Polymerization: Although less common with these removal methods, the presence of acidic residues or localized heating could potentially initiate polymerization of the alkene.

To minimize these risks, it is crucial to follow the recommended protocols carefully and use the mildest effective conditions.

Troubleshooting Guides

Issue 1: Peroxide test is still positive after treatment.

Possible Cause Recommended Solution
Insufficient amount of removal agent. Increase the amount of activated alumina or the volume of the ferrous sulfate solution and repeat the treatment.
Insufficient contact time. Increase the stirring/shaking time with the ferrous sulfate solution or slow down the flow rate through the alumina column.
Deactivated alumina. Ensure the activated alumina is freshly opened or has been properly stored to prevent moisture absorption, which reduces its activity. If necessary, reactivate the alumina by heating.
Very high initial peroxide concentration. Perform multiple treatments. For extremely high levels of peroxides, consider discarding the solvent according to safety protocols.

Issue 2: The purified this compound shows signs of isomerization (e.g., changes in GC retention time or NMR spectrum).

Possible Cause Recommended Solution
Use of acidic purification media. The acidic nature of the ferrous sulfate solution can catalyze isomerization. If this is a concern, using a column of neutral activated alumina is the preferred method as it is less likely to cause isomerization.
Excessive heating during solvent removal. If you need to remove a solvent used during the purification process, use a rotary evaporator at the lowest possible temperature and pressure.
Use of acidic silica (B1680970) gel for subsequent chromatography. If you are performing chromatography after peroxide removal, use deactivated (neutral) silica gel or alumina to prevent on-column isomerization.

Quantitative Data Presentation

The following table provides a representative comparison of the efficiency of the two primary methods for peroxide removal from an alkene like this compound. The initial peroxide concentration is assumed to be moderately high for this example.

Method Initial Peroxide Value (meq/kg) Final Peroxide Value (meq/kg) Estimated Efficiency Key Considerations
Activated Alumina Column 20< 1> 95%Effective for a wide range of peroxide concentrations. Can also remove other polar impurities. Using neutral alumina minimizes the risk of isomerization.[1]
Acidified Ferrous Sulfate Wash 20< 2> 90%A rapid and effective method. The acidic conditions may cause isomerization of the alkene. Requires a subsequent aqueous workup to remove the iron salts.[2][3]

Note: The efficiency can vary depending on the initial peroxide concentration, the specific protocol followed, and the freshness of the reagents.

Experimental Protocols

Protocol 1: Peroxide Removal using Activated Alumina

  • Preparation: Set up a chromatography column of an appropriate size. As a rule of thumb, use approximately 100g of activated alumina per 1 L of solvent.

  • Packing the Column: Place a small plug of glass wool at the bottom of the column. Add the activated alumina as a slurry in a non-polar solvent (e.g., hexane) to ensure even packing. Allow the solvent to drain until it is level with the top of the alumina bed.

  • Purification: Carefully add the this compound to the top of the column.

  • Elution: Allow the this compound to pass through the column under gravity. The flow rate should be slow enough to ensure sufficient contact time with the alumina.

  • Collection: Collect the purified this compound as it elutes from the column.

  • Verification: Test the collected liquid for the presence of peroxides using one of the detection methods described above. If peroxides are still present, a second pass through the column may be necessary.

Protocol 2: Peroxide Removal using Acidified Ferrous Sulfate Solution

  • Preparation of the Reagent: Prepare a fresh solution of ferrous sulfate by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 100 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[2]

  • Washing Procedure: In a separatory funnel, add the this compound and the freshly prepared ferrous sulfate solution. A volume ratio of 10:1 (this compound to ferrous sulfate solution) is a good starting point.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the iron salts. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer with deionized water to remove any residual acid and iron salts. Repeat the water wash until the aqueous layer is neutral to pH paper.

  • Drying: Dry the purified this compound over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration: Filter off the drying agent.

  • Verification: Test the purified this compound for the presence of peroxides.

Workflow and Logic Diagrams

Peroxide_Removal_Workflow cluster_start Start cluster_detection Peroxide Detection cluster_purification Purification Method Selection cluster_verification Verification and Final Product start This compound with Suspected Peroxide Impurities detect Test for Peroxides (e.g., Test Strips or KI solution) start->detect decision Peroxides Detected? detect->decision isomerization_check Is Isomerization a Concern? decision->isomerization_check Yes end_product Purified this compound decision->end_product No alumina Use Activated Alumina Column isomerization_check->alumina Yes ferrous_sulfate Wash with Acidified Ferrous Sulfate Solution isomerization_check->ferrous_sulfate No verify_purity Test Purified this compound for Peroxides alumina->verify_purity ferrous_sulfate->verify_purity decision_final Peroxides Removed? verify_purity->decision_final decision_final->isomerization_check No, Repeat Purification decision_final->end_product Yes

Caption: Workflow for the detection and removal of peroxide impurities from this compound.

References

Stabilizing 2-Nonene to prevent degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-nonene (B1604614) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to this compound degradation.

Problem Possible Cause Recommended Solution
Increased Peroxide Value (PV) Primary Oxidation: Exposure to oxygen has initiated the formation of hydroperoxides. This is the initial stage of degradation.1. Inert Atmosphere: Store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Add Primary Antioxidant: Introduce a radical scavenger like Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1% (w/w) to inhibit the free radical chain reaction.[1][2]
Increased Acid Number (AN) Secondary Oxidation: Hydroperoxides formed during primary oxidation have decomposed into acidic byproducts like aldehydes and carboxylic acids.1. Combined Antioxidant System: Use a synergistic blend of a primary antioxidant (e.g., BHT) and a secondary antioxidant (e.g., a phosphite (B83602) antioxidant like Tris(2,4-di-tert-butylphenyl)phosphite) to both scavenge free radicals and decompose hydroperoxides. 2. Chelating Agent: If metal ion contamination is suspected, add a chelating agent like citric acid to sequester metal ions that can catalyze oxidation.
Discoloration or Polymerization Advanced Degradation: Significant oxidation has led to the formation of colored byproducts and polymers.1. Review Storage Conditions: Ensure this compound is stored in a cool, dark place, away from heat and light sources, which can accelerate degradation. 2. Purification: If the material is critical, consider purification methods like distillation to remove degradation products. However, prevention is the best approach.
Inconsistent Experimental Results Variable this compound Quality: The purity of this compound may be inconsistent between batches due to varying levels of degradation.1. Quality Control: Perform regular quality control checks on your this compound stock, including Peroxide Value and Acid Number determination, to ensure consistency. 2. Standardize Storage: Implement a standardized storage protocol for all this compound samples, including the use of stabilizers and proper environmental controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is autoxidation, a free-radical chain reaction with atmospheric oxygen.[3][4][5] This process is accelerated by factors such as heat, light (UV radiation), and the presence of metal ion catalysts. The double bond in this compound makes it particularly susceptible to this type of oxidation.

Q2: What are the signs of this compound degradation?

A2: The initial signs of degradation are an increase in the Peroxide Value (PV), indicating the formation of hydroperoxides. As degradation progresses, the Acid Number (AN) will increase due to the formation of acidic byproducts.[6] In advanced stages, you may observe discoloration, an increase in viscosity, or the formation of polymers.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen. The storage container should be tightly sealed and made of an inert material.

Q4: What are the most effective stabilizers for this compound?

A4: A synergistic blend of antioxidants is generally most effective. This typically includes:

  • A primary antioxidant (radical scavenger): Hindered phenols like Butylated Hydroxytoluene (BHT) are commonly used.[1]

  • A secondary antioxidant (peroxide decomposer): Phosphite-based antioxidants are effective at breaking down hydroperoxides into non-radical products.

  • A chelating agent: If metal contamination is a possibility, a chelating agent like citric acid can be added to bind metal ions and prevent them from catalyzing oxidation.

Q5: How can I monitor the stability of my this compound sample?

A5: Regular monitoring of the Peroxide Value (PV) and Acid Number (AN) are the most common and effective methods. An increase in these values over time indicates ongoing degradation. For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify specific degradation products. Fourier Transform Infrared (FTIR) spectroscopy can also be used to monitor the formation of carbonyl groups, which are indicative of oxidation.[7][8][9]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol describes an accelerated stability study to evaluate the effectiveness of different stabilizer systems on this compound.

1. Materials:

  • This compound (high purity)

  • Stabilizers: BHT, Tris(2,4-di-tert-butylphenyl)phosphite, Citric Acid

  • Inert gas (Nitrogen or Argon)

  • Glass vials with airtight seals

  • Oven capable of maintaining a constant temperature (e.g., 40°C, 60°C)

2. Sample Preparation:

  • Prepare a series of samples of this compound with different stabilizer concentrations and combinations. A control sample with no stabilizer should also be prepared.

  • Example sample groups:

    • Control: this compound only

    • BHT: this compound + 0.05% (w/w) BHT

    • Phosphite: this compound + 0.05% (w/w) Tris(2,4-di-tert-butylphenyl)phosphite

    • BHT + Phosphite: this compound + 0.05% BHT + 0.05% Phosphite

    • BHT + Phosphite + Citric Acid: this compound + 0.05% BHT + 0.05% Phosphite + 0.01% Citric Acid

  • Dispense equal volumes of each sample into separate, clean, and dry glass vials.

  • Purge the headspace of each vial with an inert gas for 1-2 minutes to remove oxygen.

  • Seal the vials tightly.

3. Storage Conditions:

  • Place the vials in a constant temperature oven at an elevated temperature (e.g., 40°C or 60°C).

  • Store a duplicate set of samples at a lower temperature (e.g., 25°C or refrigerated) for real-time stability comparison.

4. Testing Schedule:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial of each sample group from the oven.

  • Allow the vials to cool to room temperature.

  • Perform the following analyses on each sample:

    • Peroxide Value (PV) determination (see Protocol 2)

    • Acid Number (AN) determination (see Protocol 3)

    • GC-MS analysis for the identification and quantification of degradation products (see Protocol 4)

5. Data Analysis:

  • Plot the PV and AN values as a function of time for each sample group.

  • Compare the rate of degradation for the different stabilizer systems.

  • Use the data from the accelerated conditions to estimate the shelf life of this compound with different stabilizers using the Arrhenius equation.

Protocol 2: Determination of Peroxide Value (PV)

This method is adapted from standard iodometric titration procedures for determining peroxides in oils and fats.[10][11][12]

1. Reagents:

  • Acetic acid-chloroform or acetic acid-isooctane solvent mixture (3:2 v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.1 N or 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution

  • 1% Starch indicator solution

2. Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.

  • Add 30 mL of the acetic acid-solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl for one minute, and store in the dark for exactly 5 minutes.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch indicator solution. A blue color will appear.

  • Continue the titration, drop by drop, with vigorous shaking, until the blue color completely disappears.

  • Perform a blank determination under the same conditions.

3. Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 3: Determination of Acid Number (AN)

This protocol is based on standard potentiometric or colorimetric titration methods for determining acidic constituents.[13][14][15]

1. Reagents:

  • Titration solvent (e.g., a mixture of toluene, isopropanol, and a small amount of water)

  • 0.1 M Potassium hydroxide (B78521) (KOH) in isopropanol, standardized solution

  • Indicator solution (e.g., p-naphtholbenzein) for colorimetric titration or a pH electrode for potentiometric titration.

2. Procedure (Potentiometric Titration):

  • Accurately weigh an appropriate amount of the this compound sample into a beaker.

  • Add 125 mL of the titration solvent and a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode and the burette tip.

  • Titrate with the standardized 0.1 M KOH solution. Record the mV readings as a function of the volume of titrant added.

  • The endpoint is the point of greatest inflection in the titration curve.

  • Perform a blank titration of the solvent.

3. Calculation: Acid Number (mg KOH/g) = ((A - B) * M * 56.1) / W Where:

  • A = Volume of KOH solution required to titrate the sample (mL)

  • B = Volume of KOH solution required to titrate the blank (mL)

  • M = Molarity of the KOH solution

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

Protocol 4: GC-MS Analysis of this compound and its Degradation Products

This protocol provides a general guideline for the analysis of this compound and its oxidation products.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

2. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC-MS analysis.

  • An internal standard may be added for quantitative analysis.

3. GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-350

4. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify potential degradation products by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns. Likely degradation products include epoxides, aldehydes, ketones, and carboxylic acids derived from the nonene backbone.

  • For quantitative analysis, create a calibration curve using standards of this compound and, if available, its degradation products.

Visualizations

Degradation_Pathway This compound This compound Allylic Radical Allylic Radical This compound->Allylic Radical Initiation (Heat, Light) Peroxy Radical Peroxy Radical Allylic Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + this compound Epoxide Epoxide Peroxy Radical->Epoxide Intramolecular Cyclization Alkoxy Radical Alkoxy Radical Hydroperoxide->Alkoxy Radical Decomposition Aldehydes & Ketones Aldehydes & Ketones Alkoxy Radical->Aldehydes & Ketones Chain Scission Carboxylic Acids Carboxylic Acids Aldehydes & Ketones->Carboxylic Acids Further Oxidation

Caption: Autoxidation pathway of this compound.

Troubleshooting_Workflow start Degradation Suspected check_pv Measure Peroxide Value (PV) start->check_pv pv_high PV Elevated? check_pv->pv_high check_an Measure Acid Number (AN) pv_high->check_an No primary_ox Primary Oxidation Occurring pv_high->primary_ox Yes an_high AN Elevated? check_an->an_high secondary_ox Secondary Oxidation Occurring an_high->secondary_ox Yes ok This compound is Stable an_high->ok No solution1 Store under Inert Gas Add Primary Antioxidant (BHT) primary_ox->solution1 solution2 Add Secondary Antioxidant (Phosphite) Consider Chelating Agent secondary_ox->solution2

Caption: Troubleshooting workflow for this compound degradation.

Experimental_Workflow prep Prepare this compound Samples (Control & Stabilized) store Store Samples (Accelerated & Real-Time Conditions) prep->store sample Sample at Time Intervals store->sample analyze Perform Analyses sample->analyze pv Peroxide Value analyze->pv an Acid Number analyze->an gcms GC-MS analyze->gcms data Collect & Analyze Data pv->data an->data gcms->data shelf_life Estimate Shelf Life data->shelf_life

References

Troubleshooting inconsistent results in reactions with 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results in chemical reactions involving 2-Nonene. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide: Inconsistent Isomer Ratios (cis/trans)

One of the most common challenges in reactions with this compound is controlling the isomerization between its cis and trans forms, as well as the potential migration of the double bond to other positions (e.g., 1-nonene, 3-nonene). This can lead to inconsistent product yields and difficulties in purification.

Question: Why am I observing variable cis/trans ratios of this compound in my reaction product?

Answer: Several factors can contribute to the isomerization of this compound during a reaction, leading to inconsistent cis/trans ratios. These factors can be broadly categorized as thermal stress, catalytic effects, and the presence of acidic or basic impurities.

Potential Causes and Recommended Solutions

Potential CauseRecommended Solution
Thermal Stress Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Prolonged exposure to high temperatures can provide the energy needed to overcome the rotational barrier of the double bond, leading to isomerization. Monitor the reaction closely to avoid unnecessarily long heating times. For solvent removal, use a rotary evaporator with a cooled water bath and reduced pressure to minimize thermal exposure.[1]
Acidic or Basic Conditions Traces of acid or base can catalyze the isomerization of alkenes. Maintain neutral reaction conditions (pH ~7) whenever possible. If an acidic or basic reagent is required, use the mildest effective option and the lowest possible concentration. Promptly neutralize the reaction mixture during work-up. Using a buffered solution can also help maintain a stable pH.[1]
Incompatible Metal Catalyst Certain transition metal catalysts can promote alkene isomerization as a side reaction. If a metal catalyst is necessary for your primary transformation, it is crucial to screen for catalysts and ligands known to minimize this side reaction. For instance, in some cross-coupling reactions, specific phosphine (B1218219) ligands can suppress Z-to-E (cis-to-trans) isomerization. Avoid catalysts like palladium on carbon at elevated temperatures if isomerization is a concern.[1]
Radical Initiators The presence of radical initiators, which can be introduced through impurities or generated by light, can lead to isomerization. If your reaction is sensitive to radical pathways, consider adding a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone.[1]
Photochemical Conditions Exposure to light, especially UV radiation, can sometimes induce isomerization. To prevent this, conduct the reaction in amber glassware or wrap the reaction vessel in aluminum foil.[1]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting inconsistent results in this compound reactions.

G start Inconsistent Results Observed check_isomer_ratio Analyze Isomer Ratio (GC-MS, NMR) start->check_isomer_ratio high_isomerization High Degree of Isomerization? check_isomer_ratio->high_isomerization troubleshoot_reaction Troubleshoot Reaction Conditions high_isomerization->troubleshoot_reaction Yes consistent_results Consistent Results Achieved high_isomerization->consistent_results No optimize_temp Optimize Temperature (Lower Temperature) troubleshoot_reaction->optimize_temp optimize_ph Optimize pH (Neutral Conditions, Buffer) troubleshoot_reaction->optimize_ph screen_catalyst Screen Catalysts & Ligands troubleshoot_reaction->screen_catalyst add_inhibitor Consider Radical Inhibitor troubleshoot_reaction->add_inhibitor protect_light Protect from Light troubleshoot_reaction->protect_light troubleshoot_workup Troubleshoot Work-up & Purification neutralize_silica Use Neutralized Silica (B1680970) Gel troubleshoot_workup->neutralize_silica alternative_purification Consider Alternative Purification (e.g., Distillation, Alumina (B75360) Chromatography) troubleshoot_workup->alternative_purification optimize_temp->troubleshoot_workup optimize_ph->troubleshoot_workup screen_catalyst->troubleshoot_workup add_inhibitor->troubleshoot_workup protect_light->troubleshoot_workup neutralize_silica->consistent_results alternative_purification->consistent_results

Caption: A logical workflow for troubleshooting inconsistent this compound reactions.

FAQs: Analytical & Experimental Procedures

Question: How can I accurately quantify the different isomers of this compound in my reaction mixture?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying alkene isomers.[2]

Key Considerations for GC-MS Analysis:

  • GC Column Selection: The choice of the stationary phase is critical for separating isomers.

    • Non-polar columns (e.g., DB-5ms, HP-5ms) separate compounds primarily based on boiling point differences.

    • Polar columns (e.g., those with polyethylene (B3416737) glycol phases like Carbowax) can offer different selectivity based on dipole-dipole interactions and may improve the separation of structurally similar isomers like cis and trans-2-Nonene.[2]

  • Method Optimization: The oven temperature program is a crucial parameter to optimize for achieving good resolution between isomer peaks. A slow temperature ramp rate (e.g., 1-5 °C/min) can significantly improve separation.

  • Mass Spectrometry: While cis and trans-2-Nonene will have the same molecular ion peak, their fragmentation patterns upon electron ionization may show subtle differences that can aid in their identification and quantification.

General GC-MS Protocol for this compound Isomer Analysis

This protocol is a starting point and should be optimized for your specific instrument and sample matrix.

ParameterSetting
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp 1: 5 °C/min to 120 °CRamp 2: 20 °C/min to 250 °C, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range m/z 40-200
Question: My product appears to be isomerizing during purification by column chromatography. How can I prevent this?

Answer: Standard silica gel is acidic and can catalyze the isomerization of alkenes. If you observe an increase in the proportion of the undesired isomer in later fractions from your column, it is likely that isomerization is occurring on the column.

Solutions:

  • Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by treating it with a base, such as triethylamine, before use.[1]

  • Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina.

  • Alternative Purification Methods: If possible, consider other purification techniques that do not involve acidic stationary phases, such as distillation or preparative gas chromatography.

Question: What is a general experimental protocol to minimize isomerization during a reaction with this compound?

Answer: The following is a general workflow designed to minimize the risk of isomerization.

Reaction Setup Workflow

G cluster_prep Preparation cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A Use Oven-Dried Glassware B Use Purified & Dried Solvents A->B C Protect from Light (Amber Glassware) B->C D Inert Atmosphere (N2 or Ar) C->D E Maintain Lowest Effective Temperature D->E F Use Mildest Reagents E->F G Monitor Reaction Progress (TLC, GC-MS) F->G H Promptly Neutralize G->H I Minimize Contact with Aqueous Acid/Base H->I J Use Deactivated Silica Gel or Alumina I->J K Low Temperature Solvent Removal J->K

Caption: A workflow for minimizing isomerization in this compound reactions.

Detailed Steps:

  • Reaction Setup:

    • Use oven-dried glassware to eliminate any acidic residues.[1]

    • If the reaction is light-sensitive, use amber glassware or wrap the flask in aluminum foil.[1]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to side reactions that promote isomerization.[1]

  • Reagents and Solvents:

    • Use purified and dried solvents. If necessary, pass solvents through a plug of neutral alumina to remove acidic impurities.[1]

    • If an acid or base is required, select the mildest option that is effective for the desired transformation.[1]

  • Reaction Conditions:

    • Maintain the reaction at the lowest temperature at which it proceeds at a reasonable rate.[1]

    • Monitor the reaction closely by a suitable analytical technique (e.g., TLC or GC-MS) to avoid unnecessarily long reaction times.[1]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If acidic or basic reagents were used, neutralize the mixture promptly. For example, an acidic reaction can be quenched with a saturated aqueous solution of sodium bicarbonate.[1]

    • Minimize the time the product is in contact with aqueous acidic or basic layers during extraction.[1]

    • Dry the organic layer over an anhydrous neutral salt like sodium sulfate.[1]

  • Purification:

    • If column chromatography is necessary, use deactivated silica gel or a neutral stationary phase like alumina.[1]

    • Remove the solvent from the purified fractions at reduced pressure and a low temperature to prevent post-purification isomerization.[1]

References

Validation & Comparative

A Comparative Analysis of cis- and trans-2-Nonene Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differing boiling points of cis- and trans-2-Nonene, supported by experimental data and theoretical explanations.

This guide provides a detailed comparison of the boiling points of the geometric isomers of 2-Nonene: cis-2-Nonene and trans-2-Nonene. Understanding the physical properties of these isomers is crucial for professionals in chemical research and drug development, where purification and separation of compounds are routine procedures. This document outlines the experimentally determined boiling points, the underlying physicochemical principles governing these differences, and a general protocol for their determination.

Data Presentation: Boiling Point Comparison

The boiling points of cis-2-Nonene and trans-2-Nonene exhibit a clear difference, a common characteristic among cis and trans isomers of alkenes. The quantitative data is summarized in the table below.

CompoundMolecular FormulaIsomer TypeBoiling Point (°C)
cis-2-Nonene C₉H₁₈cis150.5[1][2]
trans-2-Nonene C₉H₁₈trans144-145[3]

Physicochemical Principles

The observed difference in boiling points between cis- and trans-2-Nonene can be attributed to the differences in their molecular geometry and resulting intermolecular forces.[4][5][6]

  • Cis Isomer: The cis configuration, with both alkyl groups on the same side of the double bond, results in a bent molecular shape. This asymmetry leads to a net dipole moment, making the molecule slightly polar.[4][5][7] The presence of these dipole-dipole interactions, in addition to the London dispersion forces present in all molecules, requires more energy to overcome, thus resulting in a higher boiling point.[6][7]

  • Trans Isomer: In the trans configuration, the alkyl groups are on opposite sides of the double bond, leading to a more linear and symmetrical structure.[4] This symmetry causes the individual bond dipoles to cancel each other out, resulting in a molecule with no net dipole moment (nonpolar).[4][7] Therefore, the only significant intermolecular forces are the weaker London dispersion forces. Less energy is required to separate the molecules, leading to a lower boiling point compared to the cis isomer.[5][6]

Experimental Protocols

The determination of the boiling points of cis- and trans-2-Nonene can be achieved through standard laboratory techniques. A general experimental protocol for distillation is provided below.

Objective: To determine the boiling point of a liquid organic compound (e.g., cis- or trans-2-Nonene) by simple distillation.

Materials:

  • Round-bottom flask

  • Heating mantle

  • Distillation head (still head)

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Boiling chips

  • Clamps and stands

  • The sample of this compound isomer

Procedure:

  • Apparatus Setup:

    • Place a few boiling chips in the round-bottom flask.

    • Add the this compound sample to the flask, filling it to no more than two-thirds of its volume.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

    • Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

    • Place the receiving flask at the end of the condenser to collect the distillate.

  • Distillation:

    • Begin heating the sample gently with the heating mantle.

    • Observe the liquid and note the temperature at which it begins to boil.

    • Record the temperature at which the vapor temperature stabilizes. This is the boiling point of the substance. A constant temperature reading should be maintained as the liquid distills.

    • Collect the distillate in the receiving flask.

    • Continue distillation until only a small amount of liquid remains in the distilling flask. Do not distill to dryness.

  • Post-Distillation:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Disassemble the apparatus once it is cool to the touch.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is flammable; keep it away from open flames and sparks.

  • Ensure all glassware is free of cracks and stars.

Visualization of Molecular Structure and Polarity

The following diagram illustrates the structural differences between cis- and trans-2-Nonene and the resulting molecular polarity that influences their boiling points.

G Relationship between Isomer Structure and Boiling Point cluster_cis cis-2-Nonene cluster_trans trans-2-Nonene cis_structure Bent Shape cis_polarity Net Dipole Moment (Polar) cis_structure->cis_polarity cis_imf Dipole-Dipole Interactions + London Dispersion cis_polarity->cis_imf cis_bp Higher Boiling Point (150.5°C) cis_imf->cis_bp trans_structure Linear Shape trans_polarity No Net Dipole Moment (Nonpolar) trans_structure->trans_polarity trans_imf London Dispersion Forces Only trans_polarity->trans_imf trans_bp Lower Boiling Point (144-145°C) trans_imf->trans_bp

Caption: Isomer structure's effect on boiling point.

References

Spectroscopic Showdown: A Comparative Guide to Differentiating cis- and trans-2-Nonene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of geometric isomers is a critical aspect of chemical analysis and quality control. The distinct spatial arrangements of substituents around a double bond in cis and trans isomers can lead to significant differences in their physical, chemical, and biological properties. This guide provides a comprehensive comparison of spectroscopic methods for the unambiguous differentiation of cis- and trans-2-nonene, supported by experimental data and detailed analytical protocols.

The key to distinguishing these isomers lies in how their different molecular symmetries and steric environments influence their interactions with electromagnetic radiation. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are powerful, non-destructive techniques that provide unique spectral fingerprints for each isomer.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueKey Differentiating Featurecis-2-Nonenetrans-2-Nonene
Infrared (IR) Spectroscopy C-H out-of-plane bending vibrationStrong absorption around 730-690 cm⁻¹Strong absorption around 970-960 cm⁻¹
¹H NMR Spectroscopy Vicinal coupling constant (³JH,H) of vinylic protons~10-12 Hz~14-16 Hz
¹³C NMR Spectroscopy Chemical shift (δ) of allylic carbonsShielded (lower ppm value)Deshielded (higher ppm value)
Raman Spectroscopy C=C stretching vibration intensityStronger intensityWeaker intensity

Spectroscopic Data Comparison

The following tables summarize the key experimental spectroscopic data for the differentiation of cis- and trans-2-nonene.

Infrared (IR) Spectroscopy Data

The most definitive IR feature for distinguishing between cis and trans disubstituted alkenes is the position of the strong C-H out-of-plane bending vibration.

IsomerC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Out-of-Plane Bend (cm⁻¹)
cis-2-Nonene~1655 (weak)~3015~718[1]
trans-2-Nonene~1670 (weak)~3025~965[1]
Note: The C=C stretching absorption in trans-alkenes can be very weak or absent due to the symmetry of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

In ¹H NMR, the magnitude of the vicinal coupling constant (³JH,H) between the vinylic protons is diagnostic of the stereochemistry. The dihedral angle between these protons is approximately 0° in the cis isomer and 180° in the trans isomer, leading to a smaller coupling constant for the cis isomer.

IsomerVinylic Protons (δ, ppm)Allylic Protons (δ, ppm)³JH,H (vinylic) (Hz)
cis-2-Nonene~5.3-5.5~2.0~11
trans-2-Nonene~5.4-5.6~1.95~15
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The steric hindrance in the cis isomer causes the allylic carbon atoms to be shielded (shifted to a lower ppm value) compared to the trans isomer. This is a reliable method for differentiation.[2]

IsomerVinylic Carbons (δ, ppm)Allylic CH₂ Carbon (δ, ppm)Allylic CH₃ Carbon (δ, ppm)
cis-2-Nonene~123.3, 132.4~27.2~12.5
trans-2-Nonene~124.5, 133.1~32.8~17.8
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Raman Spectroscopy Data

In Raman spectroscopy, the C=C stretching vibration is generally more intense for the cis isomer than for the trans isomer due to the change in polarizability during the vibration.

IsomerC=C Stretch (cm⁻¹)Key Observation
cis-2-Nonene~1658Stronger intensity
trans-2-Nonene~1673Weaker intensity

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Sample Preparation: A neat (solvent-free) liquid sample is analyzed. A single drop of either cis- or trans-2-nonene is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Data Acquisition:

  • The salt plate "sandwich" is mounted in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the clean, empty salt plates is recorded.

  • The sample spectrum is then acquired by scanning the mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the 2-nonene (B1604614) isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • The NMR tube is capped and gently inverted several times to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

  • The NMR tube is placed in the spinner and inserted into the NMR spectrometer.

  • The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize homogeneity.

¹H NMR Acquisition:

  • A standard one-pulse sequence is used to acquire the spectrum.

  • The spectral width is typically set from 0 to 10 ppm.

  • For a sufficient signal-to-noise ratio, 8 to 16 scans are usually adequate.

  • The acquired data is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts and coupling constants are then determined.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is used to obtain a spectrum where each unique carbon appears as a singlet.

  • The spectral width is typically set from 0 to 150 ppm.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required.

  • Data processing is similar to that for ¹H NMR.

Raman Spectroscopy

Sample Preparation: A small volume of the neat liquid sample is placed in a glass vial or a capillary tube.

Instrumentation and Data Acquisition:

  • The sample container is placed in the sample holder of a Raman spectrometer.

  • A laser beam of a specific wavelength (e.g., 785 nm) is focused onto the sample.

  • The scattered light is collected, and the Rayleigh scattering is filtered out.

  • The remaining Raman scattered light is dispersed by a grating and detected.

  • The spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

Visualized Workflows

The following diagrams illustrate the logical workflow for differentiating the isomers using the primary spectroscopic techniques.

Spectroscopic_Differentiation_Workflow Workflow for Isomer Differentiation cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy IR_Start Acquire IR Spectrum IR_Check_Bend Analyze C-H Out-of-Plane Bending Region IR_Start->IR_Check_Bend IR_cis cis-2-Nonene (Peak at ~700 cm⁻¹) IR_Check_Bend->IR_cis Strong band ~700 cm⁻¹ IR_trans trans-2-Nonene (Peak at ~965 cm⁻¹) IR_Check_Bend->IR_trans Strong band ~965 cm⁻¹ NMR_Start Acquire ¹H and ¹³C NMR Spectra NMR_Check_J Measure Vinylic ³J(H,H) Coupling Constant NMR_Start->NMR_Check_J NMR_Check_C13 Analyze Allylic ¹³C Chemical Shifts NMR_Start->NMR_Check_C13 NMR_cis_J cis-2-Nonene NMR_Check_J->NMR_cis_J J ≈ 11 Hz NMR_trans_J trans-2-Nonene NMR_Check_J->NMR_trans_J J ≈ 15 Hz NMR_cis_C13 cis-2-Nonene NMR_Check_C13->NMR_cis_C13 Shielded allylic carbons NMR_trans_C13 trans-2-Nonene NMR_Check_C13->NMR_trans_C13 Deshielded allylic carbons

Caption: Workflow for differentiating cis- and trans-2-nonene using IR and NMR spectroscopy.

Logical_Relationship Logical Relationship of Spectroscopic Features Isomer Isomer Identity Cis_Isomer cis-2-Nonene Isomer->Cis_Isomer Trans_Isomer trans-2-Nonene Isomer->Trans_Isomer Symmetry Symmetry & Steric Hindrance Cis_Isomer->Symmetry Lower Symmetry, Higher Steric Hindrance Dihedral_Angle Vinylic H-H Dihedral Angle Cis_Isomer->Dihedral_Angle ~0° Trans_Isomer->Symmetry Higher Symmetry, Lower Steric Hindrance Trans_Isomer->Dihedral_Angle ~180° Molecular_Property Molecular Property IR_Bend IR C-H Bend Frequency Symmetry->IR_Bend NMR_C13_Shift ¹³C NMR Allylic Shift Symmetry->NMR_C13_Shift Raman_Intensity Raman C=C Intensity Symmetry->Raman_Intensity NMR_J_Coupling ¹H NMR J-Coupling Dihedral_Angle->NMR_J_Coupling Spectroscopic_Feature Spectroscopic Feature

Caption: Relationship between isomeric structure and key spectroscopic features.

References

A Comparative Guide to Analytical Methods for 2-Nonene Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2-Nonene is a critical aspect of quality control and regulatory compliance. The choice of analytical methodology is paramount for obtaining accurate and reliable purity data. This guide provides a comprehensive comparison of the most relevant analytical techniques for assessing the purity of this compound, supported by experimental principles and validation parameters.

Principal Analytical Techniques for this compound Purity

Given that this compound is a volatile and non-polar hydrocarbon, Gas Chromatography (GC) is the most suitable analytical technique. The primary detection methods paired with GC for purity assessment are Flame Ionization Detection (FID) and Mass Spectrometry (MS). Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful orthogonal method for purity determination, while Karl Fischer titration is the gold standard for quantifying water content.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used method for quantifying hydrocarbon impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative and qualitative information, enabling the identification of unknown impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that does not require a reference standard of the analyte.

  • Karl Fischer Titration: Specifically quantifies the water content in the sample.

Comparison of Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, the expected concentration of impurities, and the availability of instrumentation. The following table summarizes the key performance characteristics of the primary analytical methods for this compound purity assessment.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection based on the ionization of organic compounds in a hydrogen flame.Separation based on volatility and polarity, with detection and identification based on the mass-to-charge ratio of fragmented ions.Intrinsic quantitative signal directly proportional to the number of atomic nuclei in a magnetic field.
Specificity High selectivity for separating volatile isomers and related substances, especially with high-resolution capillary columns.[1][2]Excellent specificity due to the combination of chromatographic separation and mass spectral identification.[3]Highly specific, based on the unique chemical shift of different protons in the molecule.
**Linearity (R²) **Typically ≥ 0.99 for a wide concentration range.[4]Typically ≥ 0.998 over a defined concentration range.[5][6]Excellent linearity, as the signal response is directly proportional to the number of nuclei.
Limit of Detection (LOD) Generally in the low ppm range.Generally in the low ppm to ppb range, depending on the acquisition mode (scan vs. SIM).[7]Typically in the range of 0.05-0.1% for impurity quantification.
Limit of Quantification (LOQ) Typically in the low to mid ppm range.[7]Typically in the mid ppm to low ppb range.[7]Typically in the range of 0.1-0.5% for impurity quantification.
Accuracy (% Recovery) High (typically 98-102%).High (typically 95-105%).[6]Very high, as it can be a primary ratio method.[8][9]
Precision (%RSD) High (typically < 2%).[4]High (typically < 5%).[6]Very high (typically < 1%).
Impurity Identification Limited to comparison with known standards based on retention time.Excellent capability for identifying unknown impurities through mass spectral libraries and fragmentation patterns.[3]Can provide structural information about impurities.

In-Depth Look at Other Methodologies

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful tool for purity assessment as it allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the calculation of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[8][12]

Advantages of qNMR for this compound Purity:

  • Primary Method: Can be used as a primary method for determining purity.

  • No Reference Standard Needed: Does not require a synthesized and purified standard of this compound.

  • Structural Information: Provides structural confirmation of the main component and any observed impurities.

Karl Fischer Titration

The presence of water is a critical parameter for many organic compounds. Karl Fischer titration is a highly specific and accurate method for the determination of water content.[13][14][15] It is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base.[13] This method can be used to determine water content from parts per million (ppm) to 100%.

Relevance to this compound Analysis:

  • Accurate Water Content: Provides a precise and accurate measurement of water, which is a common impurity.

  • Orthogonal Information: The result is complementary to the purity data obtained from chromatographic methods.

Unsuitability of Other Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is generally not suitable for the analysis of volatile and non-polar compounds like this compound. These molecules have very weak interactions with the stationary phases typically used in reversed-phase HPLC, leading to poor retention and separation. Furthermore, this compound lacks a chromophore, making detection by UV-Vis spectrophotometry challenging without derivatization.

  • Titration (Acid-Base): As this compound is a neutral hydrocarbon, it does not possess acidic or basic properties, rendering acid-base titration unsuitable for its purity assessment.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound and its volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating hydrocarbon isomers.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like hexane (B92381) to prepare a 10 mg/mL solution.

  • Purity Calculation: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks (excluding the solvent peak).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for both quantifying this compound and identifying potential unknown impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: The same column and temperature program as described for GC-FID can be used.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Rate: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Same as for GC-FID.

  • Purity Calculation and Impurity Identification: Purity is calculated using the area percent method. Unknown peaks can be identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative NMR (qNMR)

This protocol outlines the determination of this compound purity using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) to the same NMR tube. The internal standard should have a known purity, and its signals should not overlap with the analyte signals.

    • Add a suitable deuterated solvent (e.g., Chloroform-d) to dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all relevant nuclei.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Purity Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample = this compound

      • IS = Internal Standard

Karl Fischer Titration

This protocol is for the determination of water content in this compound.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for >0.1%, coulometric for <0.1%).[16]

  • Reagents: Karl Fischer reagent (titrant) and a suitable solvent (e.g., methanol (B129727) or a specialized solvent for non-polar samples).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Add a known amount of the this compound sample to the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the reagent, and the mass of the sample.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Select Select Analytical Technique (e.g., GC-FID) MD_Start->MD_Select MD_Optimize Optimize Method Parameters (Column, Temperature, Flow Rate) MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol V_Specificity Specificity (Peak Purity, Resolution) V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy (% Recovery) V_Protocol->V_Accuracy V_Precision Precision (Repeatability, Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report RA_SST System Suitability Testing V_Report->RA_SST RA_Analysis Sample Analysis RA_SST->RA_Analysis RA_Data Data Review & Reporting RA_Analysis->RA_Data

Caption: General workflow for analytical method validation.

Purity_Assessment_Logic cluster_impurities Impurity Profile cluster_methods Analytical Methods Start This compound Sample Purity Assessment Volatile_Impurities Volatile Organic Impurities (e.g., isomers) Start->Volatile_Impurities Water_Content Water Content Start->Water_Content NonVolatile_Impurities Non-Volatile Impurities (unlikely for this compound) Start->NonVolatile_Impurities GC_FID GC-FID (Quantitative) Volatile_Impurities->GC_FID GC_MS GC-MS (Qualitative & Quantitative) Volatile_Impurities->GC_MS qNMR qNMR (Absolute Purity) Volatile_Impurities->qNMR KF Karl Fischer Titration Water_Content->KF Final_Purity Final Purity Report GC_FID->Final_Purity GC_MS->Final_Purity KF->Final_Purity qNMR->Final_Purity

Caption: Logical relationships in this compound purity assessment.

References

A Comparative Guide to 1H NMR Chemical Shifts of Cis- and Trans-Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of geometric isomers is a critical step in molecular analysis and design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a powerful and readily accessible tool for the unambiguous differentiation of cis- and trans-alkenes. This guide provides a detailed comparison of their 1H NMR spectral features, supported by experimental data and protocols, to facilitate accurate stereochemical assignments.

The key to distinguishing between cis and trans isomers in 1H NMR lies in the distinct chemical environments of their vinylic protons, which result in predictable differences in their chemical shifts and coupling constants. These differences primarily arise from two fundamental principles: the magnetic anisotropy of the carbon-carbon double bond and steric compression effects.

The Underlying Principles: Anisotropy and Steric Effects

The π-electron system of a C=C double bond generates a significant magnetic anisotropy. In an external magnetic field, the circulation of these π-electrons induces a local magnetic field. This induced field deshields the protons located in the plane of the double bond, causing them to resonate at a higher chemical shift (downfield). Conversely, regions above and below the double bond are shielded.[1][2][3]

In trans-alkenes, the vinylic protons are situated further apart, primarily experiencing the deshielding effect of the π-bond's magnetic anisotropy. In contrast, cis-alkenes often exhibit greater steric hindrance, forcing the substituents and vinylic protons into closer proximity. This steric compression can lead to a deshielding effect on the protons, causing their chemical shifts to move downfield.[4][5] However, the most reliable and pronounced difference between cis and trans isomers is typically observed in their vicinal coupling constants.

Comparative Analysis of 1H NMR Data

The most definitive method for distinguishing cis and trans isomers is the analysis of the vicinal coupling constant (³JHH) between the vinylic protons. The magnitude of this coupling is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[6][7]

  • Cis isomers , with a dihedral angle of approximately 0°, exhibit a smaller coupling constant, typically in the range of 6–12 Hz .[8][9]

  • Trans isomers , with a dihedral angle of around 180°, display a larger coupling constant, generally in the range of 12–18 Hz .[8][9]

The following table summarizes the typical 1H NMR chemical shifts and coupling constants for a selection of cis- and trans-alkene pairs.

CompoundIsomerVinylic Proton Chemical Shift (δ, ppm)Vicinal Coupling Constant (³JHH, Hz)
1,2-Dichloroethene cis6.285.4
trans6.2812.3
Stilbene cis6.55~12
trans7.10~16
Cinnamic Acid cis5.88, 7.09~12-13
trans6.44, 7.82~16

Note: Chemical shifts can vary depending on the solvent and other substituents on the molecule.

Visualizing the Key Concepts

The following diagrams illustrate the magnetic anisotropy of the C=C double bond and a typical experimental workflow for 1H NMR analysis.

Anisotropy cluster_alkene Alkene Pi System cluster_field Magnetic Field Effect C1 C C2 C C1->C2 π bond shielding Shielding Zone (Lower Chemical Shift) H_cis1 H_cis deshielding Deshielding Zone (Higher Chemical Shift) H_cis1->deshielding Experiences deshielding H_cis2 H_cis H_trans1 H_trans H_trans1->deshielding Experiences stronger deshielding H_trans2 H_trans

Magnetic Anisotropy of a C=C Double Bond

experimental_workflow start Start: Alkene Sample (cis/trans mixture or pure isomer) sample_prep 1. Sample Preparation - Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3). - Add internal standard (e.g., TMS). start->sample_prep nmr_acquisition 2. 1H NMR Data Acquisition - Use a high-field NMR spectrometer (≥300 MHz). - Acquire spectrum with appropriate parameters (pulse angle, relaxation delay). sample_prep->nmr_acquisition data_processing 3. Data Processing - Fourier transform the FID. - Phase the spectrum. - Calibrate the chemical shift scale. nmr_acquisition->data_processing analysis 4. Spectral Analysis - Identify vinylic proton signals. - Measure chemical shifts (δ). - Determine coupling constants (J). data_processing->analysis interpretation 5. Isomer Assignment - Compare ³JHH values:  - cis: ~6-12 Hz  - trans: ~12-18 Hz analysis->interpretation end End: Stereochemical Assignment interpretation->end

Experimental Workflow for 1H NMR Analysis

Experimental Protocols

A standard protocol for obtaining high-quality 1H NMR spectra for the differentiation of cis- and trans-alkenes is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the alkene sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is crucial to avoid interfering signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Transfer the solution to a clean, dry NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (typically 300 MHz or higher) to ensure good signal dispersion and resolution.[6]

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Optimize acquisition parameters, including the pulse angle (typically 30-90 degrees), relaxation delay (D1, usually 1-5 seconds), and the number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Identify the signals corresponding to the vinylic protons, which typically appear in the range of 4.5-7.5 ppm.[10]

  • Measure the coupling constants (J-values) between the vinylic protons with high precision. Modern NMR software allows for direct measurement of these values from the splitting patterns.

By carefully analyzing the chemical shifts and, most importantly, the vicinal coupling constants, researchers can confidently and accurately assign the stereochemistry of alkene isomers, a fundamental task in chemical synthesis, drug discovery, and materials science.

References

Distinguishing Cis and Trans Isomers of 2-Nonene using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Infrared (IR) spectroscopy is a powerful analytical technique for differentiating between geometric isomers, such as cis- and trans-2-Nonene. The key differences in their IR spectra arise from the distinct vibrational modes associated with their carbon-carbon double bonds (C=C) and the out-of-plane bending of the C-H bonds attached to the double bond. This guide provides a detailed comparison of the IR spectral features of these two isomers, supported by experimental data and protocols.

Key Spectral Differences

The most significant distinctions in the IR spectra of cis- and trans-2-Nonene are observed in the C-H out-of-plane bending and the C=C stretching regions.

  • C-H Out-of-Plane Bending: This is the most reliable region for distinguishing between the two isomers. Trans-alkenes exhibit a strong and characteristic absorption band for the out-of-plane C-H bend in the range of 960-980 cm⁻¹. In contrast, cis-alkenes show a corresponding absorption at a lower frequency, typically between 675 and 730 cm⁻¹.[1][2][3]

  • C=C Stretching: The C=C stretching vibration in alkenes generally appears in the region of 1640-1680 cm⁻¹. For cis-2-Nonene, this peak is typically of medium intensity. However, for trans-2-Nonene, the C=C stretching absorption is often weak or even absent.[1][3] This is because the trans configuration can result in a very small or zero change in the dipole moment during the stretching vibration, making it IR-inactive or weakly active.

Tabulated Spectroscopic Data

The following table summarizes the characteristic IR absorption frequencies for cis- and trans-2-Nonene.

Vibrational Modecis-2-Nonene (cm⁻¹)trans-2-Nonene (cm⁻¹)Intensity
=C-H Stretch~3020~3020Medium
C-H Asymmetric Stretch (CH₃, CH₂)~2957, ~2925~2957, ~2924Strong
C-H Symmetric Stretch (CH₃, CH₂)~2871, ~2854~2871, ~2854Strong
C=C Stretch~1655~1670 (weak or absent)Medium
CH₂ Scissoring~1465~1465Medium
CH₃ Umbrella Mode~1378~1378Medium
C-H Out-of-Plane Bend~722~965Strong

Data extracted from the NIST Chemistry WebBook and SpectraBase.[4][5][6]

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular geometry of the 2-nonene (B1604614) isomers and their characteristic IR spectral features.

G Logical Workflow: from Isomer to IR Spectrum cluster_isomers Isomeric Structure cluster_vibrations Vibrational Modes cluster_spectra Characteristic IR Peaks cis_2_Nonene cis-2-Nonene cis_CH_bend C-H Out-of-Plane Bend (~722 cm⁻¹) cis_2_Nonene->cis_CH_bend cis_CC_stretch C=C Stretch (~1655 cm⁻¹) cis_2_Nonene->cis_CC_stretch trans_2_Nonene trans-2-Nonene trans_CH_bend C-H Out-of-Plane Bend (~965 cm⁻¹) trans_2_Nonene->trans_CH_bend trans_CC_stretch C=C Stretch (~1670 cm⁻¹, weak) trans_2_Nonene->trans_CC_stretch cis_spectrum Strong peak at ~722 cm⁻¹ Medium peak at ~1655 cm⁻¹ cis_CH_bend->cis_spectrum trans_spectrum Strong peak at ~965 cm⁻¹ Weak/absent peak at ~1670 cm⁻¹ trans_CH_bend->trans_spectrum cis_CC_stretch->cis_spectrum trans_CC_stretch->trans_spectrum

Caption: Isomer structure dictates vibrational modes and resulting IR peaks.

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Sample (Neat)

This protocol describes the standard procedure for obtaining an IR spectrum of a pure liquid sample, such as cis- or trans-2-Nonene, using a Fourier Transform Infrared (FTIR) spectrometer with salt plates.

Materials:

  • FTIR Spectrometer

  • Polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Sample of cis- or trans-2-Nonene

  • Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

  • Kimwipes or other lint-free tissue

  • Gloves

Procedure:

  • Prepare the Salt Plates: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of volatile solvent and gently wiping with a lint-free tissue. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

  • Acquire a Background Spectrum: Place the clean, empty salt plates in the sample holder of the FTIR spectrometer and close the sample compartment. Acquire a background spectrum. This will subtract any absorbances from the salt plates and the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Prepare the Sample: Place one to two drops of the liquid sample onto the center of one salt plate using a clean Pasteur pipette.

  • Create a Thin Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.

  • Mount the Sample: Place the "sandwich" of salt plates with the sample into the sample holder in the spectrometer.

  • Acquire the Sample Spectrum: Close the sample compartment and acquire the IR spectrum of the sample.

  • Clean Up: After acquiring the spectrum, remove the salt plates from the spectrometer. Separate the plates and clean them thoroughly with a volatile solvent and a lint-free tissue. Return the clean, dry plates to their desiccator for storage.

References

Distinguishing 2-Nonene from its Structural Isomers via Gas Chromatography: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of isomeric compounds are critical for ensuring the purity, efficacy, and safety of chemical entities. This guide provides a comprehensive comparison of gas chromatography (GC) methods for distinguishing 2-nonene (B1604614) from its key structural isomers. We will explore the principles of separation on different GC columns and provide a detailed experimental protocol to aid in method development and analysis.

Understanding the Challenge: Structural Isomers of this compound

This compound (C9H18) is a nine-carbon alkene with a double bond at the second carbon position. It exists as two geometric isomers: cis-2-nonene (B43856) and trans-2-nonene. Beyond these, a multitude of structural isomers exist, which can be broadly categorized as other linear nonenes (differing in the position of the double bond) and various branched-chain nonenes. The subtle differences in their physical properties, particularly boiling points, make their separation a challenging analytical task.

This guide will focus on the GC separation of this compound from the following representative structural isomers:

  • Linear Positional Isomers: 1-Nonene, cis- & trans-3-Nonene, cis- & trans-4-Nonene

  • Branched-Chain Isomers: 2-Methyl-1-octene, 2-Methyl-2-octene, and 2,3-Dimethyl-2-heptene

The Role of Gas Chromatography in Isomer Separation

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The primary factors influencing separation are the compound's volatility (related to its boiling point) and its specific interactions with the stationary phase.

Non-Polar vs. Polar GC Columns

The choice of the GC column's stationary phase is paramount for successfully separating isomers.

  • Non-Polar Columns: These columns, typically coated with polydimethylsiloxane, separate compounds primarily based on their boiling points. Isomers with lower boiling points will elute earlier. While effective for separating compounds with significant differences in volatility, they often struggle to resolve isomers with very close boiling points.

  • Polar Columns: Stationary phases containing polar functional groups (e.g., polyethylene (B3416737) glycol as in Carbowax or biscyanopropyl polysiloxane) offer enhanced selectivity for isomers. Separation on these columns is influenced not only by boiling point but also by the polarity and shape of the molecule. The double bond in alkenes can interact with the polar stationary phase, leading to better resolution of positional and geometric isomers. Generally, cis-isomers, being slightly more polar than trans-isomers, will have longer retention times on polar columns.

Comparative Data: Boiling Points and Predicted GC Elution Order

The following table summarizes the boiling points of this compound and its selected structural isomers. This data is essential for predicting their elution order on a non-polar GC column.

Isomer NameStructureBoiling Point (°C)Predicted Elution Order (Non-Polar Column)
cis-4-NoneneCH3(CH2)3CH=CH(CH2)2CH3143[1][2][3]1
cis-2-NoneneCH3CH=CH(CH2)5CH3144 - 1452
2-Methyl-1-octeneCH2=C(CH3)(CH2)5CH3144 - 1453
2,3-Dimethyl-2-hepteneCH3(CH2)3C(CH3)=C(CH3)2145.1[4]4
cis-3-NoneneCH3CH2CH=CH(CH2)4CH3~145.7[5]5
1-NoneneCH2=CH(CH2)6CH3146 - 1476
trans-2-NoneneCH3CH=CH(CH2)5CH31477
2-Methyl-2-octeneCH3C(CH3)=CH(CH2)4CH3147.2[6]8
trans-3-NoneneCH3CH2CH=CH(CH2)4CH3147.6[7]9
trans-4-NoneneCH3(CH2)3CH=CH(CH2)2CH3~147-148 (estimated)10

Note: The predicted elution order on a non-polar column is based on increasing boiling points. Isomers with very similar boiling points may co-elute or show poor resolution.

For enhanced separation, particularly of the cis/trans isomers and positional isomers with close boiling points, a polar GC column is recommended. On a polar column, the elution order will be influenced by both boiling point and polarity. The double bond's interaction with the stationary phase will increase retention time. Furthermore, the slightly higher polarity of cis-isomers will lead to longer retention times compared to their trans-counterparts. Branched isomers generally have shorter retention times than their linear counterparts on polar phases due to their more compact structure.

Experimental Protocol: GC-FID Analysis of Nonene Isomers

This section provides a detailed methodology for the separation of this compound and its structural isomers using a polar stationary phase gas chromatography column with Flame Ionization Detection (FID).

Objective: To achieve baseline or near-baseline separation of a mixture of C9 alkene isomers.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or a similar highly polar biscyanopropyl polysiloxane column. Alternatively, a wax-type column (e.g., DB-WAX) can be used.

  • Autosampler or manual syringe

Reagents and Materials:

  • High-purity helium or hydrogen as carrier gas

  • High-purity hydrogen and air for FID

  • High-purity nitrogen as makeup gas (optional)

  • Standards of this compound (cis and trans) and its structural isomers

  • High-purity solvent for sample dilution (e.g., hexane (B92381) or pentane)

GC Conditions:

ParameterSetting
Inlet
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Column
Stationary PhaseSP-2560 (or equivalent polar phase)
Dimensions100 m x 0.25 mm ID, 0.20 µm df
Oven Temperature Program
Initial Temperature60 °C
Hold Time5 min
Ramp Rate2 °C/min
Final Temperature160 °C
Final Hold Time10 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Temperature260 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas Flow (N2)25 mL/min

Procedure:

  • Sample Preparation: Prepare individual standards of each isomer at a concentration of approximately 100 ppm in hexane. Prepare a mixed standard containing all isomers at the same concentration.

  • Instrument Setup: Install the polar GC column and condition it according to the manufacturer's instructions. Set the GC parameters as outlined in the table above.

  • Analysis: Inject the individual standards to determine the retention time of each isomer. Inject the mixed standard to evaluate the separation performance.

  • Data Analysis: Identify the peaks in the chromatogram of the mixed standard by comparing their retention times with those of the individual standards.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between isomer properties and their GC separation.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep Prepare Individual & Mixed Isomer Standards Inject Inject Sample into GC Prep->Inject Separate Separation on Polar Column Inject->Separate Detect FID Detection Separate->Detect Analyze Identify Peaks by Retention Time Detect->Analyze Compare Compare Chromatograms Analyze->Compare

Figure 1. Experimental workflow for GC analysis of nonene isomers.

Separation_Logic cluster_properties Isomer Properties cluster_gc_params GC Parameters cluster_output Chromatographic Output BoilingPoint Boiling Point RetentionTime Retention Time BoilingPoint->RetentionTime Polarity Molecular Polarity & Shape Polarity->RetentionTime StationaryPhase Stationary Phase (Polar vs. Non-Polar) StationaryPhase->RetentionTime TempProgram Temperature Program TempProgram->RetentionTime Resolution Peak Resolution RetentionTime->Resolution

Figure 2. Factors influencing the GC separation of isomers.

Conclusion

The successful differentiation of this compound from its structural isomers via gas chromatography is highly dependent on the choice of the stationary phase. While non-polar columns can provide separation based on boiling points, they are often insufficient for resolving isomers with similar volatilities. The use of a highly polar GC column, such as one with a biscyanopropyl polysiloxane stationary phase, is strongly recommended to achieve optimal separation of positional and, critically, cis/trans geometric isomers of nonene. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for the quality control and characterization of this compound and its related compounds.

References

A Comparative Analysis of Experimental and NIST Library Mass Spectra for 2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Nonene Mass Spectrometry Data

This guide provides a detailed comparison of experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound with the reference spectrum from the National Institute of Standards and Technology (NIST) library. The objective is to offer researchers a clear understanding of the expected fragmentation patterns and to facilitate the accurate identification of this compound in experimental samples. This document outlines the experimental methodology, presents a side-by-side data comparison, and illustrates the cross-referencing workflow.

Data Presentation: Mass Spectra Comparison

The following table summarizes the major mass-to-charge ratio (m/z) peaks and their relative intensities for this compound from both the NIST library and experimental data. The data is presented to allow for a direct and straightforward comparison of the fragmentation patterns.

m/zNIST Library Relative Intensity (%)Experimental Data (MoNA ID: JP012224) Relative Intensity (%)
41100100
558588
706062
844548
982022
1261518

Experimental Protocol

The experimental data was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following protocol is a representative methodology for the analysis of volatile organic compounds like this compound.

1. Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared. The concentration should be optimized to avoid column overloading, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injection Port: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to handle the volatile nature of the analyte.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar hydrocarbons.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10 °C/min to 200 °C.

    • Hold: Maintain at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-350.

Data Analysis and Cross-Referencing

The acquired experimental mass spectrum is compared against the NIST library spectrum. The identification of this compound is confirmed by matching the fragmentation pattern and the relative intensities of the major peaks. The workflow for this cross-referencing process is illustrated in the diagram below.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_nist NIST Library cluster_comparison Data Comparison exp_sample This compound Sample gcms GC-MS Analysis exp_sample->gcms Inject exp_data Experimental Mass Spectrum gcms->exp_data Acquire compare Compare Spectra exp_data->compare nist_db NIST Mass Spectral Library nist_spectrum Reference this compound Spectrum nist_db->nist_spectrum Search nist_spectrum->compare identification Compound Identification compare->identification Match Found

Caption: Workflow for cross-referencing experimental data with the NIST library.

This guide demonstrates a high degree of correlation between the experimental mass spectrum of this compound and the reference spectrum within the NIST library. The provided experimental protocol offers a robust starting point for researchers aiming to identify this and similar volatile compounds. The visual workflow further clarifies the logical steps involved in the identification process, ensuring a comprehensive understanding for professionals in the field.

References

Comparative Toxicity of Nonene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of different nonene isomers. Nonenes (C9H18) are alkenes with multiple structural isomers, including linear and branched forms, which can exhibit varying toxicological profiles. This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and illustrates a key metabolic pathway.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for various nonene isomers. It is important to note that "Nonene" or "Tripropylene" often refers to a mixture of branched isomers produced by the trimerization of propylene. Data for specific individual isomers is limited.

Chemical Name/IsomerCAS NumberTest SpeciesRoute of AdministrationToxicity ValueReference
Nonene (Tripropylene, branched isomers)97280-95-0RatOralLD50: 2100 mg/kg[1]
Nonene (Tripropylene, branched isomers)97280-95-0RabbitDermalLD50: 5000 mg/kg[1]
1-Nonene124-11-8--No quantitative data available. Causes skin, eye, and respiratory irritation. Aspiration hazard.[2]
2-Nonene (cis/trans mixture)2216-38-8--No quantitative data available. Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Experimental Protocols

The toxicity data presented in this guide are typically generated using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols relevant to the data in this guide.

Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Typically, rats of a single sex (usually females) are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoint: The number of animals that die within the observation period is recorded for each dose level to determine the appropriate toxicity class.

Acute Dermal Toxicity (based on OECD Guideline 402)

This method assesses the potential hazards of a substance when exposed to the skin.

  • Test Animals: Adult rats, rabbits, or guinea pigs are typically used. A small area of the animal's fur is clipped.

  • Dose Application: The test substance is applied uniformly to the clipped skin and covered with a porous gauze dressing. The exposure period is typically 24 hours.

  • Dose Levels: A limit test at a high dose (e.g., 2000 mg/kg) is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.

  • Observation Period: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.

  • Endpoint: The LD50 is calculated based on the number of mortalities at different dose levels.

Acute Inhalation Toxicity (based on OECD Guideline 403)

This method evaluates the toxicity of a substance upon inhalation.

  • Test Animals: Typically, rats are used.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.

  • Concentration Levels: A range of concentrations is tested to determine a concentration-response relationship.

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Endpoint: The LC50 (Lethal Concentration, 50%) is determined, which is the concentration of the substance in the air that is lethal to 50% of the test animals.

Metabolic Pathway of Alkenes

The metabolism of alkenes, such as nonene isomers, is a critical factor in their toxicokinetics. A primary metabolic pathway for short-chain alkenes involves oxidation to form epoxide intermediates. These epoxides can then be detoxified through various mechanisms.

Alkene Metabolism General Metabolic Pathway of Alkenes alkene Alkene (e.g., Nonene Isomer) epoxide Epoxide Intermediate alkene->epoxide Oxidation (e.g., by Cytochrome P450) glycol Glycol epoxide->glycol Epoxide Hydrolase glutathione Glutathione Conjugate epoxide->glutathione Glutathione-S-transferase mercapturic_acid Mercapturic Acid (excreted) glutathione->mercapturic_acid Further Processing

Figure 1. General metabolic pathway for alkenes.

This metabolic activation to reactive epoxides can be a key step in the potential toxicity of some alkenes, as these intermediates can bind to cellular macromolecules.[6] However, unsaturated aliphatic hydrocarbons generally exhibit low toxicity.[7]

References

A Comparative Analysis of the Physical Properties of Nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of chemical research and pharmaceutical development, a comprehensive understanding of the physical properties of organic compounds is essential. Nonane (B91170) (C₉H₂₀), an alkane with 35 structural isomers, presents a clear case study in how molecular structure dictates macroscopic physical characteristics.[1][2] The arrangement of carbon atoms, whether in a straight chain (n-nonane) or a branched configuration, significantly influences intermolecular van der Waals forces. This, in turn, alters properties such as boiling point, melting point, density, and viscosity. This guide provides an objective comparison of these properties across several key nonane isomers, supported by experimental data and standardized measurement protocols.

Comparative Data of Nonane Isomers

The physical properties of nonane isomers vary distinctly with their degree of branching. Increased branching tends to decrease the surface area available for intermolecular interactions, leading to lower boiling and melting points. Density and viscosity are also influenced by the compactness of the molecular structure. The following table summarizes key physical data for n-nonane and some of its branched isomers.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³ at 20°C)Viscosity (cP at 25°C)
n-Nonane CH₃(CH₂)₇CH₃150.8-53.50.7180.711
2-Methyloctane CH₃(CH₂)₅CH(CH₃)₂143.2-80.10.7130.623
3-Methyloctane CH₃(CH₂)₄CH(CH₃)CH₂CH₃144.2-107.60.7210.648
4-Methyloctane CH₃(CH₂)₃CH(CH₃)(CH₂)₂CH₃142.4-113.30.7200.638
2,2-Dimethylheptane CH₃(CH₂)₄C(CH₃)₃133.0-1130.7060.608
3,3-Dimethylheptane CH₃(CH₂)₃C(CH₃)₂CH₂CH₃137.0-102.20.7300.710
2,2,4,4-Tetramethylpentane (CH₃)₃CCH₂C(CH₃)₃122.3-670.719Not Available
2,2,3,3-Tetramethylpentane (CH₃)₃CC(CH₃)₂CH₂CH₃140.3-100.757Not Available

Note: Data has been aggregated from multiple sources. Slight variations may exist based on experimental conditions.

Relationship Between Molecular Structure and Physical Properties

The physical properties of nonane isomers are directly correlated with their molecular structure. The degree of branching is the primary determinant of the strength of intermolecular London dispersion forces. The following diagram illustrates this relationship.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Linear_Chain Linear Chain (e.g., n-Nonane) High_Surface_Area Larger Surface Area Linear_Chain->High_Surface_Area leads to Branched_Chain Branched Chain (e.g., 2,2-Dimethylheptane) Low_Surface_Area Smaller Surface Area (More Spherical) Branched_Chain->Low_Surface_Area leads to Strong_Forces Stronger London Dispersion Forces High_Surface_Area->Strong_Forces results in Weak_Forces Weaker London Dispersion Forces Low_Surface_Area->Weak_Forces results in High_BP_MP Higher Boiling & Melting Points Strong_Forces->High_BP_MP causes High_Viscosity_Density Generally Higher Viscosity & Density Strong_Forces->High_Viscosity_Density causes Low_BP_MP Lower Boiling & Melting Points Weak_Forces->Low_BP_MP causes Low_Viscosity_Density Generally Lower Viscosity & Density Weak_Forces->Low_Viscosity_Density causes Strong_forces Strong_forces

Caption: Logical workflow illustrating how molecular branching in nonane isomers affects physical properties.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties of nonane isomers.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination.[3][4]

  • Ebulliometer Method:

    • An ebulliometer, an apparatus designed for precise boiling point measurement, is filled with the nonane isomer sample.

    • The sample is heated, and the temperature is monitored with a calibrated thermometer or temperature sensor.

    • The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under ambient pressure.[4]

  • Dynamic Method:

    • The vapor pressure of the sample is measured at various temperatures.

    • The data is plotted to create a vapor pressure curve.

    • The boiling point is determined as the temperature at which the vapor pressure curve intersects the standard atmospheric pressure (101.325 kPa).[4]

  • Distillation Method:

    • The nonane isomer is placed in a distillation flask.

    • The sample is heated to boiling, and the vapor is allowed to condense and be collected.

    • The boiling point is the temperature at which a stable liquid-vapor equilibrium is achieved at atmospheric pressure.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid.[5][6][7][8]

  • Capillary Tube Method:

    • A small, powdered sample of the solidified isomer is placed into a capillary tube.

    • The capillary tube is placed in a heating apparatus (either a liquid bath or a metal block) alongside a calibrated thermometer.[5][8]

    • The temperature is raised at a controlled rate.

    • The melting range is recorded from the temperature at which the first signs of melting are observed to the temperature at which the entire sample becomes liquid.[5]

  • Hot Stage Microscopy:

    • A small amount of the sample is placed on a microscope slide on a heated stage.

    • The sample is heated at a controlled rate.

    • The melting process is observed directly through the microscope, and the temperature is recorded.

Density Determination

Density is the mass of a substance per unit volume.

  • Pycnometer Method (ASTM D854):

    • A pycnometer, a flask with a specific, known volume, is weighed while empty and dry (M1).[9][10]

    • The pycnometer is then filled with the liquid nonane isomer, ensuring no air bubbles are present, and weighed again (M2).[9][10][11]

    • The temperature of the liquid is recorded.

    • The density (ρ) is calculated using the formula: ρ = (M2 - M1) / V, where V is the calibrated volume of the pycnometer.[9]

  • Oscillating U-tube Method:

    • A hollow, U-shaped tube is filled with the sample liquid.[12]

    • The tube is electronically excited to oscillate at its natural frequency.[13]

    • The frequency of oscillation is directly related to the density of the sample. Denser samples result in a lower oscillation frequency.[13]

    • The instrument is calibrated with fluids of known density (e.g., air and water), and the density of the unknown sample is then determined.[12]

Viscosity Determination (ASTM D445)

Kinematic viscosity is a measure of a fluid's internal resistance to flow under gravity.[14][15]

  • Capillary Viscometer Method:

    • A calibrated glass capillary viscometer is selected based on the expected viscosity of the nonane isomer.

    • The viscometer is filled with the sample and placed in a temperature-controlled bath to reach thermal equilibrium.[16]

    • The time it takes for the liquid to flow between two marked points on the viscometer is measured.[14][15][16]

    • The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer's calibration constant (C): ν = C * t.[15]

    • Dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).[15][17]

References

Validating the Absence of Isomeric Impurities in a 2-Nonene Sample: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount to the integrity and reproducibility of their work. In the case of 2-Nonene, a nine-carbon alkene, the potential presence of isomeric impurities—molecules with the same chemical formula (C9H18) but different structural arrangements—can significantly impact its reactivity and the stereochemistry of downstream products. This guide provides an objective comparison of analytical techniques for validating the absence of such impurities, supported by experimental data and detailed protocols.

The primary isomeric impurities of concern in a this compound sample include positional isomers (e.g., 1-Nonene, 3-Nonene, 4-Nonene) and geometric isomers (cis/trans isomers of 2-, 3-, and 4-Nonene). Validating the purity of a this compound sample, therefore, requires analytical methods with high resolving power to separate and detect these closely related compounds.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity assessment is a critical decision that balances resolution, sensitivity, and sample throughput. The three primary methods for this purpose are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

ParameterGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and differential interactions with a stationary phase in a capillary column.[1][2]Differentiation based on the distinct magnetic environments of atomic nuclei within a molecule.[3][4]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5]
Resolution of Isomers Excellent, especially with high-polarity capillary columns (e.g., WAX or cyanopropyl phases) which can often achieve baseline separation of positional and geometric isomers.[1][6]Good to Very Good. Can distinguish isomers based on unique chemical shifts and coupling constants, particularly for vinylic and allylic protons.[7]Good, particularly with specialized columns like silver ion (Ag+) HPLC, which separates based on the interaction of the double bond with silver ions.[8]
Limit of Detection (LOD) ~0.01%~0.1%~0.02%
Limit of Quantification (LOQ) ~0.05%~0.5%~0.07%
Sample Preparation Simple dissolution in a volatile solvent.[9]Simple dissolution in a deuterated solvent.Simple dissolution in the mobile phase.[8]
Quantitative Accuracy High, especially with a Flame Ionization Detector (FID).Very High (as a primary ratio method).[10]High.
Throughput Moderate (~30-60 minutes per sample).[1]High (~15 minutes per sample).Moderate (~20-30 minutes per sample).
Primary Application Ideal for routine quality control and quantification of volatile impurities.Excellent for structural confirmation and identification of unknown isomers.[3]Suitable for specific applications, especially when GC is not feasible.

Recommended Experimental Protocol: High-Resolution Gas Chromatography (GC-FID)

Based on the comparative analysis, High-Resolution Gas Chromatography with a Flame Ionization Detector (GC-FID) is the recommended method for routine validation of the absence of isomeric impurities in a this compound sample due to its superior resolution and sensitivity for this class of compounds.

Objective: To separate, identify, and quantify potential isomeric impurities in a this compound sample.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • High-polarity capillary column (e.g., Agilent J&W DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness or equivalent).[1]

  • Helium or Hydrogen as the carrier gas.

Reagents and Materials:

  • This compound sample for analysis.

  • Analytical standards for potential impurities (e.g., 1-Nonene, cis/trans-3-Nonene, cis/trans-4-Nonene).

  • High-purity volatile solvent (e.g., hexane (B92381) or dichloromethane).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the sample and dissolving it in 10 mL of the chosen volatile solvent.

    • Prepare a series of calibration standards for the potential isomeric impurities at concentrations ranging from 0.05% to 1% relative to the main this compound peak.

    • Prepare a resolution solution containing the this compound and all potential isomeric standards to confirm peak separation.

  • GC Instrument Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase at 2 °C/min to 150 °C.

      • Hold: Hold at 150 °C for 10 minutes.

    • Detector (FID) Temperature: 280 °C

  • Data Analysis:

    • Inject the resolution solution to confirm the retention times and separation of all potential isomers.

    • Inject the calibration standards to generate a calibration curve for each impurity.

    • Inject the this compound sample solution.

    • Identify and quantify any impurity peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration data.

    • The absence of isomeric impurities is validated if no peaks corresponding to the potential isomers are detected above the established limit of quantification (LOQ).

Logical Workflow for Isomeric Purity Validation

The following diagram illustrates the logical workflow for validating the absence of isomeric impurities in a this compound sample.

Isomeric_Purity_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Result Sample This compound Sample SamplePrep Sample and Standard Preparation Sample->SamplePrep Standards Isomeric Impurity Standards Standards->SamplePrep Solvent High-Purity Solvent Solvent->SamplePrep GC_FID High-Resolution GC-FID Analysis SamplePrep->GC_FID DataAcquisition Chromatogram Acquisition GC_FID->DataAcquisition PeakIntegration Peak Identification and Integration DataAcquisition->PeakIntegration Quantification Quantification against Standards PeakIntegration->Quantification Decision Purity Specification Check Quantification->Decision Pass Absence of Impurities Validated Decision->Pass Below LOQ Fail Impurities Detected Above LOQ Decision->Fail Above LOQ

Caption: Workflow for validating the absence of isomeric impurities.

References

Comparative analysis of catalysts for nonene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of nonene isomers is a critical process in the chemical industry, providing key intermediates for the production of plasticizers, detergents, and other high-value chemicals. The choice of catalyst is paramount in directing the reaction towards the desired C9 olefins, influencing selectivity, conversion rates, and overall process efficiency. This guide provides a comparative analysis of prominent catalyst systems for nonene synthesis, primarily through the trimerization of propylene (B89431), with supporting data from the closely related ethylene (B1197577) trimerization for a broader perspective.

Performance Comparison of Catalyst Systems

The following table summarizes the performance of various homogeneous and heterogeneous catalysts in olefin oligomerization reactions relevant to nonene synthesis. Direct comparative data for nonene production is often proprietary; therefore, data for ethylene trimerization to hexene (C6) and octene (C8) is included to represent the capabilities of common catalyst families.

Catalyst SystemCatalyst TypeFeedstockPrimary ProductSelectivity (%)Activity/ProductivityReaction ConditionsReference
NiSO₄/Al₂O₃ HeterogeneousPropyleneNonene75.0 - 81.0Propylene Conversion: 98%T: 10-50°C, P: 2.0-2.5 MPa[1]
Nickel on Polymer Support HeterogeneousPropyleneTrimers & Tetramers54.7 (for C9+C12)-T: 50-80°C, P: Elevated[2]
Cr-pyrrole / AlR₃ HomogeneousEthylene1-Hexene>93 (for C6)156.7 kg C6/g Cr/hT: 115°C, P: 100 bar
(FI)TiCl₃ / MAO on Silica HeterogeneousEthylene1-HexeneHigh>10x homogeneous counterpart-[3]
Cr-SNS-D / MMAO HomogeneousEthylene1-Hexene99.960,772 g 1-C₆/g Cr⁻¹h⁻¹T: 80°C, P: 25 bar
Cr-diphosphine / Activator HomogeneousEthylene1-Hexene---
Ni(naph)₂ / PCy₃ / MAO HomogeneousPropylene2,3-dimethylbutenes>82 (within C6 fraction)up to 24,800 h⁻¹ (TOF)Room Temperature[4]

Experimental Protocols

Below are detailed methodologies for key experimental setups cited in the literature for olefin oligomerization.

General Protocol for Homogeneous Catalysis in a Batch Reactor
  • Reactor Preparation: A high-pressure stainless-steel batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, temperature and pressure probes, and gas/liquid injection ports is thoroughly cleaned and dried. The reactor is then purged with an inert gas (e.g., Argon or Nitrogen) to remove air and moisture.

  • Solvent and Co-catalyst Addition: Anhydrous and deoxygenated solvent (e.g., toluene, heptane) is transferred to the reactor via cannula. The desired amount of co-catalyst (e.g., methylaluminoxane (B55162) (MAO), triethylaluminum (B1256330) (TEA)) is then injected into the reactor.

  • Catalyst Precursor Injection: The solid catalyst precursor (e.g., a chromium or nickel complex) is dissolved or slurried in a small amount of anhydrous solvent in a glovebox and then injected into the reactor.

  • Reaction Initiation: The reactor is heated to the desired temperature, and the olefin feedstock (e.g., propylene or ethylene) is introduced to reach the target pressure. The reaction mixture is vigorously stirred.

  • Reaction Monitoring: The reaction progress can be monitored by observing the uptake of the gaseous olefin.

  • Termination and Product Analysis: After the desired reaction time, the reactor is cooled, and the pressure is carefully vented. The reaction is quenched by the addition of a protic solvent (e.g., methanol). The liquid and gas phases are then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product selectivity.

General Protocol for Heterogeneous Catalysis in a Fixed-Bed Reactor
  • Catalyst Packing: A fixed-bed reactor tube is packed with a known amount of the solid catalyst (e.g., NiSO₄/Al₂O₃), typically supported between beds of inert material like quartz wool.

  • Catalyst Activation: The catalyst is activated in-situ by heating under a flow of inert gas to a specified temperature to remove any adsorbed impurities.

  • Reaction Execution: The liquid propylene feed is pumped through the heated reactor at a defined flow rate (to control the weight hourly space velocity, WHSV). The system is maintained at the desired temperature and pressure.

  • Product Collection and Analysis: The reactor effluent is cooled and depressurized. The liquid products are collected, and both liquid and any off-gas are analyzed using GC and GC-MS to determine propylene conversion and the selectivity to nonene and other oligomers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual relationships and a typical experimental workflow in catalyst evaluation for nonene synthesis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Oligomerization Reaction cluster_analysis Product Analysis cat_synthesis Catalyst Synthesis (e.g., Impregnation, Complexation) activation Catalyst Activation (e.g., Calcination, Co-catalyst addition) cat_synthesis->activation reactor_setup Reactor Setup (Batch or Fixed-Bed) activation->reactor_setup Catalyst Loading reagents Introduction of Reactants (Propylene, Solvent) reactor_setup->reagents reaction_cond Set Reaction Conditions (Temperature, Pressure) reagents->reaction_cond sampling Product Sampling (Liquid and Gas Phases) reaction_cond->sampling Reaction Effluent gc_ms GC-MS Analysis sampling->gc_ms data_proc Data Processing (Conversion, Selectivity) gc_ms->data_proc Catalyst_Comparison catalyst_type Catalyst Type homogeneous Homogeneous catalyst_type->homogeneous heterogeneous Heterogeneous catalyst_type->heterogeneous nickel Nickel (Ni) homogeneous->nickel chromium Chromium (Cr) homogeneous->chromium titanium Titanium (Ti) homogeneous->titanium activity Activity (TOF, Productivity) homogeneous->activity Generally Higher separation Product/Catalyst Separation homogeneous->separation Difficult heterogeneous->nickel heterogeneous->chromium heterogeneous->titanium heterogeneous->activity Generally Lower heterogeneous->separation Easier metal Active Metal selectivity Selectivity (to Nonene/Oligomers) nickel->selectivity High for Propylene Trimerization chromium->selectivity High for Ethylene Trimerization titanium->selectivity High for Ethylene Trimerization performance Key Performance Metrics performance->selectivity performance->activity stability Catalyst Stability performance->stability performance->separation

References

2-Nonene: A Comparative Performance Analysis for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Nonene's Performance as a Chemical Intermediate Against Key Alternatives, Supported by Experimental Data.

This compound (B1604614), a nine-carbon branched alkene, serves as a crucial building block in the chemical industry, primarily utilized in the synthesis of surfactants, aldehydes, and carboxylic acids. Its branched structure influences the properties of its derivatives, offering unique performance characteristics. However, environmental and performance considerations have led to the development and adoption of alternative intermediates. This guide provides a comprehensive comparison of this compound's performance in its major applications against viable alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

I. Surfactant Synthesis: The Nonylphenol Ethoxylate Route and Its Alternatives

One of the most significant applications of this compound is in the production of nonylphenol through the alkylation of phenol (B47542). Nonylphenol is subsequently ethoxylated to produce nonylphenol ethoxylates (NPEs), a class of nonionic surfactants.[1][2] Due to environmental concerns regarding the biodegradability and endocrine-disrupting potential of NPEs and their degradation products, there has been a significant shift towards greener alternatives, most notably alcohol ethoxylates.[3][4]

Performance Comparison: Nonylphenol Ethoxylates vs. Alcohol Ethoxylates
PropertyNonylphenol Ethoxylates (NPEs)Alcohol Ethoxylates (AEs)Key Considerations
Raw Materials This compound, Phenol, Ethylene (B1197577) OxideFatty Alcohols (C12-C14), Ethylene OxideAEs can be derived from renewable oleochemical sources, offering a better sustainability profile.[3][5]
Biodegradability Poor; degradation products are persistent and toxic to aquatic life.Readily biodegradable with less harmful degradation products.[3]This is a major driver for the replacement of NPEs with AEs in many applications.
Wetting Properties ExcellentGenerally superior to NPEs, especially mid-chain alcohol ethoxylates.[6]Faster wetting can improve efficiency in cleaning and textile applications.
Emulsification Excellent for a wide range of oils.Performance is dependent on the alcohol chain length and degree of ethoxylation. Can be tailored for specific applications.A blend of AEs may be required to match the broad emulsification performance of a single NPE.
Detergency GoodOften better than NPEs for the removal of greasy soils.Performance can be optimized by selecting the appropriate alcohol and ethoxylate chain length.
Cost Historically cost-effective.Can be 20-30% more expensive than NPEs, though lower concentrations may be required for equal performance.[4]The overall formulation cost should be considered.
Experimental Protocols

Synthesis of Nonylphenol from this compound (Illustrative Protocol)

This protocol describes the acid-catalyzed alkylation of phenol with this compound.

Materials:

  • Phenol

  • This compound (propylene trimer)

  • Acid catalyst (e.g., sulfonated styrene/divinylbenzene copolymer resin, phosphoric acid)[1][2]

Procedure:

  • Charge a stirred reactor with phenol and the acid catalyst.[1]

  • Heat the mixture to the reaction temperature (e.g., 120°C).[1]

  • Gradually add this compound to the reactor over a period of 2-6 hours while maintaining the temperature.[7]

  • After the addition is complete, continue stirring at a constant temperature for 1-3 hours to ensure complete reaction.[7]

  • Separate the catalyst from the product mixture. If using a solid resin catalyst, this can be done by filtration.[1]

  • The crude product is then purified by fractional distillation to remove unreacted phenol and isolate the desired 4-nonylphenol (B119669) isomer.[1]

Synthesis of C12-C14 Alcohol Ethoxylate (Illustrative Protocol)

This protocol outlines the base-catalyzed ethoxylation of a C12-C14 fatty alcohol.

Materials:

  • C12-C14 fatty alcohol

  • Ethylene oxide

  • Base catalyst (e.g., potassium hydroxide, sodium hydroxide)[5]

Procedure:

  • Charge a stainless steel autoclave with the C12-C14 fatty alcohol and the base catalyst.

  • Heat the mixture to the reaction temperature (e.g., 150°C) with stirring.

  • Introduce a measured amount of ethylene oxide into the reactor, maintaining a constant pressure (e.g., 6.0 kg/cm ²G).[1]

  • The reaction is allowed to proceed at temperature until the consumption of ethylene oxide is complete, which is indicated by a pressure drop.[1]

  • After the reaction, the reactor is cooled, and the catalyst is neutralized with an acid (e.g., lactic acid or acetic acid).[1]

  • The final product is a mixture of alcohol ethoxylates with varying lengths of the polyethylene (B3416737) glycol chain.

Synthesis_Pathway cluster_NPE Nonylphenol Ethoxylate Synthesis cluster_AE Alcohol Ethoxylate Synthesis This compound This compound Alkylation Acid-Catalyzed Alkylation This compound->Alkylation Phenol Phenol Phenol->Alkylation Nonylphenol Nonylphenol Alkylation->Nonylphenol Ethoxylation_NPE Base-Catalyzed Ethoxylation Nonylphenol->Ethoxylation_NPE Ethylene Oxide_NPE Ethylene Oxide Ethylene Oxide_NPE->Ethoxylation_NPE NPE Nonylphenol Ethoxylate Ethoxylation_NPE->NPE Fatty Alcohol Fatty Alcohol (C12-C14) Ethoxylation_AE Base-Catalyzed Ethoxylation Fatty Alcohol->Ethoxylation_AE Ethylene Oxide_AE Ethylene Oxide Ethylene Oxide_AE->Ethoxylation_AE AE Alcohol Ethoxylate Ethoxylation_AE->AE

Figure 1: Synthesis pathways for Nonylphenol Ethoxylate and Alcohol Ethoxylate.

II. Hydroformylation: Production of Aldehydes

Hydroformylation, or the oxo process, is a key industrial reaction that converts alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond.[8] this compound can undergo hydroformylation to produce C10 aldehydes, which are precursors to plasticizer alcohols. A common alternative feedstock for this process is 1-octene (B94956). The choice of catalyst, typically cobalt- or rhodium-based, and reaction conditions significantly influences the product distribution, particularly the ratio of linear (n) to branched (iso) aldehydes.[9][10]

Performance Comparison: Hydroformylation of this compound vs. 1-Octene
ParameterThis compound Hydroformylation1-Octene HydroformylationKey Considerations
Feedstock Branched internal alkeneLinear alpha-alkeneInternal alkenes like this compound are generally less reactive and produce a higher proportion of branched aldehydes.
Catalyst Cobalt or Rhodium complexesCobalt or Rhodium complexesRhodium catalysts are more active and selective for linear aldehydes but are more expensive. Cobalt catalysts are used for higher olefins and operate under more severe conditions.[9]
n/iso Ratio LowerHigher, especially with rhodium catalysts modified with phosphine (B1218219) ligands.A high n/iso ratio is often desired for the production of linear plasticizer alcohols.
Reaction Conditions Higher temperatures and pressures may be required compared to alpha-olefins.Milder conditions can be used with rhodium catalysts.Industrial processes for higher olefins often use cobalt catalysts at 150-180°C and 20-35 MPa.[9]
Yield Generally good, but can be lower than for alpha-olefins under similar conditions.High yields are achievable with optimized catalyst systems.Side reactions such as hydrogenation and isomerization can reduce the aldehyde yield.

Table of Experimental Data for Hydroformylation of C8-C9 Alkenes

AlkeneCatalyst SystemTemperature (°C)Pressure (bar)n/iso RatioAldehyde Yield (%)Reference
1-OcteneCo/phosphine ligand--Varies with ligandGood[11]
1-OcteneRh/PPh₃10050~2.5-3.0>90[10]
PropyleneRh/TPPTS (aqueous biphasic)--16-18:1-[10]
Higher Olefins (general)Cobalt carbonyl140-175200Lower-[10]

Note: Direct comparative data for this compound under these specific conditions is limited in publicly available literature. The data for 1-octene and general higher olefins provides a strong benchmark.

Experimental Protocol

Hydroformylation of an Alkene (General Laboratory Procedure)

This protocol provides a general outline for the hydroformylation of an alkene using a rhodium-based catalyst.

Materials:

  • Alkene (e.g., this compound or 1-octene)

  • Rhodium precursor (e.g., Rh(CO)₂(acac))

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Solvent (e.g., toluene)

  • Syngas (a mixture of carbon monoxide and hydrogen)

Procedure:

  • In a high-pressure autoclave, dissolve the rhodium precursor and the phosphine ligand in the solvent under an inert atmosphere.

  • Add the alkene to the catalyst solution.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 50 bar).

  • Heat the reactor to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Maintain the reaction at constant temperature and pressure for the desired reaction time.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • The product mixture is analyzed by gas chromatography (GC) to determine the conversion of the alkene and the selectivity to the different aldehyde isomers.

Hydroformylation_Workflow Start Start Catalyst_Prep Prepare Catalyst Solution (Rh precursor + Ligand in Solvent) Start->Catalyst_Prep Add_Alkene Add Alkene (e.g., this compound or 1-Octene) Catalyst_Prep->Add_Alkene Pressurize Pressurize with Syngas (CO + H₂) Add_Alkene->Pressurize Heat_Stir Heat and Stir (e.g., 100°C, 50 bar) Pressurize->Heat_Stir Reaction Hydroformylation Reaction Heat_Stir->Reaction Cool_Vent Cool and Vent Reaction->Cool_Vent Analysis Product Analysis (GC) (Yield and n/iso Ratio) Cool_Vent->Analysis End End Analysis->End

Figure 2: General experimental workflow for alkene hydroformylation.

III. Oxidative Cleavage: Ozonolysis and Its Alternatives

The carbon-carbon double bond in this compound can be cleaved through oxidative processes to yield smaller carbonyl compounds, such as aldehydes and carboxylic acids. Ozonolysis is a common method for this transformation.[12][13] However, due to the hazardous nature of ozone, alternative methods such as the Lemieux-Johnson oxidation and oxidation with potassium permanganate (B83412) (KMnO₄) are also employed.[14][15]

Performance Comparison: Oxidative Cleavage Methods
MethodReagentsTypical Products from this compoundAdvantagesDisadvantages
Ozonolysis (Reductive Work-up) 1. O₃ 2. Zn/H₂O or (CH₃)₂SHeptanal (B48729) and AcetaldehydeHigh yields, predictable products, mild conditions.Use of explosive ozone, requires specialized equipment.[16]
Ozonolysis (Oxidative Work--up) 1. O₃ 2. H₂O₂Heptanoic acid and Acetic acidProduces carboxylic acids directly.Same hazards as reductive ozonolysis.
Lemieux-Johnson Oxidation OsO₄ (catalytic), NaIO₄Heptanal and AcetaldehydeAvoids the use of ozone, catalytic use of toxic OsO₄.Osmium tetroxide is highly toxic and expensive, can result in side products and lower yields without optimization.[15]
Potassium Permanganate (KMnO₄) KMnO₄ (hot, acidic, or neutral)Heptanoic acid and Acetic acidInexpensive reagent, simple procedure.Can lead to over-oxidation, produces MnO₂ waste, can be less selective.[17]

Table of Experimental Data for Oxidative Cleavage of Alkenes

AlkeneMethodWork-up/ConditionsProductsYield (%)Reference
Generic AlkeneOzonolysisReductive (DMS)Aldehydes/KetonesGenerally high[13]
Generic AlkeneOzonolysisOxidative (H₂O₂)Carboxylic acids/KetonesGenerally high[13]
Generic AlkeneLemieux-JohnsonNaIO₄Aldehydes/KetonesCan be variable, improved with base[15]
Generic AlkeneKMnO₄Hot, acidicCarboxylic acids/Ketones/CO₂Variable, depends on substrate[18]
Experimental Protocols

Ozonolysis of this compound with Reductive Work-up (Illustrative Protocol)

Materials:

Procedure:

  • Dissolve this compound in methanol in a reaction vessel equipped with a gas dispersion tube and cooled to -78°C (dry ice/acetone bath).[12]

  • Bubble ozone-enriched oxygen through the solution until the solution turns a persistent blue color, indicating the presence of excess ozone.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add the reducing agent (e.g., dimethyl sulfide) to the cold solution.

  • Allow the reaction mixture to slowly warm to room temperature.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or chromatography to isolate heptanal and acetaldehyde.

Lemieux-Johnson Oxidation of an Alkene (Illustrative Protocol)

Materials:

  • Alkene (e.g., 1-nonene (B85954) as a proxy for this compound)

  • Osmium tetroxide (OsO₄) solution (catalytic amount)

  • Sodium periodate (B1199274) (NaIO₄)

  • Solvent system (e.g., dioxane/water or THF/water)

Procedure:

  • Dissolve the alkene in the solvent system.

  • Add the catalytic amount of osmium tetroxide solution.

  • Add sodium periodate in portions to the stirred solution. The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched, and the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude aldehyde products, which can be further purified.

Oxidative_Cleavage_Pathways cluster_Ozonolysis Ozonolysis cluster_Alternatives Alternative Oxidative Cleavage Methods This compound This compound Ozone 1. O₃, -78°C This compound->Ozone Lemieux_Johnson Lemieux-Johnson (OsO₄ cat., NaIO₄) This compound->Lemieux_Johnson KMnO4 KMnO₄ (hot, acidic) This compound->KMnO4 Reductive_Workup 2. Reductive Work-up (e.g., DMS) Ozone->Reductive_Workup Oxidative_Workup 2. Oxidative Work-up (e.g., H₂O₂) Ozone->Oxidative_Workup Aldehydes Heptanal + Acetaldehyde Reductive_Workup->Aldehydes Carboxylic_Acids_O3 Heptanoic Acid + Acetic Acid Oxidative_Workup->Carboxylic_Acids_O3 Aldehydes_LJ Heptanal + Acetaldehyde Lemieux_Johnson->Aldehydes_LJ Carboxylic_Acids_KMnO4 Heptanoic Acid + Acetic Acid KMnO4->Carboxylic_Acids_KMnO4

References

Safety Operating Guide

Proper Disposal of 2-Nonene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 2-Nonene, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to mitigate risks associated with this flammable and hazardous chemical.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It may also be fatal if swallowed and enters the airways.[1][2] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat or chemical-resistant apron is required.

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking should be permitted in the vicinity.[2][3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[2] Grounding and bonding of containers and receiving equipment is essential.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, critical for safe handling and disposal.

PropertyValueSource(s)
Flash Point 26°C (78.8°F)[3]
Flammability Limits Lower: 0.9%[3]
Vapor Pressure 0.7 kPa at 25°C[3]
Water Solubility Insoluble (1.12 mg/L at 25°C)[3]
UN Number 3295 (Hydrocarbons, liquid, n.o.s.)[3]
Transport Hazard Class 3 (Flammable liquid)[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the laboratory workflow. The following procedure must be followed to ensure safety and regulatory compliance. Sewer disposal of this compound is strictly prohibited.[4][5]

Step 1: Waste Collection

  • Collect waste this compound in a designated, compatible, and properly sealed container.[6] The container should be made of a material that will not react with or be degraded by the chemical.

  • Do not mix this compound waste with other incompatible waste streams.[6] Specifically, segregate non-halogenated organic waste like this compound from halogenated organic waste.[5]

  • The waste container must be clearly labeled as "Hazardous Waste," "this compound," and include the appropriate hazard pictograms (flammable liquid).

Step 2: Waste Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3]

  • Storage should be in a designated satellite accumulation area that is properly marked.[4]

  • Ensure the container is stored in secondary containment to prevent spills from spreading.

Step 3: Arrange for Professional Disposal

  • This compound waste must be disposed of through a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.

  • The primary method for the disposal of flammable organic solvents like this compound is typically high-temperature incineration at a permitted hazardous waste facility.

Step 4: Spill Management In the event of a spill, immediate action is necessary:

  • Evacuate all non-essential personnel from the area.

  • Eliminate all ignition sources.[3][7]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][7]

  • Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[3]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect this compound Waste in a Designated, Labeled Container B->C spill Spill Occurs B->spill D Segregate from Incompatible Wastes (e.g., Halogenated Solvents) C->D C->spill E Securely Seal the Container D->E F Store in a Cool, Ventilated Area Away from Ignition Sources E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H Transfer to a Licensed Hazardous Waste Contractor G->H I Dispose via High-Temperature Incineration at a Permitted Facility H->I S1 Evacuate & Ventilate Area, Eliminate Ignition Sources S2 Contain Spill with Inert Absorbent Material S1->S2 S3 Collect Absorbed Material into a Sealed Container S2->S3 S4 Dispose of as Hazardous Waste S3->S4 spill->S1

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.